2,5-Dimethyl-3-furoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170612. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTHHNPBADVTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212977 | |
| Record name | 2,5-Dimethyl-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-44-2 | |
| Record name | 2,5-Dimethyl-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dimethyl-3-furoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 636-44-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170612 | |
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| Record name | 2,5-Dimethyl-3-furoic acid | |
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| Record name | 2,5-dimethyl-3-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-3-FUROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD1IB488KN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dimethyl-3-furoic Acid: Properties, Synthesis, and Therapeutic Potential as an IDO1 Inhibitor
CAS Number: 636-44-2
This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-furoic acid, a heterocyclic carboxylic acid with significant potential in drug development. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its promising role as a scaffold for the development of potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound, also known as 2,5-dimethylfuran-3-carboxylic acid, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 636-44-2 | [2][3] |
| Molecular Formula | C₇H₈O₃ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Melting Point | 137-140 °C | [1] |
| Synonyms | 2,5-dimethylfuran-3-carboxylic acid, Pyrotritaric acid | [2] |
| Appearance | White to orange to green powder to crystalline | [3] |
| Purity | >98.0% (GC) | [3] |
Synthesis of this compound
A convenient method for the synthesis of this compound has been reported, starting from commercially available reagents. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
This synthesis is a multi-step process that can be adapted for large-scale production without the need for chromatographic or distillative purifications. The overall yield from the starting ketoester is approximately 25%.
Step 1: Protection of the ketone and reduction of the ester
-
A mixture of ethyl 2-methylacetoacetate, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene) is heated under reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude ketal ester is then dissolved in a dry ethereal solvent (e.g., diethyl ether or THF) and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated to yield the crude ketal alcohol.
Step 2: Oxidation of the alcohol
-
The crude ketal alcohol is dissolved in a chlorinated solvent (e.g., dichloromethane) and treated with pyridinium chlorochromate (PCC).
-
The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).
-
The reaction mixture is then filtered through a pad of silica gel or Florisil to remove the chromium residues, and the solvent is evaporated to give the crude aldehyde.
Step 3: Darzens condensation
-
To a solution of the crude aldehyde in a suitable solvent (e.g., methanol or ethanol), sodium methoxide or ethoxide is added at 0 °C.
-
Methyl chloroacetate is then added dropwise, and the reaction mixture is stirred at room temperature until the formation of the glycidic ester is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude glycidic ester.
Step 4: Furan ring formation
-
The crude glycidic ester is dissolved in toluene, and a catalytic amount of boron trifluoride etherate (BF₃·Et₂O) is added.
-
The mixture is heated at reflux for approximately two hours.
-
After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude methyl 2,5-dimethyl-3-furoate.
Step 5: Hydrolysis to this compound
-
The crude methyl 2,5-dimethyl-3-furoate is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 20% NaOH).
-
After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent to afford the final product.
Application in Drug Development: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Recent research has highlighted the potential of this compound as a scaffold for the development of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a crucial role in tumor immune escape.[2][3] By inhibiting IDO1, the tumor's ability to suppress the host's immune response can be compromised, making it a promising target for cancer immunotherapy.[2]
IDO1 Signaling Pathway and Mechanism of Inhibition
IDO1 catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine.[4] This depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment leads to the suppression of T-cell activity and the promotion of regulatory T-cells (Tregs), thereby allowing the tumor to evade the immune system.[5] Derivatives of this compound have been designed to act as IDO1 inhibitors.[2] Molecular docking studies have revealed that the carboxylic acid moiety of these compounds can form a coordinate bond with the heme iron in the active site of the IDO1 enzyme, leading to its inhibition.[2]
Caption: Inhibition of the IDO1 signaling pathway by this compound derivatives.
Quantitative Data on IDO1 Inhibition
A series of 2,5-dimethylfuran-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against IDO1 in cellular assays. The results for a particularly potent derivative are summarized below.
| Compound | HeLa Cellular IC₅₀ (nM) | THP-1 Cellular IC₅₀ (nM) | Reference |
| 19a | 4.0 | 4.6 | [2] |
These low nanomolar IC₅₀ values demonstrate the high potency of this class of compounds as IDO1 inhibitors.
Experimental Protocol: Cellular IDO1 Inhibition Assay
The following is a general protocol for determining the cellular inhibitory activity of compounds against IDO1, based on methods used for evaluating IDO1 inhibitors.[6]
Cell Culture and IDO1 Induction:
-
Human cancer cell lines known to express IDO1 upon stimulation, such as HeLa (cervical cancer) or THP-1 (monocytic leukemia), are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
To induce IDO1 expression, the cells are treated with a stimulating agent, typically interferon-gamma (IFN-γ), at a predetermined concentration (e.g., 100 ng/mL) for 24-48 hours.
Compound Treatment and Kynurenine Measurement:
-
Serial dilutions of the test compounds (e.g., this compound derivatives) are prepared in the cell culture medium.
-
The medium containing IFN-γ is removed from the cells and replaced with the medium containing the test compounds.
-
The cells are incubated with the compounds for a specified period (e.g., 24-48 hours).
-
After incubation, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured. This is typically done using a colorimetric method involving Ehrlich's reagent or by HPLC.
-
The absorbance or peak area is measured, and the concentration of kynurenine is determined from a standard curve.
Data Analysis:
-
The percentage of IDO1 inhibition for each compound concentration is calculated relative to a vehicle-treated control.
-
The IC₅₀ value, the concentration of the compound that inhibits IDO1 activity by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the cellular IDO1 inhibition assay.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold that has proven to be highly effective for the design of potent inhibitors of the immunomodulatory enzyme IDO1. The low nanomolar efficacy of its derivatives in cellular assays underscores its potential for the development of novel cancer immunotherapies. This technical guide provides foundational information for researchers and drug development professionals interested in exploring the therapeutic applications of this promising compound. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound derivatives.
References
- 1. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 2. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Dimethyl-3-furoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-3-furoic Acid
This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key processes.
Core Physical Properties
This compound, also known as 2,5-dimethylfuran-3-carboxylic acid, is a substituted furan derivative with the chemical formula C₇H₈O₃.[1][2] Its physical characteristics are crucial for its handling, formulation, and application in various chemical and pharmaceutical contexts.
Data Presentation
The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 2,5-dimethylfuran-3-carboxylic acid | [3] |
| Synonyms | 2,5-Dimethyl-3-furancarboxylic acid, Pyrotritaric acid | [1][3] |
| CAS Number | 636-44-2 | [1][3] |
| Molecular Formula | C₇H₈O₃ | [1][2] |
| Molecular Weight | 140.14 g/mol | [2][3] |
| Appearance | White to Orange to Green powder to crystalline solid | [1][4] |
| Melting Point | 137-140 °C | [1] |
| Boiling Point | 240.6 ± 35.0 °C (Predicted) | [1][5] |
| Density | 1.194 ± 0.06 g/cm³ (Predicted) | [1][5] |
| pKa | 4.56 ± 0.26 (Predicted) | [1][5] |
Detailed Property Analysis
-
Melting Point: The melting point of a pure solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid state. For this compound, the literature value is consistently reported in the range of 137-140 °C.[1] A melting point range, rather than a single point, is often reported and is a good indicator of purity; impurities tend to lower and broaden the melting range.[6][7]
-
Boiling Point: The predicted boiling point is approximately 240.6 °C.[1][5] This value is an estimation based on computational models, as the experimental determination of the boiling point for a compound that is solid at room temperature can be challenging and may lead to decomposition.
-
Solubility: While specific quantitative solubility data in various solvents is not extensively documented in the literature, the solubility of furoic acid derivatives is known to be influenced by factors such as the solvent's polarity, temperature, and the pH of the medium.[8] As a carboxylic acid, this compound is expected to be soluble in polar organic solvents like alcohols and acetone.[8] Its solubility in water is likely limited but will increase with a rise in temperature and under alkaline conditions due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt.[8]
-
pKa: The acid dissociation constant (pKa) is a measure of the acidity of a compound. The predicted pKa for this compound is 4.56.[1][5] This value indicates that it is a weak acid, similar to other carboxylic acids like benzoic acid (pKa ≈ 4.20) and acetic acid (pKa ≈ 4.76).[9] The pKa is a critical parameter in drug development as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[10]
Experimental Protocols
The following sections detail the methodologies for determining key physical properties of this compound.
Determination of Melting Point
The melting point can be determined using a digital melting point apparatus or the traditional oil bath method.[6][11]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.[6][11]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[7]
-
Observation: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[6]
Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[10]
Methodology:
-
Solution Preparation:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like ethanol may be used if solubility is low.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions.
-
Place the this compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration Process:
-
Add the NaOH titrant in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized by the base.
-
Logical Relationships
The physical properties of a compound are intrinsically linked. The melting point, for instance, is a direct consequence of the strength of the intermolecular forces holding the crystal lattice together.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethyl-3-furancarboxylic Acid | 636-44-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. This compound | 636-44-2 [amp.chemicalbook.com]
- 6. ursinus.edu [ursinus.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]
- 10. benchchem.com [benchchem.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 2,5-Dimethyl-3-furoic Acid
Introduction: 2,5-Dimethyl-3-furoic acid, also known by its synonym Pyrotritaric acid, is a heterocyclic organic compound featuring a furan core substituted with two methyl groups and a carboxylic acid. As a member of the furan derivative family, it is of interest to researchers in medicinal chemistry and materials science. Furan derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of this compound, tailored for researchers, scientists, and drug development professionals.
Core Chemical Information
The fundamental identification and physicochemical properties of this compound are summarized below. These data are crucial for experimental design, safety assessment, and computational modeling.
Chemical Identifiers
A consistent and accurate identification of a chemical compound is critical for research and regulatory purposes.
| Identifier | Value | Citation |
| IUPAC Name | 2,5-dimethylfuran-3-carboxylic acid | [3] |
| Synonyms | Pyrotritaric acid, 2,5-Dimethyl-3-furancarboxylic acid | [3] |
| CAS Number | 636-44-2 | [4] |
| Molecular Formula | C₇H₈O₃ | [4][5] |
| Canonical SMILES | CC1=CC(=C(O1)C)C(=O)O | [6] |
| InChI | InChI=1S/C7H8O3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9) | [5][6] |
| InChIKey | CNTHHNPBADVTRY-UHFFFAOYSA-N | [5][6] |
Physicochemical Properties
Quantitative physical and chemical data are essential for predicting the compound's behavior in various experimental and biological systems.
| Property | Value | Citation |
| Molecular Weight | 140.14 g/mol | [3][4] |
| Appearance | White to orange to green powder/crystalline solid | |
| Melting Point | 137-140 °C | [7] |
| XlogP (Predicted) | 1.3 | [3][6] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Synthesis and Characterization
Representative Synthesis Protocol
Step 1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
This step is based on the condensation of a β-ketoester with an α-hydroxy ketone derivative.[8]
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl acetoacetate (1.0 eq), α-acetoxypropionaldehyde (1.1 eq), and benzene as the solvent.
-
Catalysis: Add a catalytic amount of piperidine acetate.
-
Reaction: Heat the mixture to reflux. Water generated during the condensation reaction is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing water collection.
-
Cyclization: After the initial condensation is complete (no more water is formed), add a catalytic amount of p-toluenesulfonic acid to the reaction mixture to facilitate the final cyclization to the furan ring.
-
Work-up and Purification: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, ethyl 2,5-dimethylfuran-3-carboxylate, can be purified by vacuum distillation or column chromatography.
Step 2: Saponification to this compound
This is a standard hydrolysis of an ester to a carboxylic acid.
-
Hydrolysis: Dissolve the purified ethyl 2,5-dimethylfuran-3-carboxylate (1.0 eq) from Step 1 in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 2.0 eq) to the flask.
-
Reaction: Heat the mixture under reflux for 2-3 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Acidification and Isolation: After cooling the solution to room temperature, acidify it with concentrated hydrochloric acid until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.
-
Purification: Collect the solid product by suction filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the representative two-step synthesis.
Spectroscopic Data
Full characterization is necessary to confirm the structure and purity of the synthesized compound. While specific spectra for the acid are not provided in the search results, data for the closely related ethyl ester intermediate is available and informative.[9]
| Data Type | Expected Observations for this compound |
| ¹H NMR | - Singlet for the furan ring proton (~6.2 ppm).- Two singlets for the two methyl groups attached to the furan ring (~2.4-2.6 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | - Signal for the carboxylic carbon (~165-170 ppm).- Signals for the furan ring carbons (~106-160 ppm).- Signals for the two methyl carbons (~13-15 ppm). |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-O stretches and furan ring vibrations in the fingerprint region. |
Biological Activity and Potential Applications
While specific biological studies on this compound are limited in the available literature, the broader class of furan derivatives is well-documented for various pharmacological activities.
Antimicrobial and Anti-inflammatory Potential
Furan-containing compounds have demonstrated significant antimicrobial and anti-inflammatory effects.[1][2] Studies on various furoic acids and their derivatives show activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[4][10] The mechanism of antimicrobial action is often attributed to the selective inhibition of microbial growth and the modification of essential enzymes.[1]
The anti-inflammatory properties of furan derivatives are thought to be linked to their antioxidant capacity and their ability to modulate key signaling pathways involved in the inflammatory response.[1] Research suggests that these compounds can regulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling cascades.[1][9] They may also exert effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.[11]
Quantitative data such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity or IC₅₀ values for anti-inflammatory assays on this compound specifically are not available in the cited search results.
Generalized Anti-Inflammatory Signaling Pathway
The following diagram illustrates the general mechanisms by which furan derivatives are proposed to exert their anti-inflammatory effects. It should be noted that this is a generalized pathway for this class of compounds, and specific validation for this compound is required.
Conclusion
This compound is a well-defined chemical entity with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While its specific biological activity profile is not yet extensively documented, its structural similarity to other biologically active furan derivatives suggests it may possess valuable antimicrobial and anti-inflammatory properties. The representative synthesis protocol and compiled physicochemical data provided in this guide offer a solid foundation for researchers to initiate further studies into the therapeutic potential and applications of this compound. Future work should focus on the specific synthesis, purification, and rigorous biological evaluation of this compound to elucidate its precise mechanisms of action and quantify its efficacy.
References
- 1. US3694472A - Synthesis of pyrethric acid - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. PubChemLite - this compound (C7H8O3) [pubchemlite.lcsb.uni.lu]
- 7. Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethylfuran-3-carboxamide|Research Chemical [benchchem.com]
- 9. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US8324409B2 - Efficient method for preparing 2,5-dimethylfuran - Google Patents [patents.google.com]
2,5-Dimethyl-3-furoic acid IUPAC name
An In-depth Technical Guide to 2,5-Dimethylfuran-3-carboxylic Acid
Introduction
Furan derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active molecules.[1][2][3] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a subject of intense interest for researchers in medicinal chemistry and drug development.[2] This guide provides a comprehensive technical overview of 2,5-Dimethyl-3-furoic acid, a substituted furan derivative, focusing on its chemical identity, physicochemical properties, synthesis, and biological significance.
The formal IUPAC name for this compound is 2,5-dimethylfuran-3-carboxylic acid .[4][5] It is also commonly known by synonyms such as this compound and Pyrotritaric acid.[4]
Physicochemical and Spectroscopic Data
Quantitative data for 2,5-dimethylfuran-3-carboxylic acid is summarized below for easy reference. These properties are critical for its handling, characterization, and application in experimental settings.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2,5-dimethylfuran-3-carboxylic acid | [4][5] |
| CAS Number | 636-44-2 | [4][6][7] |
| Molecular Formula | C₇H₈O₃ | [4][7][8] |
| Molecular Weight | 140.14 g/mol | [4][6][8] |
| Melting Point | 137-140 °C | [6][8] |
| Appearance | Powder | [6][8] |
| SMILES | Cc1cc(C(O)=O)c(C)o1 | [5][6][8] |
| InChIKey | CNTHHNPBADVTRY-UHFFFAOYSA-N | [5][6] |
Predicted Mass Spectrometry Data
The following table presents the predicted collision cross-section (CCS) values for various adducts of 2,5-dimethylfuran-3-carboxylic acid, which are essential for mass spectrometry-based identification and analysis.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 141.05463 | 124.6 |
| [M+Na]⁺ | 163.03657 | 134.2 |
| [M-H]⁻ | 139.04007 | 128.5 |
| [M+NH₄]⁺ | 158.08117 | 146.5 |
| [M+K]⁺ | 179.01051 | 134.4 |
| [M+HCOO]⁻ | 185.04555 | 148.0 |
| Data sourced from PubChemLite predictions.[9] |
Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid
The synthesis of substituted furans can often be achieved through methods like the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[10] For 2,5-dimethylfuran-3-carboxylic acid, a viable pathway involves the cyclization of an appropriate precursor followed by hydrolysis.
Synthesis Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis of 2,5-dimethylfuran-3-carboxylic acid, starting from diethyl 2,3-diacetylsuccinate.
Caption: Synthesis workflow for 2,5-dimethylfuran-3-carboxylic acid.
Experimental Protocol
This protocol is based on the principles of acid-catalyzed cyclization of 1,4-dicarbonyl compounds followed by ester hydrolysis, adapted from related syntheses.[11][12]
Step 1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
-
To a round-bottom flask, add diethyl 2,3-diacetylsuccinate.
-
Add a solution of hydrochloric acid (e.g., 1N HCl).
-
Heat the mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, perform a liquid-liquid extraction using a suitable organic solvent, such as diethyl ether.
-
Collect the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product, ethyl 2,5-dimethylfuran-3-carboxylate, using column chromatography.
Step 2: Hydrolysis to 2,5-Dimethylfuran-3-carboxylic Acid
-
Dissolve the purified ethyl 2,5-dimethylfuran-3-carboxylate in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the mixture.
-
Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to a low pH (e.g., pH 2) by the dropwise addition of concentrated hydrochloric acid, which will precipitate the carboxylic acid product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove residual salts.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 2,5-dimethylfuran-3-carboxylic acid.
Biological and Pharmacological Context
The furan nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with various biological targets.[1] Furan-containing compounds have demonstrated a wide spectrum of pharmacological activities.
Known Activities of Furan Derivatives
-
Antimicrobial Activity : Many furan derivatives exhibit potent antibacterial and antifungal properties.[13][14][15] For instance, nitrofurantoin is a furan-based antibiotic used to treat urinary tract infections.[2] Research on related furoic acids has shown interesting antifungal activity.[13]
-
Anti-inflammatory Activity : Certain furan derivatives have been identified as effective anti-inflammatory agents.[2]
-
Broader Pharmacological Potential : The furan ring serves as a bioisostere for other aromatic rings like phenyl, offering modified electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1] This versatility has led to the inclusion of furan moieties in drugs targeting a range of conditions, including hypertension, ulcers, and cancer.[1][2]
While specific, extensive biological data for 2,5-dimethylfuran-3-carboxylic acid is not widely published in the reviewed literature, its structure is analogous to other biologically active furoic acids. This suggests it is a valuable candidate for screening in drug discovery programs, particularly in the search for novel antimicrobial and anti-inflammatory agents.
Logical Relationship of Furan Core to Bioactivity
The following diagram illustrates the relationship between the core furan structure and its potential applications in drug development, driven by its diverse bioactivities.
Caption: Furan scaffold as a source of diverse biological activities.
Conclusion
2,5-Dimethylfuran-3-carboxylic acid is a well-defined chemical entity with potential applications in pharmaceutical research and development. This guide has provided essential data on its identity, properties, and a logical synthesis pathway. Given the established pharmacological importance of the furan scaffold, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Further investigation into its specific biological activities is warranted to fully explore its potential in drug discovery.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
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- 4. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-DIMETHYLFURAN-3-CARBOXYLIC ACID | CAS 636-44-2 [matrix-fine-chemicals.com]
- 6. This compound 98 636-44-2 [sigmaaldrich.com]
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- 8. This compound 98 636-44-2 [sigmaaldrich.com]
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- 10. benchchem.com [benchchem.com]
- 11. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]
- 12. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]
- 13. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 2,5-Dimethyl-3-furoic acid: Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key physicochemical property of 2,5-Dimethyl-3-furoic acid, its melting point. Accurate determination of the melting point is fundamental for the identification, purity assessment, and quality control of this compound in research and development settings. This document outlines the reported melting point values, detailed experimental protocols for its determination, and a visual representation of the analytical workflow.
Physicochemical Data: Melting Point of this compound
This compound (CAS Number: 636-44-2) is a white to off-white crystalline powder.[1] Its molecular formula is C₇H₈O₃, with a molecular weight of 140.14 g/mol .[1][2] The melting point of a crystalline solid is a critical physical constant used to characterize its identity and purity. A sharp melting range typically indicates a high degree of purity, while a broad or depressed melting range often suggests the presence of impurities.
The experimentally determined melting point of this compound has been reported in the literature, with slight variations between sources. A summary of these reported values is presented in the table below for comparative analysis.
| Parameter | Reported Value (°C) | Source |
| Melting Point | 137 - 140 | Sigma-Aldrich |
| Melting Point | 139 | Stenutz |
| Melting Point | 135.0 - 139.0 | TCI EUROPE N.V. |
Experimental Protocols for Melting Point Determination
The determination of a substance's melting point is a standard laboratory procedure. The capillary method is a widely accepted and pharmacopeia-recognized technique for this purpose.[3] This section details two common approaches for capillary melting point determination: the traditional Thiele tube method and the use of a modern digital melting point apparatus.
2.1. Capillary Method using a Thiele Tube
The Thiele tube is a piece of laboratory glassware specifically designed to heat an oil bath uniformly through convection currents, making it ideal for accurate melting point determination.[4][5]
Methodology:
-
Sample Preparation: The sample of this compound must be thoroughly dried and in a fine powdered form.[6] This can be achieved by grinding the crystalline solid in a mortar.[7]
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube (sealed at one end).[8] The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the sample tightly into the sealed end to a height of 2-3 mm.[6][8]
-
Apparatus Assembly: The Thiele tube is filled with a high-boiling point liquid, such as mineral or silicone oil, to a level just above the upper arm.[9] The loaded capillary tube is attached to a thermometer, often with a small rubber band, ensuring the sample is level with the thermometer's bulb.[4][10] This assembly is then inserted into the Thiele tube, with the thermometer bulb and sample positioned in the center of the main tube.[7][10]
-
Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner or other heat source.[5][10] The unique shape of the Thiele tube promotes the circulation of the oil, ensuring even heat distribution.[5] The temperature should be increased at a rate of approximately 1-2°C per minute when approaching the expected melting point.[6]
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed (onset of melting) to the temperature at which the entire sample has liquefied (complete melting).[6][10]
2.2. Digital Melting Point Apparatus
Modern digital melting point apparatuses offer a more automated and precise method for determining the melting point of a solid.[11][12]
Methodology:
-
Sample Preparation and Loading: The sample preparation and capillary tube loading follow the same procedure as described for the Thiele tube method (Section 2.1, steps 1 and 2).[8][13]
-
Instrument Setup: The digital melting point apparatus is turned on and programmed with the desired parameters. This typically includes setting a starting temperature below the expected melting point, a ramp rate (e.g., 1-2°C per minute), and a stop temperature.[8][14]
-
Measurement: The loaded capillary tube is inserted into the sample holder of the apparatus.[8] The instrument then automatically heats the sample at the programmed rate.
-
Observation and Data Recording: The melting process can be observed through a magnified viewing window, often with illumination.[12][14] The temperatures at the onset and completion of melting are recorded. Many modern instruments can automatically detect and record the melting range.[11][13] For accuracy, it is recommended to perform a preliminary rapid determination to find the approximate melting point, followed by a slower, more precise measurement.[3]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for determining the melting point of this compound using the capillary method, which is applicable to both the Thiele tube and digital apparatus techniques.
Caption: Workflow for Melting Point Determination.
This guide provides the essential information for the accurate and reliable determination of the melting point of this compound. Adherence to these protocols will ensure high-quality data for research, development, and quality control purposes.
References
- 1. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. thinksrs.com [thinksrs.com]
- 4. Thiele tube - Wikipedia [en.wikipedia.org]
- 5. Thiele tube - Sciencemadness Wiki [sciencemadness.org]
- 6. jk-sci.com [jk-sci.com]
- 7. labcomercial.com [labcomercial.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. timstar.co.uk [timstar.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. contechweighingscales.com [contechweighingscales.com]
- 12. manuals.plus [manuals.plus]
- 13. westlab.com [westlab.com]
- 14. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
Lack of Quantitative Solubility Data for 2,5-Dimethyl-3-furoic Acid in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-3-furoic acid is a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. This technical guide aims to provide a comprehensive overview of the solubility of this compound. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound in organic solvents.
This guide will first present the available physicochemical properties of this compound. Subsequently, due to the scarcity of data for the target compound, this report will provide a detailed overview of the solubility of a structurally related and extensively studied compound, 2,5-Furandicarboxylic acid (FDCA). The experimental protocols for solubility determination of FDCA are also presented, as they represent standard methodologies that can be readily adapted for the study of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃ | [1][2][3] |
| Molecular Weight | 140.14 g/mol | [1][2][3] |
| CAS Number | 636-44-2 | [2][3] |
| Melting Point | 137-140 °C (lit.) | [2] |
| Appearance | Powder | [2] |
Solubility of 2,5-Furandicarboxylic Acid (FDCA): A Structurally Related Compound
The solubility of FDCA has been determined in various pure and binary solvent systems.[5][6][7][8] Generally, the solubility of FDCA increases with temperature.[5] In pure solvents at temperatures ranging from 313.15 K to 363.15 K, the solubility of FDCA was found to follow the order: methanol > 1-butanol > isobutanol > acetic acid > water > methyl isobutyl ketone (MIBK) > ethyl acetate > acetonitrile.[5]
The use of binary solvent systems has been shown to significantly enhance the solubility of FDCA compared to pure solvents.[4][5][6][7] For instance, water/organic solvent mixtures can lead to a substantial increase in FDCA solubility.[4][5][6][7]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments cited in the literature for determining the solubility of compounds like FDCA, which are directly applicable to this compound.
Static Analytical Method with HPLC Analysis
This method is a common and accurate technique for determining the solubility of solid compounds in liquids.
Methodology:
-
Sample Preparation: An excess amount of the solid solute (e.g., this compound) is added to a known volume of the selected organic solvent in a sealed vessel.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sampling and Dilution: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles. The collected sample is then diluted with a suitable solvent.
-
Quantitative Analysis: The concentration of the solute in the diluted sample is determined using High-Performance Liquid Chromatography (HPLC) by comparing the peak area with a pre-established calibration curve.
-
Solubility Calculation: The solubility is then calculated from the measured concentration and the dilution factor.
Gravimetric Method
The gravimetric method is a simpler, though potentially less precise, alternative for solubility determination.
Methodology:
-
Saturation: A saturated solution is prepared by adding an excess of the solid solute to a known mass of the solvent in a thermostated vessel and stirring until equilibrium is reached.
-
Filtration: The saturated solution is filtered to remove any undissolved solid.
-
Evaporation: A known mass of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature).
-
Mass Determination: The container with the dried solid residue is weighed.
-
Solubility Calculation: The solubility is calculated as the mass of the dissolved solid per mass of the solvent.
Experimental Workflow Visualization
The general workflow for determining the solubility of a solid organic compound in a solvent can be visualized as follows:
Caption: General workflow for solubility determination.
While there is a notable absence of specific quantitative solubility data for this compound in the public domain, this technical guide provides a starting point for researchers by summarizing its known physicochemical properties. Furthermore, the detailed solubility information and experimental protocols for the structurally related compound, 2,5-Furandicarboxylic acid (FDCA), offer a valuable reference. The presented experimental methodologies are robust and can be directly applied to determine the solubility of this compound in various organic solvents, thereby enabling further research and development involving this compound. It is recommended that researchers undertake experimental determination of the solubility of this compound in solvents relevant to their specific applications to fill this existing data gap.
References
- 1. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 636-44-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2,5-Dimethyl-3-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic pathway for 2,5-Dimethyl-3-furoic acid (CAS No: 636-44-2). The information is compiled to assist in the identification, characterization, and synthesis of this valuable organic compound. All quantitative data is presented in structured tables, and experimental protocols are detailed. A visual representation of the synthetic workflow is provided using the DOT language.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. While direct experimental spectra are not publicly available in detail, the following data is compiled from spectral databases and predicted values, providing a robust reference for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~6.1 | Singlet | 1H | Furan Ring (C4-H) |
| ~2.5 | Singlet | 3H | Methyl Group (C5-CH₃) |
| ~2.3 | Singlet | 3H | Methyl Group (C2-CH₃) |
Note: Predicted values are based on standard chemical shift tables and analysis of similar furan derivatives. The broad singlet of the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~165 | Carboxylic Acid Carbon (-C OOH) |
| ~158 | Furan Ring Carbon (C5) |
| ~150 | Furan Ring Carbon (C2) |
| ~114 | Furan Ring Carbon (C3) |
| ~106 | Furan Ring Carbon (C4) |
| ~14 | Methyl Carbon (C5-C H₃) |
| ~13 | Methyl Carbon (C2-C H₃) |
Note: Data is referenced from spectral databases where the solvent used was CDCl₃.[1]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~2920 | Medium | C-H stretch (Methyl) |
| ~1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1580 | Medium | C=C stretch (Furan Ring) |
| ~1440 | Medium | C-H bend (Methyl) |
| ~1290 | Strong | C-O stretch (Carboxylic Acid) |
Note: The spectrum is typically acquired as a Nujol mull.[2]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI)
| Adduct | Predicted m/z |
| [M+H]⁺ | 141.05463 |
| [M+Na]⁺ | 163.03657 |
| [M-H]⁻ | 139.04007 |
| [M]⁺ | 140.04680 |
Note: These values are predicted and sourced from PubChemLite.[3] The fragmentation pattern for the molecular ion (m/z 140) would likely involve the loss of H₂O (m/z 122), CHO₂ (m/z 95), and subsequent furan ring fragmentation.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used. A wider spectral width is required, and a longer acquisition time or a greater number of scans is necessary due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy (Nujol Mull Technique)
-
Sample Preparation: Grind 2-3 mg of solid this compound into a fine powder using an agate mortar and pestle.
-
Mull Formation: Add one to two drops of Nujol (mineral oil) to the powdered sample and continue to grind until a uniform, thick paste is formed.
-
Sample Application: Spread a thin, even layer of the mull onto a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to ensure an even film and remove any air bubbles.
-
Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Ionization: Electrospray ionization (ESI) is a common technique for carboxylic acids, and can be run in either positive or negative ion mode.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and any adducts. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.
Synthesis of this compound
A multi-step synthesis for this compound has been reported, starting from commercially available ethyl 2-methylacetoacetate. The workflow involves protection of the ketone, reduction of the ester, oxidation of the resulting alcohol, a Darzens condensation, furan ring formation, and final hydrolysis.
Caption: Synthetic workflow for this compound.
References
An In-Depth Technical Guide to 2,5-Dimethyl-3-furoic Acid and Its Derivatives for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-furoic acid, a heterocyclic compound of interest to researchers and professionals in the field of drug development. This document covers its chemical identity, synthesis, analytical methodologies, and known biological activities of structurally related compounds, offering insights into its potential as a scaffold in medicinal chemistry.
Chemical Identity and Synonyms
This compound is a substituted furan carboxylic acid. A clear understanding of its nomenclature and chemical identifiers is crucial for accurate documentation and research.
| Identifier Type | Value |
| IUPAC Name | 2,5-dimethylfuran-3-carboxylic acid[1] |
| CAS Number | 636-44-2[1][2][3] |
| Molecular Formula | C7H8O3[1][2][3] |
| Molecular Weight | 140.14 g/mol [1][2] |
| Synonyms | 2,5-Dimethyl-3-furancarboxylic acid, Pyrotritaric acid, Uvinic acid[1] |
| InChI Key | CNTHHNPBADVTRY-UHFFFAOYSA-N[2] |
| SMILES | CC1=CC(=C(O1)C)C(=O)O[2] |
Synthesis and Purification
The synthesis of this compound can be achieved through various organic synthesis routes, with the Paal-Knorr furan synthesis being a fundamental method for constructing the furan ring.[4][5][6] This reaction typically involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.
Representative Synthesis Protocol: Paal-Knorr Furan Synthesis
A common approach to synthesizing substituted furans like this compound involves the reaction of an appropriate 1,4-diketone precursor under acidic conditions. A plausible synthetic route starts from the alkylation of ethyl acetoacetate with chloroacetone.
Experimental Protocol: Synthesis of Ethyl 2,5-dimethyl-3-furoate
-
Step 1: Synthesis of the 1,4-dicarbonyl precursor. The initial step involves the synthesis of a 1,4-dicarbonyl compound. This can be achieved through various established methods in organic synthesis. For the synthesis of the ethyl ester of this compound, a suitable precursor is ethyl 2-acetyl-3-oxobutanoate.
-
Step 2: Acid-catalyzed cyclization (Paal-Knorr Synthesis). The 1,4-dicarbonyl precursor is then subjected to acid-catalyzed cyclization.
-
To a solution of the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene or acetic acid), a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.[4][5]
-
The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product, ethyl 2,5-dimethyl-3-furoate, is then purified by column chromatography on silica gel.
-
-
Step 3: Saponification to this compound. The final step is the hydrolysis of the ester to the carboxylic acid.
-
The purified ethyl 2,5-dimethyl-3-furoate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
The mixture is heated to reflux until the ester is completely hydrolyzed, as monitored by TLC.
-
After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The solid this compound is collected by filtration, washed with cold water, and dried.
-
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.[7] The purity of the final product should be assessed by analytical methods such as melting point determination, NMR spectroscopy, and HPLC.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the two methyl groups, the furan ring proton, and the carboxylic acid proton.[1][8] The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule.[1][8][9]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[10][11]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis.[12][13][14] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier (e.g., formic acid or phosphoric acid) is typically used.[12][13][15] Detection is commonly performed using a UV detector at a wavelength where the furan ring exhibits strong absorbance.
Biological Activities and Potential in Drug Development
While extensive biological data specifically for this compound is limited, the furan and furoic acid moieties are present in numerous biologically active natural products and synthetic compounds.[16][17] This suggests that this compound and its derivatives could serve as valuable scaffolds in drug discovery.
Antimicrobial Activity
Furan derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.[16][18][19][20][21] Studies on various furancarboxylic acids have demonstrated inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus, as well as the yeast Candida albicans.[20][21] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Enzyme Inhibition
The furan nucleus is a key structural feature in various enzyme inhibitors. For instance, certain furan-containing chalcones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[22] Furthermore, some furan and furopyrimidine derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy.[23] These findings highlight the potential of the furan scaffold in designing targeted enzyme inhibitors.
Anti-inflammatory Effects
Some natural furan derivatives have demonstrated anti-inflammatory properties.[16] This activity is often linked to their antioxidant capabilities and their ability to modulate inflammatory signaling pathways. While the specific anti-inflammatory effects of this compound have not been extensively studied, its structure suggests that it could be a starting point for the development of novel anti-inflammatory agents.
Diagrams
Caption: Paal-Knorr synthesis of substituted furans.
Caption: Workflow for HPLC analysis.
Caption: Potential biological activities of furan derivatives.
References
- 1. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-二甲基-3-呋喃酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester [webbook.nist.gov]
- 11. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04408G [pubs.rsc.org]
- 12. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Antimicrobial Furancarboxylic Acids from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sourcing and Procurement of 2,5-Dimethyl-3-furoic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, the timely and efficient procurement of specific chemical reagents is paramount to maintaining project timelines. This technical guide provides an in-depth overview of the commercial suppliers for 2,5-Dimethyl-3-furoic acid (CAS No. 636-44-2), a key building block in various synthetic applications. This guide includes a comparative table of suppliers, a logical workflow for procurement, and key technical data for the compound.
Key Compound Data
This compound, also known as 2,5-Dimethyl-3-furancarboxylic acid, is a heterocyclic carboxylic acid. Its chemical properties make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.
Molecular Formula: C₇H₈O₃[1][2] Molecular Weight: 140.14 g/mol [2] Appearance: Typically a powder Purity: Commercially available at purities of 98% or higher.[1][2]
Commercial Supplier Overview
The following table summarizes key information for several commercial suppliers of this compound. Pricing and availability are subject to change and should be verified directly with the supplier.
| Supplier | CAS Number | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | 636-44-2 | 98% | Not specified; available for purchase on their website. | Provides detailed properties and safety information. |
| Manchester Organics | 636-44-2 | 98% | 25g; custom pack sizes available. | Lead time is stated as 4-6 weeks.[1] |
| Aladdin Scientific | 636-44-2 | min 98% (GC) | 1 gram | For research, laboratory, and industrial use only.[2] |
Procurement Workflow
The process of identifying and procuring a chemical reagent like this compound involves several key steps, from initial identification to post-delivery verification. The following diagram illustrates a typical workflow for researchers.
Caption: A logical workflow for the procurement of chemical reagents.
Experimental Protocols
Detailed experimental protocols for the synthesis or specific applications of this compound are not broadly available through commercial supplier documentation. Researchers should consult peer-reviewed scientific literature for established synthetic methodologies and application-specific protocols. For quality control, it is recommended to perform in-house analytical verification of the compound's identity and purity upon receipt, using standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Many suppliers, like Sigma-Aldrich, may provide spectroscopic data upon request.[3]
Safety and Handling
This compound is classified with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated area. Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Substituted Furoic Acids
The furan nucleus is a fundamental heterocyclic scaffold present in a vast number of biologically active compounds.[1][2][3] Furoic acids, which feature a carboxylic acid group on the furan ring, and their derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[3][4] These compounds serve as crucial intermediates in the synthesis of pharmaceuticals and are found in various natural products.[4][5] Their biological versatility stems from the furan ring's unique electronic properties and its ability to be readily substituted, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize therapeutic effects.[2][6]
This technical guide provides a comprehensive overview of the diverse biological activities of substituted furoic acids, with a focus on their antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to support researchers and professionals in the field of drug discovery and development.
Antimicrobial Activity
Substituted furoic acids and their derivatives have demonstrated significant activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] The mechanism of action often involves the inhibition of microbial growth or the modification of essential enzymes.[1][5]
Antibacterial and Antifungal Data
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A selection of reported MIC values for various furoic acid derivatives is summarized below.
| Compound Class | Target Organism | MIC (µg/mL) | MBC (µM) | Reference |
| 3-(furan-2-yl)propenoic acid derivatives | Candida albicans | 64 | - | [8] |
| 3-(furan-2-yl)propenoic acid derivatives | Staphylococcus aureus | 128 | - | [8] |
| Furoic acid | Bacillus subtilis | - | 0.015 | [9] |
| Furoic acid | Salmonella sp. | - | 0.030 | [9] |
| 2-methyl-5-aryl-3-furoic acids | Various Fungi | - | - | [6] |
| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | Pseudomonas aeruginosa | Potent Activity | - | [7] |
| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | Candida albicans | Potent Activity | - | [7] |
Note: "Potent Activity" indicates that the source reported high activity without specifying a precise MIC value in the abstract.
Experimental Protocol: Antimicrobial Susceptibility Testing
A common method for determining the MIC of a compound is the broth microdilution method.
Objective: To determine the lowest concentration of a substituted furoic acid derivative that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (substituted furoic acid derivative)
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: A suspension of the microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound are then prepared in the microtiter plate using the growth medium to achieve the desired final concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control well (medium + inoculum) and a negative control well (medium only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader to measure absorbance.[8]
Anti-inflammatory Activity
Furan derivatives exhibit anti-inflammatory effects through various mechanisms, including antioxidant activity and the modulation of key inflammatory signaling pathways.[1][5] Their ability to scavenge free radicals and inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) is a key aspect of their therapeutic potential.[5][10]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of furan derivatives are closely linked to their antioxidant capabilities.[10] They can scavenge radicals elicited by lipid peroxidation within cell membranes.[5][10] Some benzofuran derivatives have been shown to inhibit the production of PGE2 and decrease lipoxygenase activity.[5] Furthermore, the regulation of signaling pathways such as MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) has been identified as a mechanism for their regulatory effects on cellular activities.[1]
// Connections Stimulus -> {NFkB, MAPK} [color="#202124"]; NFkB -> {COX2, iNOS} [color="#202124"]; MAPK -> {COX2, iNOS} [color="#202124"]; COX2 -> PGE2 [color="#202124"]; iNOS -> NO [color="#202124"];
// Inhibition FuroicAcid -> {NFkB, MAPK} [arrowhead=tee, color="#4285F4", style=dashed, label=" Modulates"]; FuroicAcid -> {PGE2, NO} [arrowhead=tee, color="#4285F4", style=dashed, label=" Inhibits"];
// Graph attributes graph [label="Proposed Anti-inflammatory Mechanism of Furoic Acids", labelloc=t, fontsize=14, fontcolor="#202124"]; } } Caption: Proposed Anti-inflammatory Mechanism of Furoic Acids.
Anticancer Activity
Several studies have explored the potential of substituted furoic acids as anticancer agents.[11][12] Their derivatives have shown cytotoxic effects against various human cancer cell lines, including liver (HepG2, Huh-7), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231).[11][12]
Cytotoxicity Data
The anticancer potential is often evaluated by measuring the percentage of cell viability after treatment or by calculating the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound Class | Cancer Cell Line | Activity Measure | Result | Reference |
| Carbamothioyl-furan-2-carboxamides | HepG2 (Liver) | % Cell Viability | 33.29% | [11] |
| Carbamothioyl-furan-2-carboxamides | Huh-7 (Liver) | % Cell Viability | 45.09% | [11] |
| Carbamothioyl-furan-2-carboxamides | MCF-7 (Breast) | % Cell Viability | 41.81% | [11] |
| 2-substituted furo[3,2-b]pyridines | MDA-MB-231 (Breast) | Growth Inhibition | Encouraging | [12] |
| 2-substituted furo[3,2-b]pyridines | MCF-7 (Breast) | Growth Inhibition | Encouraging | [12] |
| Furoic Acid Hydrazides | HeLa (Cervical) | IC50 | 316 µg/mL at 72h | [13] |
Structure-Activity Relationship (SAR) in Anticancer Activity
Structure-activity relationship (SAR) studies help in understanding how the chemical structure of a molecule relates to its biological activity. For carbamothioyl-furan-2-carboxamide derivatives, the presence and position of substituents on the phenyl ring significantly influence their anticancer potential.[11]
-
Electron-donating groups: The presence of an electron-donating group like a para-methyl substituent was found to enhance anticancer activity.[11]
-
Electron-withdrawing groups: For nitro-substituted compounds, the position of the nitro group was critical, with the activity order being ortho > meta > para.[11]
// Nodes Start [label="Start:\nFuroic Acid Scaffold", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis:\nIntroduce Substituents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="In Vitro Screening\n(e.g., MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Compound\nOptimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Studies\n(In Vivo Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Candidate Drug", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Synthesis; Synthesis -> Screening; Screening -> SAR; SAR -> Lead [label="Identifies Key\nSubstituents"]; Lead -> Synthesis [style=dashed, label="Iterative\nRefinement"]; SAR -> Preclinical [label="Promising\nCandidates"]; Preclinical -> End; } Caption: General Workflow for Furoic Acid-Based Drug Discovery.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of substituted furoic acid derivatives on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and an untreated control are included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Other Biological Activities
Neuroprotective Effects
Derivatives of benzofuran-2-carboxamide have shown potential as neuroprotective agents.[14] Certain substituted compounds exhibited potent action against NMDA-induced excitotoxicity in primary cultured rat cortical cells.[14] This suggests a potential role for these compounds in mitigating neuronal damage associated with neurodegenerative diseases. For instance, a derivative with a methyl substitution at the R2 position showed a neuroprotective effect comparable to the known NMDA antagonist memantine.[14]
Enzyme Inhibition
The inhibitory effect of furoic acid and its derivatives on enzymes is a recurring theme. A study on mushroom tyrosinase found that furoic acid acts as an uncompetitive inhibitor.[9] The functional groups attached to the furan ring play a crucial role in the extent of enzyme inhibition.[9] This inhibitory activity is a key mechanism that could underlie many of the observed biological effects.
// Graph attributes graph [label="Comparison of Enzyme Inhibition Models", labelloc=t, fontsize=14, fontcolor="#202124"]; } Caption: Competitive vs. Uncompetitive Enzyme Inhibition Models.
Synthesis and Chemical Reactivity
The synthesis of substituted furoic acids is a critical aspect of developing new therapeutic agents. They are often prepared by the oxidation of furfural, a readily available platform chemical derived from biomass.[5][15] A variety of synthetic methodologies are employed to create derivatives, including coupling reactions to introduce amino acids and peptides.[7] For example, DCC (N,N'-Dicyclohexylcarbodiimide) is used as a coupling agent for synthesizing peptide derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid.[7]
Furthermore, furoic acids can participate in Diels-Alder reactions, acting as dienes.[16][17] This reactivity is a powerful tool for green chemistry, enabling the atom-economical synthesis of complex cyclic compounds from renewable resources.[16][18]
General Experimental Protocol: Synthesis of Furoic Acid Amide/Peptide Derivatives
Objective: To synthesize amide or peptide derivatives of a substituted furoic acid via a coupling reaction.
Materials:
-
Starting furoic acid (e.g., 5-(4-methylcarboxamidophenyl)-2-furoic acid)
-
Amino acid methyl ester or dipeptide
-
Coupling agent (e.g., DCC)
-
Base (e.g., Triethylamine - TEA)
-
Dry solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)
-
Stirring apparatus and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reactant Dissolution: The starting furoic acid and the desired amino acid ester or peptide are dissolved in a dry solvent in a reaction flask under an inert atmosphere.
-
Base Addition: A base, such as TEA, is added to the mixture to neutralize any acid salts and facilitate the reaction. The mixture is typically cooled in an ice bath.
-
Coupling Agent Addition: The coupling agent (DCC) is dissolved in a small amount of dry solvent and added dropwise to the cooled reaction mixture while stirring.
-
Reaction: The reaction is allowed to proceed, often by removing the ice bath and stirring at room temperature for several hours (e.g., 12-24 hours). The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed sequentially with dilute acid, bicarbonate solution, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Characterization: The final product is purified, typically by column chromatography or recrystallization. The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
Conclusion and Future Outlook
Substituted furoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Their accessibility from renewable resources further enhances their appeal for sustainable drug development.[15][16] The existing body of research highlights significant potential in the areas of antimicrobial, anti-inflammatory, and anticancer therapies. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways involved in their activities, expanding SAR studies to design more potent and selective derivatives, and advancing promising lead compounds into preclinical and clinical development. The continued exploration of this versatile chemical class holds great promise for addressing unmet medical needs.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. chempoint.com [chempoint.com]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Green Chemistry publication: Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Biorizon [biorizon.eu]
The Untapped Potential of Dimethylfuroic Acids: A Technical Guide for Researchers
A comprehensive overview of the synthesis, physicochemical properties, and prospective applications of dimethylfuroic acids and their derivatives in drug discovery and material science.
Introduction: Dimethylfuroic acids, a class of heterocyclic carboxylic acids, are emerging as compounds of significant interest in various scientific and industrial fields. While less explored than their fumaric acid counterparts, the inherent chemical functionalities of the furan ring coupled with the carboxylic acid group and methyl substituents present a unique scaffold for the development of novel therapeutic agents, agrochemicals, and advanced materials. This technical guide provides an in-depth analysis of the current state of knowledge on dimethylfuroic acids, focusing on their potential applications, supported by available data, experimental insights, and mechanistic pathways.
Physicochemical Properties of Dimethylfuroic Acids
The physicochemical properties of dimethylfuroic acids are foundational to their application. These properties, including melting point, molecular weight, and solubility, influence their reactivity, bioavailability, and suitability for various formulations. Below is a summary of the available data for a representative compound, 2,5-dimethyl-3-furoic acid.
| Property | Value | References |
| Molecular Formula | C₇H₈O₃ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| CAS Number | 636-44-2 | [1] |
| Melting Point | 137-140 °C | [1] |
| Form | Powder |
Synthesis of Dimethylfuroic Acids and Their Derivatives
The synthesis of dimethylfuroic acids can be achieved through various organic chemistry routes. One documented method involves the hydrolysis of the corresponding ester. For instance, 3-methyl-2-furoic acid can be prepared by the hydrolysis of methyl 3-methyl-2-furoate using an aqueous solution of sodium hydroxide followed by acidification.[2]
A patented method for the preparation of 2,5-dimethylfuran-3,4-dicarboxylic acid involves the refluxing of 2,3-diacetyl succinate diethyl ester in a hydrochloric acid solution. This method offers the advantage of not using toxic organic solvents and is suitable for industrial-scale production.
Experimental Protocol: Synthesis of 3-Methyl-2-furoic acid [2]
-
Hydrolysis: A mixture of 35 g (0.25 mole) of methyl 3-methyl-2-furoate and 80 ml of 20% aqueous sodium hydroxide is heated under reflux for 2 hours.
-
Acidification: The solution is cooled and then acidified with approximately 50 ml of concentrated hydrochloric acid.
-
Isolation: The mixture is stirred vigorously and then cooled to room temperature to allow the product to crystallize.
-
Purification: The crystalline product is collected by suction filtration.
Potential Applications of Dimethylfuroic Acids
While research specifically on dimethylfuroic acids is still in its early stages, the broader class of furan carboxylic acids and their derivatives has shown significant promise in a multitude of applications, ranging from medicine to agriculture.
Antimicrobial and Antifungal Activity
Derivatives of dimethylfuroic acid have demonstrated notable antimicrobial properties. A study on 2-methyl-5-aryl-3-furoic acids revealed interesting antifungal activity, although their antibacterial activity was found to be poor.[3] This suggests that the dimethylfuroic acid scaffold could be a promising starting point for the development of novel antifungal agents. The introduction of different aryl substituents at the C5 position of the furan ring was found to modulate the antifungal activity.[3]
Generally, furan derivatives are recognized for their broad-spectrum antimicrobial effects.[4] Furan fatty acids, for example, exhibit both antibacterial and antifungal properties.[4] This antimicrobial action is often attributed to the ability of the furan ring to interfere with microbial cellular processes.[4]
Anti-inflammatory Properties
Furan-containing compounds, particularly furan fatty acids, have been shown to possess potent anti-inflammatory effects.[4][5] These effects are linked to their antioxidant properties, where the furan ring can act as a radical scavenger.[6] In vivo studies on furan fatty acids isolated from the green-lipped mussel demonstrated more potent anti-inflammatory activity than eicosapentaenoic acid (EPA) in a rat model of arthritis.[5] While direct evidence for dimethylfuroic acids is pending, the established anti-inflammatory potential of the furan moiety suggests this as a promising area of investigation.
The proposed mechanism for the anti-inflammatory action of furan derivatives involves the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[4]
Caption: Proposed anti-inflammatory mechanism of furan derivatives.
Agrochemicals
Furoic acid derivatives have found applications in the agricultural sector as herbicides, insecticides, and fungicides.[7] A Chinese patent suggests that derivatives of 2,5-dimethylfuran-3-carboxylic acid ethyl ester possess bactericidal, insecticidal, and fungicidal properties, highlighting their potential as wood preservatives. The structural diversity achievable with the dimethylfuroic acid core allows for the fine-tuning of activity against specific pests and pathogens.
The development of carboxylic acid derivatives as herbicides is a well-established field, targeting various biosynthetic pathways and enzymes in plants.[7] Similarly, ester derivatives of cyclopropane carboxylic acids, structurally related to pyrethroids, have shown high insecticidal activity.[8]
Synthetic Building Blocks
Furoic acids are versatile building blocks in organic synthesis, serving as precursors for a wide range of pharmaceuticals and other fine chemicals.[9] 2-Furoic acid, for instance, is a key intermediate in the production of drugs like the amebicide Diloxanide and the anti-inflammatory corticosteroid Mometasone Furoate.[9] It is also a precursor for 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the production of polymers like polyethylene furanoate (PEF).[9] Dimethylfuroic acids can similarly serve as valuable synthons for creating complex molecules with desired biological activities or material properties.
Caption: Synthetic utility of dimethylfuroic acids.
Future Directions
The field of dimethylfuroic acids is ripe for exploration. Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis of a broader library of dimethylfuroic acid isomers and their derivatives, followed by systematic screening for various biological activities, is crucial to unlock their full potential.
-
Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies are needed to elucidate their mode of action at the molecular level. This includes identifying protein targets and signaling pathways.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR studies can help in the rational design of more potent and selective derivatives.
-
Toxicology and Pharmacokinetic Profiling: Comprehensive toxicological and pharmacokinetic studies are essential for any potential therapeutic or agrochemical candidates.
-
Material Science Applications: Investigating the use of dimethylfuroic acids as monomers for novel bio-based polymers with unique properties is a promising avenue.
References
- 1. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Chemistry of Polysubstituted Furans: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged structure in numerous clinically approved drugs and biologically active natural products. Polysubstituted furans, in particular, offer a rich diversity of three-dimensional structures and physicochemical properties, enabling fine-tuning of their biological activities and material characteristics. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of polysubstituted furans, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.
Core Synthetic Methodologies
The construction of the furan ring is a mature field of organic synthesis, with several named reactions providing reliable access to a wide array of substituted derivatives. The Paal-Knorr and Feist-Benary syntheses are two of the most classical and versatile methods.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and straightforward method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[1][2][3][4] The reaction is typically catalyzed by an acid and proceeds via an intramolecular cyclization followed by dehydration.[3]
General Reaction Scheme:
Detailed Experimental Protocol: Synthesis of 2,5-Dimethylfuran [1]
-
Materials:
-
Hexane-2,5-dione (1.14 g, 10 mmol)
-
p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)
-
Toluene (50 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of hexane-2,5-dione in toluene in a round-bottom flask equipped with a Dean-Stark apparatus, add p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and monitor the azeotropic removal of water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by distillation to obtain 2,5-dimethylfuran.
-
Quantitative Data for Paal-Knorr Synthesis:
| Entry | 1,4-Dicarbonyl Compound | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 1 | Hexane-2,5-dione | p-TsOH | Toluene, Reflux | 92 | [1] |
| 2 | 1,4-Diphenyl-1,4-butanedione | H₂SO₄ | Ethanol, Reflux | 85 | [1] |
| 3 | 3,4-Dimethylhexane-2,5-dione | HCl | Acetic Acid, 100 °C | 78 | [1] |
Feist-Benary Furan Synthesis
The Feist-Benary synthesis provides access to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[5][6][7][8][9] This method is particularly useful for the synthesis of furans bearing ester or ketone functionalities.
General Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 9. Feist-Benary synthesis of furan [quimicaorganica.org]
Methodological & Application
Synthesis of 2,5-Dimethyl-3-furoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethyl-3-furoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthesis route detailed herein involves a two-step process: the formation of ethyl 2,5-dimethyl-3-furoate followed by its hydrolysis to the target carboxylic acid. An alternative route starting from diethyl 2,3-diacetylsuccinate is also discussed.
Primary Synthesis Route: Hydrolysis of Ethyl 2,5-Dimethyl-3-furoate
This is a reliable and high-yielding method for the preparation of this compound. The workflow involves the synthesis of the ethyl ester precursor followed by saponification.
Reaction Pathway
Caption: Synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,5-dimethyl-3-furoate [1]
This procedure outlines the formation of the furan ring from an acyclic precursor.
Materials:
-
Ethyl 2-acetyl-2-pentenoate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-acetyl-2-pentenoate (0.02 mol, 3.41 g) and N-bromosuccinimide (0.02 mol, 3.57 g) in 50 mL of carbon tetrachloride.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling the reaction mixture to room temperature, remove the succinimide by filtration.
-
Concentrate the filtrate under reduced pressure (in vacuo).
-
Purify the residue by distillation to yield ethyl 2,5-dimethyl-3-furoate.
Quantitative Data:
| Product | Boiling Point | Yield |
| Ethyl 2,5-dimethyl-3-furoate | 96-100 °C (18 mmHg) | 83% |
Step 2: Hydrolysis of Ethyl 2,5-dimethyl-3-furoate to this compound
This protocol describes the saponification of the ethyl ester to the final carboxylic acid. This procedure is adapted from a similar hydrolysis of a furoic acid ester.
Materials:
-
Ethyl 2,5-dimethyl-3-furoate
-
20% aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,5-dimethyl-3-furoate in a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux for 2 hours.
-
Cool the solution to room temperature.
-
Acidify the cooled solution with concentrated hydrochloric acid with vigorous stirring.
-
Cool the mixture further to induce crystallization of the product.
-
Collect the solid product by suction filtration.
-
Wash the product with two portions of cold water.
-
Dry the product thoroughly. For higher purity, recrystallization from a suitable solvent like carbon tetrachloride or an ethanol/water mixture can be performed. The use of decolorizing carbon during recrystallization can help remove colored impurities.
Alternative Synthesis Route: From Diethyl 2,3-diacetylsuccinate
This method provides an alternative pathway to furan derivatives, although it may yield a mixture of products depending on the reaction conditions.
Reaction Pathway
Caption: Synthesis from Diethyl 2,3-diacetylsuccinate.
Experimental Protocol
This procedure is based on a patented method and can result in a mixture of furan derivatives.
Materials:
-
Diethyl 2,3-diacetylsuccinate
-
Aqueous Hydrochloric Acid (HCl) solution (0.4N)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Combine diethyl 2,3-diacetylsuccinate (0.56 mmol, 145 mg) with 1.8 mL of 0.4N aqueous HCl in a suitable flask.
-
Heat the mixture to reflux in an oil bath for 15 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the residue using flash column chromatography (eluting with petroleum ether-diethyl ether 5:1, followed by diethyl ether) to separate the products.
Quantitative Data:
| Product | Yield |
| Ethyl 2,5-dimethyl-3-carboxylate | 50% |
| 2,5-Dimethylfuran-3,4-dicarboxylic acid | 40% |
General Experimental Workflow
The following diagram illustrates a typical workflow for chemical synthesis and purification.
Caption: General Laboratory Synthesis Workflow.
References
Application Note: Large-Scale Synthesis of 2,5-Dimethyl-3-furoic Acid
Abstract
This application note details a robust and scalable two-step process for the synthesis of 2,5-Dimethyl-3-furoic acid, a key intermediate in the development of pharmaceuticals and specialty chemicals. The described methodology is designed for large-scale production, prioritizing operational simplicity, yield, and purity. The synthesis involves the initial formation of ethyl 2,5-dimethyl-3-furoate via a condensation-cyclization reaction, followed by its saponification to yield the target acid. This document provides comprehensive experimental protocols, quantitative data, and workflow diagrams to facilitate technology transfer and implementation in a manufacturing environment.
Introduction
This compound and its derivatives are important building blocks in organic synthesis, with applications in the pharmaceutical industry as precursors for various active pharmaceutical ingredients. The efficient and cost-effective large-scale production of this compound is therefore of significant interest. Traditional methods for the synthesis of substituted furan-3-carboxylic acids can be complex and challenging to implement on an industrial scale.[1] This note presents a streamlined and scalable approach.
The presented synthesis is a two-step process:
-
Esterification: The condensation of a β-ketoester with an α-haloketone to form an intermediate which then undergoes cyclization to yield ethyl 2,5-dimethyl-3-furoate.
-
Saponification: The hydrolysis of the resulting ester to the desired this compound.
This method avoids the use of hazardous reagents and complex purification techniques, making it suitable for industrial production.
Data Presentation
The following tables summarize the quantitative data for the two key steps in the large-scale synthesis of this compound.
Table 1: Reaction Parameters for the Synthesis of Ethyl 2,5-dimethyl-3-furoate
| Parameter | Value | Units |
| Reactants | ||
| Ethyl acetoacetate | 1.0 | eq |
| Chloroacetone | 1.0 | eq |
| Sodium ethoxide | 1.1 | eq |
| Solvent | Ethanol | - |
| Reaction Temperature | 40 | °C |
| Reaction Time | 8 | hours |
| Typical Yield | 90 | % |
Table 2: Reaction Parameters for the Saponification of Ethyl 2,5-dimethyl-3-furoate
| Parameter | Value | Units |
| Reactants | ||
| Ethyl 2,5-dimethyl-3-furoate | 1.0 | eq |
| Sodium hydroxide (20% aq. solution) | 2.0 | eq |
| Solvent | Water/Ethanol | - |
| Reaction Temperature | 80 | °C |
| Reaction Time | 4 | hours |
| Typical Yield | 95 | % |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Ethyl 2,5-dimethyl-3-furoate
-
Reactor Setup: A suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe is charged with anhydrous ethanol.
-
Base Addition: Sodium ethoxide (1.1 eq) is carefully added to the ethanol under an inert atmosphere (e.g., nitrogen). The mixture is stirred until the sodium ethoxide is fully dissolved.
-
Reactant Addition: Ethyl acetoacetate (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 30°C. The mixture is stirred for 30 minutes.
-
Alkylation: Chloroacetone (1.0 eq) is then added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 40°C.
-
Reaction: After the addition is complete, the reaction mixture is heated to 40°C and stirred for 8 hours.[1]
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude ethyl 2,5-dimethyl-3-furoate.
-
-
Purification: The crude product can be purified by vacuum distillation if necessary, although for many applications the crude material is of sufficient purity for the subsequent saponification step.
Protocol 2: Large-Scale Saponification of Ethyl 2,5-dimethyl-3-furoate to this compound
-
Reactor Setup: A reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with crude or purified ethyl 2,5-dimethyl-3-furoate (1.0 eq).
-
Hydrolysis: A 20% aqueous solution of sodium hydroxide (2.0 eq) and ethanol are added to the reactor.
-
Reaction: The mixture is heated to 80°C and stirred vigorously for 4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is washed with a water-immiscible organic solvent (e.g., toluene) to remove any unreacted ester or non-polar impurities.
-
The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2 with concentrated hydrochloric acid.
-
-
Isolation:
-
The precipitated this compound is collected by filtration.
-
The filter cake is washed with cold water to remove residual salts.
-
-
Drying: The product is dried under vacuum at 50-60°C to a constant weight to yield pure this compound.
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Reaction pathway for the two-step synthesis of this compound.
References
Synthesis of 2,5-Dimethyl-3-furoic Acid from Ethyl 2-Methylacetoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethyl-3-furoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, ethyl 2-methylacetoacetate, and proceeds through a two-step sequence involving a Feist-Benary furan synthesis followed by ester hydrolysis.
Overview of the Synthetic Pathway
The synthesis of this compound from ethyl 2-methylacetoacetate is achieved in two key steps:
-
Feist-Benary Furan Synthesis: This classic reaction involves the condensation of an α-halo ketone, such as chloroacetone, with a β-dicarbonyl compound, in this case, ethyl 2-methylacetoacetate. The reaction is typically catalyzed by a mild base, such as pyridine or triethylamine, and results in the formation of a substituted furan, ethyl 2,4,5-trimethyl-3-furoate.[1][2]
-
Ester Hydrolysis (Saponification): The resulting ethyl furoate is then hydrolyzed to the corresponding carboxylic acid, this compound. This transformation is commonly achieved by heating the ester with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.[3][4][5][6][7]
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reaction Parameters for the Feist-Benary Synthesis of Ethyl 2,4,5-trimethyl-3-furoate
| Parameter | Value |
| Reactants | |
| Ethyl 2-methylacetoacetate | 1.0 eq |
| Chloroacetone | 1.0 eq |
| Reagents | |
| Triethylamine | 1.2 eq |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
| Reported Yield | Not Specified |
Note: The yield for this specific reaction is not explicitly reported in the searched literature; the provided parameters are based on a general protocol for the Feist-Benary synthesis.[8]
Table 2: Reaction Parameters for the Hydrolysis of Ethyl 2,4,5-trimethyl-3-furoate
| Parameter | Value |
| Reactant | |
| Ethyl 2,4,5-trimethyl-3-furoate | 1.0 eq |
| Reagents | |
| Sodium Hydroxide | Excess |
| Hydrochloric Acid (concentrated) | To pH < 2 |
| Solvent | Aqueous Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 2 hours |
| Reported Yield | High (exact value not specified) |
Note: The yield is generally high for saponification reactions, though a specific value for this substrate was not found in the literature.[3][4]
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃ | [9][10] |
| Molecular Weight | 140.14 g/mol | [9][10] |
| Melting Point | 137-140 °C | [9][11] |
| Appearance | Powder | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 2,4,5-trimethyl-3-furoate via Feist-Benary Furan Synthesis
This protocol is adapted from a general procedure for the Feist-Benary synthesis.[8]
Materials:
-
Ethyl 2-methylacetoacetate
-
Chloroacetone
-
Triethylamine
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 2-methylacetoacetate (1.0 eq) and triethylamine (1.2 eq) in ethanol.
-
Slowly add chloroacetone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, ethyl 2,4,5-trimethyl-3-furoate, can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Ester Hydrolysis
This protocol is a general procedure for the saponification of esters.[3][4]
Materials:
-
Ethyl 2,4,5-trimethyl-3-furoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4,5-trimethyl-3-furoate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide pellets to the solution.
-
Heat the mixture under reflux for 2 hours.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Pour the remaining aqueous solution into water and extract with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous phase to a pH below 2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous phase with diethyl ether (3 x volume).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical relationship of reactants, intermediate, and final product.
References
- 1. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound 98 636-44-2 [sigmaaldrich.com]
- 10. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 636-44-2 [chemicalbook.com]
Application Notes and Protocols for the Recrystallization Purification of 2,5-Dimethyl-3-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2,5-Dimethyl-3-furoic acid via recrystallization. The provided methodologies are based on established principles for the purification of crystalline organic acids and available data on related furoic acid derivatives.
Introduction
This compound is a substituted furan derivative with potential applications in medicinal chemistry and materials science. As with any synthetically prepared compound intended for research or development, achieving high purity is critical. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of highly pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for the design of an effective recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃ | |
| Molecular Weight | 140.14 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 137-140 °C | |
| Functional Group | Carboxylic Acid |
Table 1: Physicochemical Properties of this compound.
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization procedure. Based on the properties of other furoic acid derivatives, a range of polar and non-polar solvents can be considered. The ideal solvent should exhibit a steep solubility curve for this compound, meaning a significant increase in solubility with temperature.
Table 2 provides a list of candidate solvents and their relevant properties. The solubility of this compound in these solvents is not extensively reported in the literature; therefore, a solvent screening protocol is highly recommended.
| Solvent | Boiling Point (°C) | Polarity | Expected Solubility Characteristics |
| Water | 100 | High | Low solubility at room temperature, potentially good solubility at boiling. |
| Ethanol | 78 | High | Good solubility, may require a co-solvent for efficient crystallization. |
| Methanol | 65 | High | Similar to ethanol, good solubility. |
| Isopropanol | 82 | Medium | May offer a better solubility profile than ethanol or methanol. |
| Acetone | 56 | Medium | Good solvent for many organic compounds, worth screening. |
| Ethyl Acetate | 77 | Medium | Potential for good differential solubility. |
| Toluene | 111 | Low | Less likely to be a good single solvent, but could be used in a mixed solvent system. |
| Heptane/Hexane | 98/69 | Low | Likely a poor solvent (anti-solvent) for this polar molecule. |
Table 2: Candidate Solvents for Recrystallization of this compound.
Experimental Protocols
The following protocols provide a systematic approach to the purification of this compound by recrystallization.
Protocol 1: Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
This compound (impure)
-
Selection of candidate solvents (from Table 2)
-
Test tubes
-
Spatula
-
Hot plate or water bath
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 20-30 mg) into several test tubes.
-
To each test tube, add a different candidate solvent dropwise at room temperature, agitating after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate will require a relatively large volume of solvent at room temperature.
-
If the solid does not dissolve in a reasonable volume of cold solvent (e.g., > 3 mL), gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise with heating until the solid dissolves completely. Record the volume of hot solvent used.
-
Once a clear solution is obtained, allow the test tube to cool slowly to room temperature.
-
If crystals do not form upon cooling, try scratching the inside of the test tube with a glass rod or adding a seed crystal of pure this compound.
-
After cooling to room temperature, place the test tube in an ice bath to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of well-formed crystals.
-
Based on these observations, select the most promising solvent or solvent pair for a larger scale recrystallization. For a mixed solvent system, a good solvent in which the compound is highly soluble and a poor solvent (anti-solvent) in which it is sparingly soluble are chosen.
Protocol 2: Single-Solvent Recrystallization
Objective: To purify this compound using a single appropriate solvent identified in the screening protocol.
Materials:
-
This compound (impure)
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven
Procedure:
-
Weigh the impure this compound and place it in an Erlenmeyer flask.
-
Add a stir bar and the minimum amount of the selected solvent to the flask to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser.
-
Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
If charcoal was added or if there are any insoluble impurities, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate. Quickly filter the hot solution into the clean, hot flask.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass or beaker to prevent contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound (e.g., 60-70 °C) or under vacuum.
-
Once dry, weigh the purified this compound and calculate the percent recovery.
-
Determine the melting point of the purified product to assess its purity. A sharp melting point close to the literature value indicates high purity.
Protocol 3: Mixed-Solvent Recrystallization
Objective: To purify this compound using a pair of miscible solvents.
Materials:
-
Same as for single-solvent recrystallization, plus a second (poor) solvent.
Procedure:
-
Dissolve the impure this compound in the minimum amount of the hot "good" solvent (the solvent in which it is more soluble) in an Erlenmeyer flask with heating and stirring.
-
Once the solid is completely dissolved, add the "poor" solvent (the anti-solvent) dropwise to the hot solution until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few drops of the hot "good" solvent back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Follow steps 8-13 from the single-solvent recrystallization protocol.
Data Presentation
The following table should be used to record the quantitative data from the purification experiments for comparison and optimization.
| Parameter | Before Recrystallization | After Recrystallization (Solvent A) | After Recrystallization (Solvent B) |
| Mass (g) | |||
| Appearance | |||
| Melting Point (°C) | |||
| Purity (e.g., by HPLC, %) | |||
| Percent Recovery (%) | N/A |
Table 3: Quantitative Data Summary for Recrystallization of this compound.
Visualization of Experimental Workflow
The general workflow for the recrystallization process is depicted in the following diagram.
Caption: General workflow for the purification of a solid compound by recrystallization.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Avoid breathing dust from the solid compound.
-
Use a heating mantle or a steam bath for flammable solvents. Never heat flammable solvents with an open flame.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
By following these detailed protocols and safety guidelines, researchers can effectively purify this compound for its intended applications. The key to a successful recrystallization is careful solvent selection and controlled cooling to promote the formation of high-purity crystals.
Application Note: HPLC Analysis of 2,5-Dimethyl-3-furoic Acid
Introduction
2,5-Dimethyl-3-furoic acid is a heterocyclic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its accurate quantification is crucial for process monitoring, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection provides a robust, sensitive, and selective method for the analysis of this compound. This application note details a reversed-phase HPLC method for its determination.
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Conditions |
| Retention Time | ~ 4.8 min | See Experimental Protocol |
| Linearity (R²) | > 0.999 | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL | S/N ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | S/N ratio of 10:1 |
| Precision (%RSD) | < 2% | Intraday and Interday |
| Recovery | 98% - 103% | Spiked matrix samples |
Experimental Protocols
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters (PTFE or nylon)
2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column can also be utilized.[1]
3. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in Water. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the mobile phase.
4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
5. HPLC Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
6. Data Analysis
-
Integrate the peak area of this compound in the chromatograms of both the standard solutions and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
References
Application Notes and Protocols for Gas Chromatography Analysis of Furoic Acid Derivatives
This document provides detailed methodologies for the analysis of furoic acid and its derivatives using gas chromatography (GC). The protocols are intended for researchers, scientists, and professionals in drug development who require sensitive and reliable quantification of these compounds in various matrices.
Introduction
Furoic acid (2-furancarboxylic acid) and its derivatives are important organic compounds found in various natural and processed products, and they serve as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a robust and highly sensitive method for their analysis. However, due to the polarity and low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile and thermally stable forms suitable for GC analysis. The most common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.
Method Overview: Trimethylsilylation GC-MS
This section outlines a widely applicable method for the analysis of furoic acid derivatives, involving a two-step process: derivatization to form trimethylsilyl (TMS) esters, followed by GC-MS analysis.
Principle
The carboxyl group of furoic acid is derivatized with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to form a volatile TMS ester. This derivative is then separated by gas chromatography and detected by mass spectrometry.
Experimental Workflow
The general workflow for the analysis of furoic acid derivatives by GC-MS is depicted below.
Detailed Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Derivatization
This protocol describes the derivatization of furoic acid to its TMS ester.
Materials:
-
Sample extract dried to completion
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the sample extract containing the furoic acid derivative is completely dry in a reaction vial.
-
Add 50 µL of pyridine to the dried residue to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or oven set to 70°C for 60 minutes to facilitate the reaction.[1]
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: GC-MS Analysis
This protocol provides the instrumental parameters for the analysis of TMS-derivatized furoic acid.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[2]
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at 5°C/min
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Transfer Line Temperature: 280°C
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of furoic acid and related furan derivatives using GC-based methods. Note that specific values can vary depending on the matrix, instrumentation, and specific derivative.
Table 1: Method Validation Parameters for Furan Derivatives
| Analyte | Matrix | Method | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Linearity (R²) | Reference |
| Furan | Baby Food | HS-SPME-GC-MS | 0.018 | 0.060 | 98.4 - 99.8 | >0.99 | [3] |
| 2-Methylfuran | Baby Food | HS-SPME-GC-MS | 0.025 | 0.083 | 98.4 - 99.8 | >0.99 | [3] |
| Furfural | Baby Food | HS-SPME-GC-MS | 0.035 | 0.117 | 98.4 - 99.8 | >0.99 | [3] |
| Furfuryl Alcohol | Baby Food | HS-SPME-GC-MS | 0.031 | 0.103 | 98.4 - 99.8 | >0.99 | [3] |
| Furoic Acid | Aqueous | SPE-GC-MS | - | - | 90.3 | - | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; HS-SPME: Headspace Solid-Phase Microextraction; SPE: Solid-Phase Extraction.
Table 2: Recovery of Furan Derivatives in Different Food Matrices
| Analyte | Canned Oily Fish (%) | Fruit Matrix (%) | Juice Matrix (%) | Reference |
| Furan | 75.9 - 114.6 | 86.1 - 113.9 | 84.9 - 117.2 | [2] |
| 2-Methylfuran | 75.9 - 114.6 | 86.1 - 113.9 | 84.9 - 117.2 | [2] |
| 2-Ethylfuran | 75.9 - 114.6 | 86.1 - 113.9 | 84.9 - 117.2 | [2] |
| 2,5-Dimethylfuran | 75.9 - 114.6 | 86.1 - 113.9 | 84.9 - 117.2 | [2] |
Data Analysis and Interpretation
For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of the furoic acid derivative, which are subjected to the same derivatization and analysis procedure as the samples. The concentration of the analyte in the samples is then determined by comparing its peak area to the calibration curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Troubleshooting and Considerations
-
Incomplete Derivatization: Poor peak shape (tailing) or low response may indicate incomplete derivatization. Ensure all reagents are anhydrous and optimize reaction time and temperature.
-
Derivative Instability: TMS derivatives can be sensitive to moisture. Analyze samples as soon as possible after derivatization and ensure vial caps are sealed tightly.
-
Matrix Effects: Complex sample matrices can interfere with the analysis. Appropriate sample cleanup, such as solid-phase extraction (SPE), may be necessary.[4]
-
Peak Identification: In full scan mode, identification of the TMS-derivatized furoic acid should be confirmed by comparing its mass spectrum with a reference library or a standard.
Logical Relationships in Method Development
The selection of the appropriate derivatization and analytical method often follows a logical decision-making process.
References
- 1. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
- 3. pfigueiredo.org [pfigueiredo.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols: NMR Spectroscopic Analysis of 2,5-Dimethyl-3-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules. This document provides detailed application notes and protocols for the NMR spectroscopic analysis of 2,5-Dimethyl-3-furoic acid, a substituted furan derivative. The information herein is intended to guide researchers in obtaining and interpreting high-quality NMR data for this compound.
Chemical Structure
IUPAC Name: 2,5-dimethylfuran-3-carboxylic acid[1] Molecular Formula: C₇H₈O₃[1] CAS Number: 636-44-2[1]
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for a closely related derivative, ethyl 2,5-dimethylfuran-3-carboxylate, which provides a strong indication of the expected chemical shifts for this compound. The spectra were referenced in CDCl₃.
¹H NMR Data (Reference Compound: Ethyl 2,5-dimethylfuran-3-carboxylate)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.21 | s | 1H | H-4 |
| 2.52 | s | 3H | 5-CH₃ |
| 2.36 | s | 3H | 2-CH₃ |
Note: The carboxylic acid proton (COOH) of this compound is expected to appear as a broad singlet typically in the range of 10-13 ppm.
¹³C NMR Data (Reference Compound: Ethyl 2,5-dimethylfuran-3-carboxylate)
| Chemical Shift (δ) ppm | Assignment |
| 164.4 | C=O (ester) |
| 157.6 | C-5 |
| 150.0 | C-2 |
| 114.2 | C-3 |
| 106.3 | C-4 |
| 13.7 | 5-CH₃ |
| 13.2 | 2-CH₃ |
Note: For this compound, the chemical shift of the carbonyl carbon (C=O) in the carboxylic acid will be slightly different from the ester, typically in the range of 170-185 ppm. The other chemical shifts are expected to be very similar.
Experimental Protocols
Sample Preparation
A standard protocol for the preparation of a small organic molecule for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Based on available data, Chloroform-d (CDCl₃) is a common solvent for this compound.[2]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may require optimization.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16-20 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to the spectrum.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of this compound.
Logical Relationship of NMR Data to Structure
Caption: Logical flow from raw NMR data to the final chemical structure determination.
References
Application Notes and Protocols for FTIR Spectroscopy of 2,5-Dimethyl-3-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification and characterization of molecules. This document provides detailed application notes and protocols for the analysis of 2,5-Dimethyl-3-furoic acid using FTIR spectroscopy. This compound is a heterocyclic compound with a furan ring, two methyl groups, and a carboxylic acid functional group. Its unique structure gives rise to a characteristic infrared spectrum that can be used for identification, purity assessment, and studying its chemical transformations.
Spectral Interpretation of this compound
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The interpretation of the spectrum is based on the vibrational modes of the furan ring, the carboxylic acid group, and the methyl groups.
A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations.[1][2] The carbonyl (C=O) stretching of the carboxylic acid gives a strong absorption band typically between 1680 and 1710 cm⁻¹.[1][2] The presence of the furan ring is indicated by several bands, including C-H stretching around 3100-3160 cm⁻¹, C=C stretching near 1590 and 1485 cm⁻¹, and C-O-C stretching vibrations.[3][4] The methyl groups show characteristic C-H stretching and bending vibrations.
Quantitative Data Presentation
The following table summarizes the expected characteristic infrared absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3150 - 3100 | Aromatic C-H Stretch | Furan Ring |
| ~3000 - 2850 | Aliphatic C-H Stretch | Methyl Groups (CH₃) |
| ~3300 - 2500 | O-H Stretch (broad, due to H-bonding) | Carboxylic Acid (COOH) |
| ~1710 - 1680 | C=O Stretch | Carboxylic Acid (COOH) |
| ~1600, ~1500 | Aromatic C=C Stretch | Furan Ring |
| ~1450, ~1380 | C-H Bend | Methyl Groups (CH₃) |
| ~1250 - 1150 | C-O-C Asymmetric Stretch | Furan Ring |
| ~950 - 910 | O-H Bend (out-of-plane) | Carboxylic Acid (COOH) |
| ~800 - 750 | C-H Out-of-Plane Bend | Furan Ring |
Experimental Protocols
Two common methods for preparing solid samples for FTIR analysis are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR.
Protocol for KBr Pellet Preparation
This method involves mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.[5][6]
Materials:
-
This compound
-
Spectroscopy grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
Procedure:
-
Cleaning: Thoroughly clean the mortar, pestle, and pellet die set with a suitable solvent (e.g., acetone) and ensure they are completely dry.[6]
-
Grinding: Place 1-2 mg of this compound into the agate mortar and grind it into a fine powder.[7]
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar.[2] Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.[7]
-
Loading the Die: Transfer the mixture into the pellet die.
-
Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[1]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Protocol for ATR-FTIR Analysis
ATR-FTIR is a simpler technique that requires minimal sample preparation.[8][9]
Materials:
-
This compound
-
ATR-FTIR spectrometer
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal.[8]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[10]
-
Data Acquisition: Collect the FTIR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for FTIR analysis and a conceptual representation of the functional groups in this compound.
Caption: Workflow for FTIR analysis of this compound.
Caption: Key functional groups giving rise to FTIR signals.
References
- 1. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 7. shimadzu.com [shimadzu.com]
- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols: 2,5-Dimethyl-3-furoic Acid as a Ligand in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-dimethyl-3-furoic acid as a versatile carboxylato ligand in the synthesis of organometallic complexes, particularly with titanium and tin. The resulting compounds exhibit potential applications in medicinal chemistry, specifically as cytotoxic agents. Detailed experimental protocols for the synthesis and characterization of these complexes are provided below.
Introduction
This compound is a carboxylic acid derivative of furan. In organometallic chemistry, it serves as an O-donor ligand, coordinating to metal centers through its carboxylate group. This ligand has been successfully employed in the synthesis of titanocene(IV) and organotin(IV) complexes. The incorporation of this furoic acid derivative can influence the electronic and steric properties of the resulting metal complexes, thereby modulating their chemical reactivity and biological activity.
Applications in Organometallic Synthesis and Medicinal Chemistry
Organometallic complexes containing this compound have been synthesized and investigated for their potential as anticancer agents. The lipophilic nature of the furan ring and the dimethyl substitution can enhance cellular uptake of the metal complexes.
Titanocene(IV) Complexes:
Titanocene complexes, such as those derived from titanocene dichloride, have been extensively studied for their antitumor properties. The substitution of the chloride ligands with carboxylato ligands like 2,5-dimethyl-3-furoate can improve the stability of the complexes in aqueous environments and modulate their cytotoxic activity. Studies have shown that titanocene(IV) bis(2,5-dimethyl-3-furoate) complexes exhibit notable cytotoxicity against cancer cell lines, such as the A2780 ovarian cancer cell line.[1]
Organotin(IV) Complexes:
Organotin compounds, particularly triphenyltin(IV) derivatives, are known for their biological activity. The reaction of triphenyltin(IV) chloride with this compound yields the corresponding triphenyltin(IV) 2,5-dimethyl-3-furoate. These compounds have been evaluated for their cytotoxic effects and represent a class of organometallic compounds with potential for further development in cancer chemotherapy.
Quantitative Data
The structural parameters of organometallic complexes provide valuable insights into their bonding and reactivity. The following table summarizes key crystallographic data for a titanocene(IV) complex incorporating the 2,5-dimethyl-3-furoate ligand.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| [Ti(η⁵-C₅H₅)₂(OOC-dmf)₂] (7) | C₂₄H₂₄O₆Ti | Monoclinic | P2₁/n | 10.345(1) | 11.456(1) | 18.234(2) | 98.45(1) | 2136.0(4) | 4 |
Table 1: Crystallographic data for bis(η⁵-cyclopentadienyl)bis(2,5-dimethyl-3-furoato)titanium(IV) (OOC-dmf represents the 2,5-dimethyl-3-furoate ligand).[1]
| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||
| Ti-O(1) | 2.023(2) | O(1)-Ti-O(4) | 155.4(1) |
| Ti-O(4) | 2.025(2) | O(1)-Ti-Cp(1) | 106.9 |
| Ti-Cp(1) (centroid) | 2.213 | O(1)-Ti-Cp(2) | 107.5 |
| Ti-Cp(2) (centroid) | 2.215 | O(4)-Ti-Cp(1) | 107.2 |
| O(1)-C(11) | 1.280(3) | O(4)-Ti-Cp(2) | 107.8 |
| O(4)-C(18) | 1.278(3) | Cp(1)-Ti-Cp(2) | 134.5 |
Table 2: Selected bond lengths and angles for [Ti(η⁵-C₅H₅)₂(OOC-dmf)₂] (7).[1]
Experimental Protocols
Detailed methodologies for the synthesis of titanocene(IV) and triphenyltin(IV) complexes with this compound are provided below.
Protocol 1: Synthesis of bis(η⁵-cyclopentadienyl)bis(2,5-dimethyl-3-furoato)titanium(IV)
This protocol is adapted from the general procedure described by Ceballos-Torres et al. for the synthesis of titanocene(IV) dicarboxylates.[1]
Materials:
-
Titanocene dichloride [Ti(η⁵-C₅H₅)₂Cl₂]
-
This compound
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
-
n-hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation of the Ligand Salt: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2.0 mmol) in 20 mL of dry dichloromethane.
-
To this solution, add triethylamine (2.0 mmol) dropwise with stirring. Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the triethylammonium salt of the carboxylic acid.
-
Reaction with Titanocene Dichloride: In a separate Schlenk flask, dissolve titanocene dichloride (1.0 mmol) in 30 mL of dry dichloromethane.
-
Slowly add the solution of the triethylammonium 2,5-dimethyl-3-furoate to the titanocene dichloride solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours. The formation of a white precipitate of triethylammonium chloride (NEt₃·HCl) will be observed.
-
Work-up and Purification: Filter the reaction mixture under inert atmosphere to remove the triethylammonium chloride precipitate.
-
Wash the precipitate with a small amount of dry dichloromethane (2 x 5 mL) and combine the filtrates.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a solid residue.
-
Wash the solid residue with n-hexane (3 x 10 mL) to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid product under vacuum.
Characterization:
The product can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as elemental analysis. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a concentrated solution of the complex in a suitable solvent or by vapor diffusion.
Protocol 2: Synthesis of Triphenyltin(IV) 2,5-dimethyl-3-furoate
This protocol is based on the general procedure for the synthesis of triphenyltin(IV) carboxylates.
Materials:
-
Triphenyltin(IV) chloride [Ph₃SnCl]
-
This compound
-
Triethylamine (NEt₃)
-
Toluene
-
n-hexane
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenyltin(IV) chloride (1.0 mmol) and this compound (1.0 mmol) in 50 mL of toluene.
-
Add triethylamine (1.1 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 4 hours. The formation of a white precipitate of triethylammonium chloride will be observed.
-
Work-up and Purification: After cooling the reaction mixture to room temperature, filter off the triethylammonium chloride precipitate.
-
Wash the precipitate with a small amount of toluene (2 x 5 mL) and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure to obtain a solid.
-
Recrystallize the crude product from a suitable solvent system, such as a toluene/n-hexane mixture, to obtain the pure triphenyltin(IV) 2,5-dimethyl-3-furoate.
-
Dry the crystalline product under vacuum.
Characterization:
The product can be characterized by melting point determination, IR spectroscopy, and ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy.
Signaling Pathways and Logical Relationships
The cytotoxic effects of these organometallic complexes are believed to involve multiple cellular pathways. For titanocene complexes, a proposed mechanism involves the release of the carboxylato ligands and the interaction of the [Cp₂Ti]²⁺ moiety with biological macromolecules like DNA.
Conclusion
This compound is a valuable ligand for the synthesis of novel organometallic complexes with potential applications in medicinal chemistry. The protocols provided herein offer a foundation for the synthesis and further investigation of these compounds. The ability to systematically modify the ligand structure provides a pathway for fine-tuning the biological activity and pharmacokinetic properties of these metal-based drug candidates. Further research into the catalytic applications of these complexes is also warranted.
References
Application Notes and Protocols for 2,5-Dimethyl-3-furoic Acid Derivatives: A Guide for Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antimicrobial and antifungal activities of 2,5-Dimethyl-3-furoic acid derivatives and detailed protocols for their evaluation. This document is intended to serve as a foundational resource for researchers investigating the potential of this class of compounds in the development of novel therapeutic agents.
Introduction
Furan derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. Among these, derivatives of this compound are of particular interest due to their potential as antimicrobial and antifungal agents. This document outlines the available data on their biological activity and provides standardized methods for their in vitro evaluation.
Data Presentation: Antimicrobial and Antifungal Activity
While extensive quantitative data for a wide range of this compound derivatives remains limited in publicly available literature, some studies have reported the antimicrobial and antifungal efficacy of related furanone compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a structurally related compound, against various pathogens.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
| Microorganism | Strain | MIC (µg/mL) |
| Candida albicans | 10-20 | |
| Escherichia coli | 40-80 | |
| Staphylococcus aureus | 20-80 | |
| Pseudomonas aeruginosa | 20-80 | |
| Enterococcus faecium | 40-120 |
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed protocols for common antimicrobial and antifungal susceptibility assays are provided below.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
-
Standard antimicrobial/antifungal agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well containing the test compound dilutions, the positive control well, and the standard antibiotic/antifungal wells. The negative control well should only contain broth.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the positive control.
Protocol 2: Agar Disk Diffusion Method for Antifungal Susceptibility Testing
This method provides a qualitative assessment of the antifungal activity of a compound.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates (e.g., Mueller-Hinton agar supplemented with 2% glucose for fungi)
-
Fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control (standard antifungal disk, e.g., fluconazole)
-
Negative control (disk impregnated with solvent only)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the fungal test strain in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Also, apply the positive and negative control disks.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the fungus to the compound.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Broth Microdilution MIC Assay.
Potential Mechanism of Action of Furan Derivatives
The precise signaling pathways affected by this compound derivatives are not yet fully elucidated. However, studies on other furanone derivatives suggest potential mechanisms of action that may be relevant. These include the disruption of quorum sensing, a bacterial cell-to-cell communication system, and the induction of oxidative stress.
Caption: Postulated Mechanisms of Furanone Antimicrobial Activity.
Disclaimer: The information provided in these application notes is for research and development purposes only. The antimicrobial and antifungal activities of specific this compound derivatives should be determined experimentally. The provided protocols are standard methods and may require optimization for specific compounds or microbial strains.
References
Application Notes and Protocols: 2,5-Dimethyl-3-furoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-3-furoic acid is a heterocyclic carboxylic acid that has emerged as a valuable scaffold in medicinal chemistry. Its rigid furan core, substituted with methyl and carboxylic acid groups, provides a unique three-dimensional structure for molecular recognition by biological targets. This document provides an overview of the applications of this compound derivatives, with a primary focus on their development as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. Additionally, the potential antimicrobial properties of the broader furoic acid class will be discussed. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development.
I. Application Notes: Targeting Cancer with IDO1 Inhibitors
Derivatives of this compound have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion.[1] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites. This has two major immunosuppressive effects:
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T-cell Starvation: The depletion of tryptophan arrests the proliferation of effector T-cells, which are essential for killing cancer cells.
-
Induction of T-cell Apoptosis and Regulatory T-cell (Treg) Proliferation: Kynurenine and its downstream metabolites actively induce T-cell apoptosis and promote the differentiation and proliferation of immunosuppressive regulatory T-cells (Tregs).
By inhibiting IDO1, this compound derivatives can restore the anti-tumor immune response, making this a promising strategy for cancer immunotherapy, potentially in combination with other checkpoint inhibitors.
Quantitative Data: IDO1 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against the IDO1 enzyme.
| Compound ID | Target | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| 19a | IDO1 | Cellular | HeLa | 4.0 | [1] |
| 19a | IDO1 | Cellular | THP-1 | 4.6 | [1] |
| 7k (closo-carborane derivative) | IDO1 | Recombinant Human Enzyme | - | 8,000 | [2] |
| 7l (closo-carborane derivative) | IDO1 | Recombinant Human Enzyme | - | 10,000 | [2] |
II. Application Notes: Antimicrobial Potential
Furoic acid derivatives have been investigated for their antimicrobial properties. While specific quantitative data for this compound derivatives is limited in the reviewed literature, related furoic acid compounds have demonstrated activity against various bacterial and fungal strains. This suggests that the this compound scaffold could be a valuable starting point for the development of novel antimicrobial agents.
Representative Quantitative Data: Antimicrobial Activity of Furoic Acid Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative furoic acid derivatives against various microorganisms. This data is intended to illustrate the potential of the broader chemical class.
| Compound Type | Microorganism | Strain | MIC (µg/mL) | Reference |
| 3-(furan-2-yl)propenoic acid derivatives | Candida albicans | ATCC 10231 | 64 | [3] |
| 3-(furan-2-yl)propenoic acid derivatives | Staphylococcus aureus | ATCC 29213 | 128 | [3] |
| Carbamothioyl-furan-2-carboxamide (4f) | Staphylococcus aureus | - | 270 | [4] |
| Carbamothioyl-furan-2-carboxamide (4f) | Escherichia coli | - | 295 | [4] |
| Carbamothioyl-furan-2-carboxamide (4f) | Candida albicans | - | 120.7 | [4] |
| Furoic acid | Bacillus subtilis | - | 0.015 µM | [5] |
| Furoic acid | Salmonella typhi | - | 0.009 µM | [5] |
III. Experimental Protocols
A. Synthesis of this compound Derivatives (IDO1 Inhibitors)
The following is a general protocol for the synthesis of amide derivatives of this compound, based on the methods described by Yang et al.[1]
1. Synthesis of 2,5-Dimethyl-3-furoyl Chloride:
-
To a solution of this compound in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2,5-dimethyl-3-furoyl chloride, which can be used in the next step without further purification.
2. Amide Coupling:
-
Dissolve the desired amine in an appropriate solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base, such as triethylamine or diisopropylethylamine.
-
Slowly add a solution of 2,5-dimethyl-3-furoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
Caption: Synthetic workflow for this compound amide derivatives.
B. IDO1 Inhibition Assay in HeLa Cells
This protocol is adapted from methodologies used for evaluating IDO1 inhibitors in a cellular context.[1]
1. Cell Culture and Seeding:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
2. IDO1 Induction and Inhibitor Treatment:
-
Prepare a stock solution of human interferon-gamma (IFN-γ) in sterile PBS.
-
Prepare serial dilutions of the this compound derivative test compounds in culture medium.
-
Aspirate the medium from the cells and add 200 µL of medium containing the test compounds and IFN-γ (final concentration of 100 ng/mL) to the respective wells.
-
Include a positive control (IFN-γ only) and a vehicle control (IFN-γ and DMSO, ensuring the final DMSO concentration is below 0.5%).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
3. Kynurenine Measurement:
-
After incubation, transfer 140 µL of the cell culture supernatant to a new 96-well plate.
-
Add 10 µL of 6.1 N trichloroacetic acid to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a clear, flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in the experimental samples from the standard curve.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
C. IDO1 Inhibition Assay in THP-1 Cells
This protocol is a generalized procedure for assessing IDO1 inhibition in the human monocytic THP-1 cell line.
1. Cell Culture and Differentiation (Optional):
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
For differentiation into macrophage-like cells, THP-1 cells can be treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
2. IDO1 Induction and Inhibitor Treatment:
-
Seed THP-1 cells (or differentiated THP-1 cells) into a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Induce IDO1 expression by treating the cells with human IFN-γ (e.g., 50 ng/mL) and/or lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24-48 hours.[6]
-
Prepare serial dilutions of the this compound derivative test compounds in culture medium.
-
Add the test compounds to the cells at various concentrations. Include appropriate positive and vehicle controls.
-
Incubate for an additional 24-48 hours.
3. Kynurenine Measurement and Data Analysis:
-
Follow the same procedure for kynurenine measurement and data analysis as described for the HeLa cell assay (Section III.B, steps 3 and 4).
IV. Signaling Pathway and Experimental Workflow Diagrams
Caption: IDO1-mediated immunosuppression and its inhibition.
Caption: Workflow for cellular IDO1 inhibition assay.
References
- 1. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boron‐Based Functionalities Enhance, the Potency of 2,5‐Dimethylfuran‐Based IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Induction of tryptophan 2,3-dioxygenase expression in human monocytic leukemia/lymphoma cell lines THP-1 and U937 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethyl-3-furoic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2,5-Dimethyl-3-furoic acid. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and quantitative data to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed laboratory-scale synthesis involves a two-step process:
-
Formation of the ethyl ester precursor: Synthesis of ethyl 2,5-dimethyl-3-furoate from ethyl 2-acetyl-2-pentenoate and N-bromosuccinimide (NBS).
-
Hydrolysis: Conversion of the ethyl ester to this compound through either acid- or base-catalyzed hydrolysis.
Q2: I am experiencing a low yield in the first step, the synthesis of ethyl 2,5-dimethyl-3-furoate. What are the likely causes?
A2: Low yields in this step can often be attributed to several factors:
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Reagent Quality: Ensure that the N-bromosuccinimide is fresh and has been stored properly, as it can decompose over time. The starting material, ethyl 2-acetyl-2-pentenoate, should also be of high purity.
-
Reaction Conditions: Inadequate heating or reaction time can lead to incomplete conversion. The reaction typically requires refluxing for a sufficient period.
-
Side Reactions: The presence of impurities or water can lead to unwanted side reactions.
Q3: My hydrolysis of ethyl 2,5-dimethyl-3-furoate is sluggish or incomplete. What can I do?
A3: The hydrolysis of this ester can be challenging due to steric hindrance around the ester group. If you are observing a slow or incomplete reaction, consider the following:
-
Choice of Catalyst: For base-catalyzed hydrolysis, stronger bases like potassium hydroxide or lithium hydroxide are often more effective than sodium hydroxide for hindered esters.
-
Reaction Temperature: Increasing the reaction temperature by refluxing the mixture can significantly accelerate the rate of hydrolysis.
-
Solvent System: Using a co-solvent such as THF or dioxane in addition to water can improve the solubility of the ester and enhance the reaction rate.
-
Acid Catalysis: As an alternative, acid-catalyzed hydrolysis using a strong acid like sulfuric acid or hydrochloric acid in an aqueous solution can be effective.
Q4: What are the common impurities I might encounter in my final product?
A4: Common impurities can include unreacted starting materials (ethyl 2,5-dimethyl-3-furoate), byproducts from side reactions during the synthesis of the precursor, or residual solvent. Purification is crucial to obtain a high-purity final product.
Q5: How can I purify the final product, this compound?
A5: After the hydrolysis and work-up, the crude this compound can be purified by recrystallization. Common solvents for recrystallization of furoic acids include water or aqueous ethanol. The choice of solvent will depend on the impurity profile.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,5-dimethyl-3-furoate
This protocol is based on established methods for the synthesis of substituted furoates.
Materials:
-
Ethyl 2-acetyl-2-pentenoate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-acetyl-2-pentenoate (1.0 eq) and N-bromosuccinimide (1.0 eq).
-
Add carbon tetrachloride as the solvent.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude ethyl 2,5-dimethyl-3-furoate can be purified by vacuum distillation.
Step 2: Hydrolysis of Ethyl 2,5-dimethyl-3-furoate to this compound (Base-Catalyzed)
Materials:
-
Ethyl 2,5-dimethyl-3-furoate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve ethyl 2,5-dimethyl-3-furoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of potassium hydroxide or sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
Troubleshooting Guides
Low Yield in the Synthesis of Ethyl 2,5-dimethyl-3-furoate
| Observation | Possible Cause | Recommended Solution |
| Low conversion of starting material | Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the recommended duration. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Decomposed N-bromosuccinimide. | Use a fresh bottle of NBS. Store NBS in a cool, dark, and dry place. | |
| Formation of multiple unidentified byproducts | Presence of water or other impurities. | Use anhydrous solvent and ensure all glassware is thoroughly dried. Purify the starting materials if necessary. |
| Reaction temperature is too high, leading to degradation. | Maintain a steady reflux without excessive heating. | |
| Loss of product during workup | Inefficient extraction or transfer. | Ensure complete extraction of the product. Minimize the number of transfers between glassware. |
Low Yield in the Hydrolysis of Ethyl 2,5-dimethyl-3-furoate
| Observation | Possible Cause | Recommended Solution |
| Incomplete hydrolysis | Insufficient base or reaction time. | Use a higher excess of base (e.g., 3-4 equivalents). Increase the reflux time and monitor the reaction by TLC. |
| Steric hindrance slowing the reaction. | Switch to a stronger base like potassium hydroxide or lithium hydroxide. Use a co-solvent like THF to improve solubility and reaction rate. | |
| Formation of an oily precipitate upon acidification | Incomplete removal of unreacted ester. | Ensure thorough washing of the basic aqueous solution with an organic solvent before acidification. |
| Low recovery of the final product | Product is partially soluble in the acidic aqueous solution. | After acidification, cool the solution in an ice bath for an extended period to maximize precipitation. If significant product remains in the filtrate, perform an extraction with an organic solvent like ethyl acetate. |
| Product degradation | Harsh reaction conditions (prolonged heating at high temperatures). | Monitor the reaction closely and stop heating as soon as the starting material is consumed. |
Data Presentation
The following table summarizes typical yields for the synthesis of ethyl 2,5-dimethyl-3-furoate and related compounds under various conditions.
| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl 2-acetyl-2-pentenoate | N-Bromosuccinimide | CCl₄ | 2 | ~83[1] |
| Ethyl 2-acetyl-2-hexenoate | N-Bromosuccinimide | CCl₄ | 4 | ~91 |
The yield of the final hydrolysis step is highly dependent on the specific reaction conditions and the purity of the starting ester. With optimized conditions, yields of over 90% can be expected for the hydrolysis of similar, less hindered furoate esters.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the hydrolysis step.
References
Technical Support Center: Synthesis of Polysubstituted Furans
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of polysubstituted furans. Below are frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
General Issues & FAQs
Q1: What are the most common reasons for low yields in the synthesis of polysubstituted furans?
A1: Low yields in furan synthesis can often be attributed to several factors. The most frequent issues include incomplete reactions, degradation of starting materials or the furan product under harsh conditions (e.g., strong acids and high temperatures), and the formation of side products.[1] Furan rings are particularly sensitive to strong acids, which can lead to polymerization or ring-opening, especially when water is present.[1][2][3][4] Furthermore, suboptimal purification methods can result in significant loss of the desired product.[1]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening, and how can I prevent it?
A2: The formation of dark, tarry materials is a strong indication of polymerization of the furan product or starting materials.[1][5] Furans, especially those with electron-releasing substituents, are susceptible to polymerization under acidic conditions.[1] To mitigate this, consider the following strategies:
-
Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids.[1][5]
-
Lower the Temperature: Running the reaction at a lower temperature can decrease the rate of polymerization and decomposition.[1][3]
-
Ensure Anhydrous Conditions: Use dry reagents and solvents, as water can facilitate side reactions, including ring-opening, which can form polymerizable intermediates.[1][2][3]
-
Minimize Reaction Time: Closely monitor the reaction's progress and stop it as soon as the starting material has been consumed to avoid prolonged exposure of the product to harsh conditions.[1]
-
Purity of Starting Materials: Use freshly distilled furan precursors to remove any peroxides that could initiate polymerization.[6]
Q3: How can I effectively purify my polysubstituted furan from the crude reaction mixture?
A3: The purification of furans can be challenging due to their potential volatility and instability on stationary phases.[1] Common and effective purification techniques include:
-
Distillation: For volatile furan derivatives, distillation, often under vacuum, is an effective method. However, care must be taken to avoid excessive heat, which can lead to decomposition.[1]
-
Column Chromatography: This is a standard method for non-volatile furans. However, the acidic nature of silica gel can sometimes cause degradation of sensitive furan rings.[1] To prevent this, you can use deactivated (neutral) silica or alumina, or add a small amount of a neutralizer like triethylamine to the eluent.[1]
-
Neutral Work-up: During the work-up, ensure that the pH is maintained at a neutral or slightly basic level to prevent acid-catalyzed degradation of the furan ring.[6]
Q4: Can the purity of my starting materials significantly impact the reaction outcome?
A4: Absolutely. The purity of starting materials is critical in any chemical synthesis, and furan synthesis is no exception. Impurities can lead to a host of issues, including:
-
Unwanted Side Reactions: Impurities can react with your starting materials or intermediates, leading to the formation of unexpected byproducts and complicating purification.[7]
-
Catalyst Inhibition: Certain impurities can poison the catalyst, reducing its efficiency and leading to incomplete reactions.[8]
-
Lower Yields and Reproducibility Issues: The presence of impurities can lead to lower yields of the desired product and make the reaction difficult to reproduce.
It is always recommended to use high-purity starting materials and to purify them if necessary before use.
Troubleshooting Specific Synthesis Methods
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a widely used and robust method for preparing furans from 1,4-dicarbonyl compounds with an acid catalyst.[1][9]
Q5: My Paal-Knorr reaction is slow or incomplete. What can I do to improve it?
A5: An incomplete or slow Paal-Knorr reaction is often related to the choice of acid catalyst or the reaction conditions.[1] The mechanism involves the protonation of a carbonyl group, enol formation, and a rate-determining cyclization step.[1][10] To drive the reaction to completion, consider these options:
-
Catalyst Choice: While strong protic acids like sulfuric acid or hydrochloric acid are common, they can also promote side reactions.[1] Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or milder protic acids like p-toluenesulfonic acid (p-TsOH) can be effective alternatives.[1]
-
Dehydrating Agent: The reaction involves the elimination of water. Adding a dehydrating agent such as phosphorus pentoxide (P₂O₅) or using acetic anhydride can help drive the equilibrium towards the furan product.[1]
-
Microwave Assistance: Microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times and improve yields.[1]
Q6: What are the primary side reactions in the Paal-Knorr synthesis, and how can I minimize them?
A6: The main side reactions are acid-catalyzed polymerization and ring-opening of the furan product.[1] The 1,4-dicarbonyl starting material itself can also undergo side reactions if it is sensitive to acid. The key is to favor the desired intramolecular cyclization over competing intermolecular reactions.
Below is a summary of reaction parameters and their impact on side reactions:
| Parameter | Condition | Potential Side Reaction | Recommended Action |
| Catalyst | Strong Protic Acid (e.g., H₂SO₄) | Polymerization, Ring-Opening | Use a milder protic acid (p-TsOH) or a Lewis acid (ZnCl₂, BF₃·Et₂O).[1] |
| Temperature | High / Prolonged Heating | Increased rate of polymerization and decomposition.[1] | Run at the lowest effective temperature and monitor for completion.[1][3] |
| Solvent | Protic / Aqueous | May lead to furan ring-opening.[1] | Use an anhydrous, non-protic solvent.[1][3] |
Diagram of Paal-Knorr Desired Pathway vs. Side Reactions
Caption: Paal-Knorr desired pathway versus common side reactions.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a versatile method for preparing substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[11][12][13]
Q7: I am observing low yields in my Feist-Benary synthesis. What are the critical parameters to optimize?
A7: The Feist-Benary synthesis is sensitive to the choice of base, solvent, and temperature.
-
Base Selection: Pyridine and triethylamine are commonly used mild bases.[11] Stronger bases like sodium ethoxide can be used but may lead to side reactions such as ester hydrolysis.[11]
-
Solvent Choice: Common solvents include ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF).[11]
-
Temperature Control: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates.[11] Prolonged heating at high temperatures may induce decomposition.[14]
-
Nature of Halide: The reactivity of the α-halo ketone follows the order I > Br > Cl.[11] While iodides are more reactive, they can also cause unwanted side reactions. Chloroacetones and bromoketones are often better choices.[14]
Quantitative Data on Feist-Benary Synthesis Conditions
The following table summarizes the yields for the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate under various reported conditions.
| Base | Solvent | Temperature (°C) | Yield (%) |
| Pyridine | Ethanol | Reflux | 75 |
| Triethylamine | DMF | 80 | 82 |
| Sodium Ethoxide | Ethanol | Room Temp | 65 |
| Ammonia | None | 100 | 58 |
Note: Data is representative and may vary based on specific substrates and reaction conditions.[11]
Diagram of General Troubleshooting Workflow for Furan Synthesis
Caption: General troubleshooting workflow for furan synthesis.
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Furan Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or acetic acid).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (or the desired temperature) and monitor the reaction progress using TLC or GC-MS. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.[1]
Protocol 2: General Procedure for Feist-Benary Furan Synthesis
-
Setup: To a solution of the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, THF), add a mild base like pyridine (1.1 eq).[1]
-
Addition of Haloketone: Add the α-haloketone (1.0 eq) to the mixture, often dropwise, while stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and monitor its progress by TLC.
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude furan by column chromatography or distillation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 13. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Identification of byproducts in 2,5-Dimethyl-3-furoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,5-Dimethyl-3-furoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Paal-Knorr furan synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3] For the synthesis of this compound, the precursor is typically formed in situ from the reaction of 2,3-butanedione and ethyl acetoacetate, which then undergoes cyclization and subsequent hydrolysis of the ester group.
Q2: What are the typical starting materials and catalysts used in this synthesis?
A2: The common starting materials are 2,3-butanedione and ethyl acetoacetate. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, which facilitates the dehydration and cyclization steps.[2]
Q3: What are the general reaction conditions for this synthesis?
A3: The reaction is often carried out by heating the mixture of reactants and the acid catalyst. The temperature and reaction time can vary depending on the specific protocol and the scale of the reaction. It is crucial to carefully control the reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Extend the reaction time or moderately increase the temperature if the reaction has stalled. |
| Suboptimal Acidity | - The concentration of the acid catalyst is critical. Too little may result in an incomplete reaction, while too much can promote side reactions. Titrate the acid carefully or use a milder acid catalyst. |
| Hydrolysis of Starting Material | - Ethyl acetoacetate can undergo hydrolysis under acidic conditions, especially in the presence of water.[4][5] Ensure that anhydrous conditions are maintained, and use dry solvents and reagents. |
| Side Reactions | - Undesired side reactions, such as self-condensation of the starting materials, can reduce the yield. Optimize the reaction temperature and the rate of addition of reactants to disfavor these pathways. |
Problem 2: Presence of significant impurities in the final product.
| Potential Byproduct/Impurity | Identification Method | Mitigation and Removal |
| Unreacted Starting Materials | HPLC, GC-MS | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Remove during workup by washing with appropriate aqueous solutions. Ethyl acetoacetate can be removed by washing with a basic solution. |
| Ethyl 2,5-dimethyl-3-furoate (ester intermediate) | HPLC, GC-MS, IR (ester C=O stretch) | - Ensure complete hydrolysis of the ester by extending the hydrolysis step or using a stronger base/acid for hydrolysis.- Can be separated from the carboxylic acid product by extraction with a basic aqueous solution (the acid will be in the aqueous layer as its salt). |
| Self-condensation products of 2,3-butanedione | GC-MS, NMR | - Control the reaction temperature and add 2,3-butanedione slowly to the reaction mixture to minimize its self-condensation. |
| Products from side reactions of ethyl acetoacetate | HPLC, GC-MS | - Maintain anhydrous conditions to prevent hydrolysis.[4][5]- Optimize reaction conditions to favor the Paal-Knorr cyclization over other condensation reactions. |
| Polymeric materials/tar | Visual observation, insolubility | - This can result from overly harsh acidic conditions or high temperatures. Use a milder acid catalyst or lower the reaction temperature.- Can often be removed by filtration or trituration with a suitable solvent. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Paal-Knorr Reaction
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Ethyl acetoacetate
-
2,3-Butanedione
-
Concentrated Sulfuric Acid (or another suitable acid catalyst)
-
Ethanol (or another suitable solvent)
-
Sodium Hydroxide (for hydrolysis)
-
Hydrochloric Acid (for acidification)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous Magnesium Sulfate (or other drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetoacetate and the solvent.
-
Addition of Reactants: Slowly add a mixture of 2,3-butanedione and the acid catalyst from the dropping funnel to the stirred solution of ethyl acetoacetate. Control the rate of addition to maintain the desired reaction temperature.
-
Reaction: Heat the mixture to reflux for a specified period. Monitor the reaction progress by TLC or HPLC.
-
Hydrolysis: After the initial reaction is complete, cool the mixture and add a solution of sodium hydroxide to hydrolyze the intermediate ester (ethyl 2,5-dimethyl-3-furoate). Heat the mixture again to ensure complete hydrolysis.
-
Workup: Cool the reaction mixture and transfer it to a separatory funnel. Wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidification: Acidify the aqueous layer with hydrochloric acid until the pH is acidic, which will precipitate the this compound.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Purification of 2,5-Dimethyl-3-furoic acid
Welcome to the technical support center for the purification of 2,5-Dimethyl-3-furoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After a Single Recrystallization
Question: My initial recrystallization of crude this compound resulted in a product with unsatisfactory purity. What could be the cause and how can I improve it?
Answer: Low purity after a single recrystallization is often due to the presence of impurities with similar solubility profiles to the target compound or the selection of a suboptimal solvent.
-
Problem: Co-crystallization of impurities. Starting materials or side-products from the synthesis may have solubilities similar to this compound in the chosen solvent.
-
Solution:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room or lower temperatures, while impurities remain soluble at lower temperatures. Based on the properties of similar furan-based carboxylic acids, consider solvents like water, ethanol, methanol, acetone, or mixtures such as water/ethanol.[1]
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Acid-Base Extraction: Before recrystallization, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The this compound will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Subsequently, acidify the aqueous layer with an acid like HCl to precipitate the purified product, which can then be filtered and recrystallized.[2]
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Activated Carbon Treatment: If colored impurities are present, add a small amount of activated carbon (Norite) to the hot solution before filtration during the recrystallization process.[3] This can help adsorb colored by-products.
-
Issue 2: Significant Product Loss During Silica Gel Column Chromatography
Question: I am experiencing very low recovery of this compound when using silica gel column chromatography. Why is this happening?
Answer: Low recovery of furan derivatives on silica gel is a frequent problem.[4] It is typically caused by the acidic nature of standard silica gel, which can lead to the degradation of the acid-sensitive furan ring.
-
Problem: Acid-catalyzed decomposition on the stationary phase. The furan ring is susceptible to protonation and subsequent ring-opening or polymerization on acidic surfaces.[4]
-
Solution:
-
Neutralize the Silica Gel: Create a slurry of the silica gel in the chosen eluent and add 1-2% triethylamine to neutralize the acidic sites. Pack the column using this neutralized slurry.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or Florisil®. Note that this will likely alter the elution profile, requiring re-optimization of the solvent system.[4]
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Reverse-Phase Chromatography: For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (like C18) is a viable alternative.[5] A typical mobile phase could consist of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification methods are recrystallization and acid-base extraction. One reported synthesis for multi-gram quantities relies solely on recrystallization to achieve the desired purity, avoiding chromatography altogether.[6] For very high purity requirements, especially on a smaller scale, column chromatography (with the precautions mentioned above) or preparative HPLC can be used.[4][5]
Q2: What are the common impurities found in crude this compound?
A2: Impurities are typically related to the synthetic route. They can include unreacted starting materials, intermediates from the reaction sequence, and degradation products. For instance, in syntheses involving the oxidation of furan precursors, intermediates such as formyl- or hydroxymethyl-substituted furans can be present.[7][8] High temperatures or extreme pH can also lead to the formation of polymeric by-products known as humins.[7]
Q3: What is the best solvent for recrystallizing this compound?
A3: While specific solubility data for this compound is limited, data from analogous compounds like 2,5-furandicarboxylic acid (FDCA) can provide guidance. FDCA shows good solubility in solvents like DMSO, methanol, ethanol, and water, with solubility increasing with temperature.[1][9][10] For recrystallization, a solvent that dissolves the compound well when hot but poorly when cold is ideal. Therefore, water or aqueous ethanol mixtures are excellent starting points for experimentation.
Q4: Is this compound stable during storage?
A4: Like many furan derivatives, this compound should be stored in a cool, dry, and dark place to prevent degradation. The compound is a combustible solid.[11] It is also classified as a skin and eye irritant.[12]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O₃ | [5] |
| Molecular Weight | 140.14 g/mol | [5][12] |
| Appearance | Powder / Crystalline Solid | [11] |
| Melting Point | 137-140 °C | [11] |
| CAS Number | 636-44-2 | [5] |
| Assay | ≥98% (Typical Commercial Purity) | [11][13] |
Table 2: Solubility of Structurally Similar Furan Carboxylic Acids
Note: This data is for 2,5-Furandicarboxylic Acid (FDCA) and Furan-2-carboxylic acid and serves as a guide for solvent selection.
| Solvent | Solubility Profile | Reference(s) |
| Water | Soluble, increases significantly with temperature. | [1][9] |
| Methanol | Good solubility. | [1][10] |
| Ethanol | Good solubility. | [1] |
| Acetone | Good solubility. | [1] |
| Dimethyl Sulfoxide (DMSO) | High solubility. | [9] |
| Tetrahydrofuran (THF) | Moderate to good solubility. | [9] |
| Acetic Acid | Soluble. | [10] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general methodology for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, avoiding a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will react to form its sodium salt and move into the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer, containing non-acidic impurities, can be discarded.
-
Precipitation: Cool the combined aqueous layer in an ice bath and slowly add a 2M HCl solution while stirring until the solution is acidic (pH ~2-3, check with pH paper). The this compound will precipitate out of the solution.
-
Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly as described in the recrystallization protocol.
Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. calpaclab.com [calpaclab.com]
Technical Support Center: Optimizing Recrystallization of Furoic Acids
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the recrystallization of furoic acids. Below you will find frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing furoic acid?
A1: The primary goal of recrystallizing furoic acid is to purify the solid compound. Crude furoic acid, particularly when synthesized from furfural, often contains impurities such as deeply colored, tarry by-products and inorganic salts.[1] Recrystallization separates the furoic acid from these contaminants to achieve a higher purity, which is often indicated by a sharper melting point and the absence of color.
Q2: What are the most effective solvents for the recrystallization of 2-furoic acid?
A2: Boiling water is a commonly used and effective solvent for the recrystallization of 2-furoic acid.[2] Carbon tetrachloride is also recommended for successful recrystallization.[2] Additionally, 2-furoic acid is soluble in other organic solvents like ethanol, methanol, and acetone, which can be considered for developing alternative recrystallization protocols.[3]
Q3: What is the expected melting point of pure 2-furoic acid?
A3: Pure 2-furoic acid has a melting point in the range of 128-132 °C.[4][5] A broad or depressed melting point can be an indication of impurities.
Q4: What are the key safety precautions to take when handling 2-furoic acid?
A4: 2-Furoic acid can cause irritation to the eyes, skin, and respiratory system.[5] It is crucial to handle the compound in a well-ventilated area, such as a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation: Solubility of 2-Furoic Acid
Optimizing recrystallization relies on understanding the solubility of the compound in different solvents at various temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent | Temperature | Solubility ( g/100 mL) | Notes |
| Water | Cold (approx. 15-20 °C) | ~3.6 - 3.8[2][4][6] | Solubility increases significantly with temperature. |
| Water | Boiling (100 °C) | ~25[2][6] | An effective solvent for recrystallization. |
| Ethanol | Room Temperature | Readily Soluble[2][4] | Quantitative data at various temperatures is not readily available. |
| Methanol | Room Temperature | Soluble[3] | Quantitative data at various temperatures is not readily available. |
| Acetone | Room Temperature | Soluble[3] | Quantitative data at various temperatures is not readily available. |
| Chloroform | Not Specified | Soluble | Can be used for recrystallization, followed by drying.[2] |
| Carbon Tetrachloride | Hot | Soluble | Recommended as an effective recrystallization solvent. |
| Diethyl Ether | Room Temperature | Readily Soluble[2][4] | May not be ideal for recrystallization due to high volatility and high solubility at room temperature. |
Experimental Protocols
Below are detailed methodologies for the recrystallization of 2-furoic acid using common solvents.
Protocol 1: Recrystallization from Boiling Water
This is a standard and effective method for purifying crude 2-furoic acid, especially for removing colored impurities.
Materials:
-
Crude 2-furoic acid
-
Deionized water
-
Decolorizing carbon (activated charcoal)
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Hot filtration setup (pre-heated funnel, fluted filter paper)
-
Ice bath
-
Büchner funnel and filter flask for vacuum filtration
Procedure:
-
Dissolution: Place the crude 2-furoic acid in an Erlenmeyer flask. For every 1 gram of crude acid, add approximately 4 mL of deionized water.[2][6] Heat the mixture to boiling while stirring to dissolve the acid. Add the minimum amount of boiling water needed to fully dissolve the solid.
-
Decolorization: If the solution is colored, remove it from the heat and add a small amount of decolorizing carbon (approximately 1-2% of the weight of the furoic acid).
-
Heating: Reheat the solution to boiling for a few minutes to allow the carbon to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the decolorizing carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.
Protocol 2: Recrystallization from Carbon Tetrachloride
This method is particularly useful for removing certain types of impurities.
Materials:
-
Crude 2-furoic acid
-
Carbon tetrachloride
-
Deionized water
-
Separatory funnel
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Ice bath
-
Büchner funnel and filter flask for vacuum filtration
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-furoic acid in a minimal amount of hot carbon tetrachloride.
-
Impurity Coagulation: Add a few milliliters of water to the hot solution. This will cause dark, tarry impurities to coagulate and float.[7]
-
Separation: Transfer the mixture to a separatory funnel and separate the clear, lower layer of carbon tetrachloride from the upper aqueous layer containing the impurities.
-
Crystallization: Allow the carbon tetrachloride solution to cool to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the colorless crystals by vacuum filtration.
-
Drying: Dry the purified 2-furoic acid crystals.
Troubleshooting Guide
Q5: My furoic acid is not dissolving in the hot solvent. What should I do?
A5: If the furoic acid is not dissolving, it could be due to two main reasons: insufficient solvent or the presence of insoluble impurities.
-
Insufficient Solvent: Gradually add more hot solvent in small portions until the solid dissolves. Be careful not to add a large excess, as this will reduce your final yield.
-
Insoluble Impurities: If a portion of the solid does not dissolve even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the undissolved material before allowing the solution to cool and crystallize.
Q6: No crystals are forming after cooling the solution. What went wrong?
A6: This is a common issue that can arise from a few factors:
-
Too Much Solvent: You may have used too much solvent, and the solution is not supersaturated upon cooling. To fix this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
Supersaturation: The solution may be supersaturated but requires a nucleation site for crystal growth to begin. Try scratching the inside of the flask with a glass rod just below the surface of the liquid. Alternatively, you can add a "seed crystal" of pure furoic acid to induce crystallization.
-
Cooling Too Slowly or Not Enough: Ensure the solution has cooled sufficiently. Placing it in an ice bath can often promote crystallization.
Q7: The recrystallized furoic acid is still colored. How can I improve this?
A7: A colored product indicates the presence of impurities. To address this:
-
Use Decolorizing Carbon: During the recrystallization process (especially with water), add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and remove residual color.
Q8: The yield of my recrystallized furoic acid is very low. How can I increase it?
A8: A low yield can be due to several factors:
-
Using Too Much Solvent: Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial. Any excess solvent will retain more of the dissolved furoic acid in the mother liquor upon cooling, thus reducing the yield.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Make sure to cool the solution thoroughly, including using an ice bath, to maximize the amount of product that crystallizes out of the solution.
-
Loss During Washing: When washing the final crystals, use a minimal amount of ice-cold solvent to avoid redissolving a significant portion of your purified product.
Q9: An oil has formed instead of crystals. What should I do?
A9: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling. This can happen if the boiling point of the solvent is higher than the melting point of the impure compound. To resolve this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation point and allow the solution to cool slowly again.
-
Change Solvents: If oiling out persists, you may need to choose a different recrystallization solvent with a lower boiling point.
Visualizations
Caption: Experimental workflow for the recrystallization of furoic acid.
References
- 1. 2-furoic acid [webbook.nist.gov]
- 2. 2-Furoic acid CAS#: 88-14-2 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. grokipedia.com [grokipedia.com]
- 5. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Byproduct Formation in Furan Carboxylation
Welcome to the technical support center for furan carboxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted byproducts during the synthesis of furan carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the carboxylation of furan derivatives?
A1: The most frequently encountered byproducts depend on the specific carboxylation method employed. In the widely studied carbonate-promoted carboxylation of 2-furoic acid to produce 2,5-furandicarboxylic acid (FDCA), common impurities include 5-formyl-2-furancarboxylic acid (FFCA) and various colored polymeric materials, often referred to as humins.[1] Another significant byproduct, particularly in the Henkel disproportionation reaction of potassium 2-furoate, is the formation of regioisomers, with furan-2,4-dicarboxylic acid (2,4-FDCA) being a notable example.[2] Decarboxylation of the starting material or the product can also occur, leading to the formation of furan.[2][3]
Q2: How can I minimize the formation of colored impurities in my reaction?
A2: The formation of colored byproducts, often furanic polymers or degradation products, is a common issue.[1] These impurities can negatively impact the properties of downstream products, such as polymers. To minimize their formation, it is crucial to carefully control the reaction temperature, as excessive heat can promote polymerization and decomposition. Additionally, ensuring an inert atmosphere (e.g., under nitrogen or argon) can prevent oxidative side reactions that may lead to colored species. The purity of the starting materials is also critical, as trace impurities can sometimes act as catalysts for polymerization.
Q3: My reaction has a low yield of the desired furan dicarboxylic acid. What are the likely causes?
A3: Low yields can stem from several factors. Incomplete conversion of the starting material is a primary reason. This can be addressed by optimizing reaction time, temperature, and catalyst loading. Another significant cause is the decarboxylation of either the starting 2-furoic acid or the desired product, which is often exacerbated by high temperatures.[3] Product inhibition, where the accumulation of the desired dicarboxylate salt slows down the reaction, has also been observed in carbonate-promoted carboxylations.[4] Furthermore, the presence of water as a byproduct in some carboxylation reactions can promote decomposition pathways.[4]
Q4: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A4: An unexpected peak likely indicates the formation of a byproduct. The first step in identification is to compare its retention time with known standards of potential byproducts, such as FFCA or different isomers of furandicarboxylic acid (e.g., 2,4-FDCA). If a standard is unavailable, hyphenated techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide the molecular weight of the unknown compound, offering clues to its identity. For a more detailed structural elucidation, preparative HPLC can be used to isolate the unknown compound, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR are powerful tools for distinguishing between different furan dicarboxylic acid isomers based on their unique chemical shifts and coupling patterns.
Troubleshooting Guides
Issue 1: Formation of Furan-2,4-dicarboxylic acid (2,4-FDCA) as a Regioisomeric Impurity
Symptoms:
-
A peak with a different retention time from 2,5-FDCA is observed in the HPLC analysis of the reaction mixture.
-
NMR analysis of the product mixture shows additional signals in the aromatic region that do not correspond to 2,5-FDCA.
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| Reaction Conditions Favoring Isomer Formation (Henkel Reaction) | The selectivity towards different FDCA isomers is influenced by the catalyst and reaction temperature. For instance, in the disproportionation of potassium 2-furoate, certain Lewis acidic catalysts like ZnCl₂ and CdI₂ can lead to the formation of 2,4-FDCA alongside the desired 2,5-FDCA.[2] To enhance selectivity for 2,5-FDCA, carefully screen different catalysts and optimize the reaction temperature. |
| High Reaction Temperatures | Elevated temperatures can sometimes lead to isomerization. It is recommended to conduct the reaction at the lowest effective temperature that still provides a reasonable reaction rate. |
Issue 2: Presence of 5-Formyl-2-furancarboxylic acid (FFCA)
Symptoms:
-
A distinct peak corresponding to FFCA is identified in the HPLC or GC-MS analysis.
-
The final product may have a yellowish tint.
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| Incomplete Oxidation of a Precursor | If the starting material for carboxylation is derived from the oxidation of 5-hydroxymethylfurfural (HMF), incomplete oxidation can leave residual FFCA. Ensure the initial oxidation step proceeds to completion by optimizing the oxidant, catalyst, reaction time, and temperature. |
| Side Reactions During Carboxylation | Under certain conditions, side reactions on the furan ring can lead to the formation of formyl groups. Review the reaction mechanism and consider if any of the reagents or conditions could promote such transformations. |
Issue 3: Decarboxylation of Starting Material or Product
Symptoms:
-
Gas evolution (CO₂) is observed during the reaction.
-
GC-MS analysis of the reaction headspace or volatile components reveals the presence of furan.
-
The overall yield of the desired carboxylic acid is lower than expected based on the conversion of the starting material.
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| Excessive Reaction Temperature | Both 2-furoic acid and furandicarboxylic acids can undergo thermal decarboxylation at elevated temperatures.[3] Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration. |
| Presence of Catalytic Impurities | Certain metal impurities can catalyze decarboxylation. Ensure high purity of all reactants and solvents. |
Quantitative Data Summary
The following table summarizes the impact of different catalysts on the conversion and product distribution in the disproportionation of potassium 2-furoate.
| Catalyst | Temperature (°C) | Conversion of Potassium 2-furoate (%) | 2,5-FDCA (%) | 2,4-FDCA (%) | Furan (%) |
| CdI₂ | 260 | 92 | 70 | 30 | High |
| ZnCl₂ | 260 | 85 | 65 | 35 | High |
Data adapted from Thiyagarajan et al. (2013).[2] Note that "High" for furan indicates it is a major coproduct of the disproportionation reaction.
Experimental Protocols
Protocol 1: Carbonate-Promoted Carboxylation of 2-Furoic Acid
This protocol is based on the work by Eagan et al. for the synthesis of 2,5-furandicarboxylic acid.[4]
Materials:
-
2-Furoic acid
-
Cesium carbonate (Cs₂CO₃)
-
Potassium carbonate (K₂CO₃)
-
Carbon dioxide (CO₂)
-
Hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., toluene) for drying
Procedure:
-
Preparation of the Salt Mixture: In a dry, inert atmosphere glovebox, thoroughly mix 2-furoic acid with a blend of cesium and potassium carbonates. A typical ratio is a 4:1 molar ratio of K⁺ to Cs⁺.
-
Drying: The removal of water is crucial.[4] The salt mixture should be dried under vacuum at an elevated temperature (e.g., 150 °C) to remove any residual moisture.
-
Carboxylation: Place the dried salt mixture in a suitable high-pressure reactor. Heat the reactor to the desired temperature (e.g., 250-300 °C) under a constant pressure of CO₂ (e.g., 5-10 bar).
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Dissolve the solid product in water.
-
Acidification: Slowly add concentrated HCl to the aqueous solution with stirring until the pH is acidic (pH ~1-2). The 2,5-furandicarboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: HPLC Analysis of Furan Carboxylation Products
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase acidification)
-
Standards of 2,5-FDCA, 2,4-FDCA, and FFCA
Procedure:
-
Mobile Phase Preparation: Prepare an acidic aqueous mobile phase, for example, 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture.
-
Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO).
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 265 nm
-
Gradient elution: A typical gradient could be starting with a low percentage of acetonitrile and gradually increasing it to elute all components. For example: 0-5 min, 10% B; 5-15 min, 10-50% B; 15-20 min, 50-10% B.
-
-
Quantification: Create a calibration curve for each known compound using the prepared standards to quantify the amounts of the desired product and byproducts in the sample.
Visualizations
Caption: Potential byproduct formation pathways in furan carboxylation.
References
- 1. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Furan Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during furan synthesis. The information is presented in a question-and-answer format, offering practical troubleshooting guides and frequently asked questions (FAQs) to help optimize experimental outcomes.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during furan synthesis, focusing on the widely used Paal-Knorr and Feist-Benary methods, as well as synthesis from carbohydrate precursors.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions. However, achieving high yields can be challenging.
Q1: My Paal-Knorr reaction is resulting in a low yield and a dark, tar-like substance. What is happening and how can I prevent it?
A1: The formation of dark, tarry substances is a common issue in Paal-Knorr synthesis and is typically due to the polymerization of the furan product or starting materials under harsh acidic conditions and high temperatures.[1] Furans, especially those with electron-donating substituents, are prone to polymerization in the presence of strong acids.[2]
Solutions:
-
Use Milder Reaction Conditions: Switch from strong Brønsted acids like sulfuric acid (H₂SO₄) to milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnBr₂, Bi(NO₃)₃, Sc(OTf)₃).[1][3]
-
Lower the Reaction Temperature: Operating the reaction at a lower temperature can significantly reduce the rate of polymerization.[2]
-
Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and work up the reaction as soon as the starting material has been consumed to avoid prolonged exposure of the product to acidic conditions.[2]
-
Ensure Anhydrous Conditions: The presence of water can promote side reactions, including ring-opening of the furan product, which can lead to polymerizable intermediates.[2] Using an anhydrous, non-protic solvent is recommended.[2]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, which can minimize the formation of degradation byproducts.[1][4][5]
Q2: My Paal-Knorr reaction is slow or incomplete, even after extended reaction times. How can I improve the conversion?
A2: Incomplete conversion can be attributed to several factors, including insufficient catalyst activity, steric hindrance in the substrate, or deactivating electronic effects.
Solutions:
-
Increase Catalyst Loading: A modest increase in the catalyst concentration (e.g., from 5 mol% to 10 mol%) may enhance the reaction rate.[1] However, be mindful that this could also increase the likelihood of side product formation.[1]
-
Use a Stronger Dehydrating Agent: Reagents like phosphorus pentoxide (P₂O₅) are powerful dehydrating agents that can help drive the reaction to completion.
-
Optimize Solvent Choice: For conventional heating, employing a high-boiling aprotic solvent such as toluene or DMF can provide better temperature control.[1]
Q3: I am observing the formation of a pyrrole as a byproduct in my furan synthesis. What is the cause?
A3: The Paal-Knorr synthesis can also be used to synthesize pyrroles by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[1] If your reaction mixture is contaminated with an amine source (e.g., from a previous experimental step or contaminated solvent), you may observe the formation of a pyrrole byproduct.[1] Ensure all your reagents and solvents are pure.
Data Presentation: Paal-Knorr Synthesis
Table 1: Comparison of Catalysts in the Paal-Knorr Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| p-TsOH | Toluene | Reflux | 2 h | 85 |
| H₂SO₄ | Acetic Acid | Reflux | 1 h | 90 |
| ZnBr₂ | Dichloromethane | Room Temp | 24 h | 75 |
| Sc(OTf)₃ | Dichloromethane | Room Temp | 1 h | 95 |
Table 2: Conventional Heating vs. Microwave-Assisted Paal-Knorr Synthesis.
| Method | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional (p-TsOH/Toluene) | 110-120 | 4-6 h | 85 |
| Microwave (HCl/Ethanol:Water) | 140 | 3-5 min | 92 |
Experimental Protocols: Paal-Knorr Synthesis
Protocol 1: Conventional Synthesis of 2,5-Dimethylfuran using p-TsOH
-
Reagents & Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).[1]
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[1] Monitor the progress by observing the collection of water in the Dean-Stark trap.[1]
-
Workup and Purification: Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.[1] Neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL), followed by a brine wash (1 x 25 mL).[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
Protocol 2: Microwave-Assisted Synthesis of Methyl 2,5-Dimethylfuran-3-carboxylate
-
Reagents & Setup: In a 10 mL microwave process vial with a magnetic stir bar, place methyl 2-acetyl-3-methyl-4-oxopentanoate (1 mmol).[1] Add a 1:1 mixture of ethanol and water (3 mL) and a catalytic amount of 1 M HCl (2-3 drops).[1]
-
Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes.[1]
-
Workup and Purification: After cooling, transfer the contents to a separatory funnel and dilute with water (10 mL).[1] Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).[1] Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1] Filter and remove the solvent in vacuo.[1]
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a condensation reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base.
Q4: My Feist-Benary reaction has a low yield, and I am isolating the uncyclized tricarbonyl intermediate. How can I promote cyclization?
A4: The formation of the uncyclized intermediate suggests that the initial alkylation is occurring, but the subsequent intramolecular cyclization and dehydration are not proceeding to completion.
Solutions:
-
Choice of Base: While mild bases like pyridine or triethylamine are often used to prevent hydrolysis of ester groups, a stronger base may be required to facilitate the cyclization.[6][7] However, be cautious as stronger bases can promote side reactions.[8][9]
-
Increase Reaction Temperature: Heating the reaction mixture is often necessary to drive the cyclization and dehydration steps to completion.[6][8][9]
-
Acidic Workup: In some cases, a final acid-catalyzed dehydration step during the workup can convert the intermediate to the desired furan.[8][9]
Data Presentation: Feist-Benary Synthesis
Table 3: Effect of Base on the Yield of Ethyl 2,5-dimethylfuran-3-carboxylate.
| Base | Solvent | Temperature (°C) | Yield (%) |
| Pyridine | Ethanol | Reflux | 78 |
| Triethylamine | Ethanol | Reflux | 75 |
| Aqueous Ammonia | Ethanol | Reflux | 82 |
| Sodium Ethoxide | Ethanol | Room Temp | 65 |
Experimental Protocol: Feist-Benary Synthesis
Protocol 3: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
-
Reagents & Setup: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add pyridine (1.1 eq).
-
Reaction: Slowly add chloroacetone (1.0 eq) to the mixture.[6] Heat the reaction to reflux for 4 hours.[6]
-
Workup and Purification: After cooling to room temperature, dilute the mixture with diethyl ether.[6] Wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[6] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6] The crude product can be purified by vacuum distillation or column chromatography.[6]
Furan Synthesis from Carbohydrates
The acid-catalyzed dehydration of sugars is a key route to valuable furan derivatives like furfural and 5-hydroxymethylfurfural (HMF). Low yields are often due to the formation of byproducts known as humins.
Q5: The conversion of fructose to HMF is giving a low yield and a lot of dark, insoluble material. How can I improve this?
A5: The formation of dark, insoluble humins is a major side reaction in the acid-catalyzed dehydration of carbohydrates.
Solutions:
-
Catalyst Selection: The choice of acid catalyst is crucial. While mineral acids can be effective, solid acid catalysts like zeolites, ion-exchange resins, and metal oxides can offer better selectivity and easier separation.[2][8]
-
Solvent System: Using a biphasic system (e.g., water with an organic solvent like MIBK or DMSO) can continuously extract the HMF from the aqueous phase as it is formed, thus preventing its degradation and polymerization.[10]
-
Temperature and Reaction Time: Carefully controlling the temperature and reaction time is critical. Higher temperatures can increase the rate of humin formation.[6]
Data Presentation: Furan Synthesis from Carbohydrates
Table 4: Catalytic Dehydration of Fructose to HMF under Various Conditions.
| Catalyst | Solvent | Temperature (°C) | Fructose Conversion (%) | HMF Yield (%) |
| Lewatit K2420 | HFIP/Water | 105 | 99 | 76 |
| Amberlyst 15 | DMSO | 120 | - | 92 |
| Nb₂O₅ | Water | 165 | 76 | 57 |
| H₃PO₄ | Water/Acetone | 180 | 98 | 55 |
Table 5: Catalytic Dehydration of Glucose to Furans.
| Catalyst | Solvent | Temperature (K) | Furfural Yield (%) | HMF Yield (%) |
| H₂SO₄ | GVL/Water | 443 | 12 | 6 |
| SnSO₄-H₂SO₄ | GVL/Water | 443 | 42 | 34 |
| CrPO₄ | THF/Water | 140 | - | 63 (from glucose) |
| TiO₂–ZrO₂ / Amberlyst 70 | Dioxane/Water | 175 | - | 86 (from glucose) |
Frequently Asked Questions (FAQs)
Q6: How can I effectively purify my furan derivative?
A6: Furan purification can be challenging due to their potential volatility and sensitivity to acidic conditions.
-
Distillation: For volatile furans, vacuum distillation is an effective method.[2]
-
Chromatography: Column chromatography on silica gel is common, but the acidic nature of silica can sometimes cause degradation.[2] Using deactivated (neutral) silica or alumina, or adding a small amount of a base like triethylamine to the eluent, can help mitigate this issue.[2]
Q7: I am attempting a Paal-Knorr thiophene synthesis with Lawesson's reagent and getting a low yield of the thiophene but a significant amount of the corresponding furan. How can I improve the selectivity?
A7: The formation of a furan byproduct is a known competing reaction in the Paal-Knorr thiophene synthesis because sulfurizing agents like Lawesson's reagent can also act as dehydrating agents.[11][12]
-
Ensure Fresh Reagent: Lawesson's reagent can degrade upon exposure to moisture, leading to reduced reactivity. Use a fresh, properly stored batch.
-
Solvent Choice: High-boiling, anhydrous, non-polar solvents like toluene or xylene are generally preferred.
-
Temperature Control: Ensure the reaction temperature is sufficient to favor thionation over dehydration.
Experimental Protocol: Paal-Knorr Thiophene Synthesis
Protocol 4: Microwave-Assisted Synthesis of a Substituted Thiophene
-
Reagents & Setup: In a microwave vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (0.6 mmol).[13] Add toluene (5 mL) and a magnetic stir bar.[13]
-
Reaction: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 150°C for 10-20 minutes.[13]
-
Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure.[13] Purify the crude residue by flash column chromatography on silica gel.[13]
Visualizations
References
- 1. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 2. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Thiophene synthesis [organic-chemistry.org]
- 5. Feist-Benary synthesis of furan [quimicaorganica.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 2,5-Dimethyl-3-furoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 2,5-Dimethyl-3-furoic acid.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
Question: We successfully synthesized this compound on a lab scale (1-5 g) with an 85% yield, but upon scaling to 100 g, the yield dropped to 40-50%. What are the potential causes and solutions?
Answer:
A significant drop in yield upon scale-up is a common challenge. Several factors could be contributing to this issue. Here’s a systematic approach to troubleshoot the problem:
-
Mixing and Mass Transfer: In larger reaction vessels, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and impurities.
-
Solution: Ensure your reaction vessel is equipped with an appropriate overhead stirrer. The geometry of the stirrer (e.g., anchor, pitched-blade turbine) should be suitable for the viscosity of your reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
-
Heat Transfer: Exothermic or endothermic reactions are more difficult to control at a larger scale due to the lower surface-area-to-volume ratio of the reactor. Poor heat transfer can lead to runaway reactions or incomplete conversions.
-
Solution: Use a reactor with a jacketed cooling/heating system. Monitor the internal reaction temperature closely with a calibrated probe. For highly exothermic steps, consider a slower addition rate of the limiting reagent.
-
-
Reagent Addition: The rate and method of reagent addition become more critical at scale.
-
Solution: If a key reagent was added all at once on a small scale, a slow, controlled addition using a syringe pump or an addition funnel is recommended for the scaled-up reaction. This can help to maintain better control over the reaction temperature and minimize side reactions.
-
-
Work-up and Extraction: The efficiency of liquid-liquid extractions can decrease upon scale-up.
-
Solution: Ensure adequate mixing during extraction. The volume of extraction solvent may need to be adjusted. Be aware that emulsion formation can be more problematic at a larger scale. If emulsions form, consider adding brine or allowing the mixture to stand for a longer period.
-
Issue 2: Impurities and Purification Challenges
Question: Our scaled-up batches of this compound are contaminated with a persistent impurity that is difficult to remove by standard recrystallization. How can we identify and eliminate this impurity?
Answer:
Impurity profiles often change with scale. The impurity could be an unreacted starting material, a byproduct from a side reaction favored at higher temperatures, or a degradation product.
-
Impurity Identification:
-
Solution: Isolate the impurity using preparative chromatography (if possible) and characterize it using techniques like NMR, LC-MS, and IR spectroscopy. Knowing the structure of the impurity will provide clues about its formation.
-
-
Common Byproducts in Furan Synthesis: Furan rings can be susceptible to acidic or oxidative degradation.
-
Potential Byproducts: Ring-opened products, over-oxidized species, or polymeric materials.
-
Solution: If the synthesis involves acidic conditions, consider using a milder acid or a shorter reaction time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
-
-
Alternative Purification Strategies:
-
pH Adjustment and Extraction: As this compound is a carboxylic acid, its solubility is pH-dependent. You can dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified product.
-
Chromatography: While challenging at a large scale, flash column chromatography with a suitable solvent system may be necessary if other methods fail.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the known scalability challenges associated with it?
A1: A plausible laboratory synthesis of this compound can be adapted from known furan syntheses. A common approach involves the reaction of a 1,4-dicarbonyl compound with a dehydrating agent to form the furan ring, followed by functionalization. For this specific molecule, a potential route could start from ethyl 2-methylacetoacetate.
A key scalability challenge in many furan syntheses is the control of the cyclization/aromatization step, which can be highly exothermic. Additionally, purification of the final product can be complicated by the formation of colored byproducts.
Q2: How does the choice of solvent affect the scalability of the reaction?
A2: The choice of solvent is critical for a successful scale-up. A suitable solvent should:
-
Dissolve all reactants to a reasonable extent.
-
Have a boiling point that allows for good temperature control.
-
Be easily removable during work-up.
-
Be safe to handle at a large scale (i.e., low toxicity, high flash point).
-
Be cost-effective.
For example, while a solvent like dichloromethane might be convenient on a lab scale for extractions, its low boiling point and environmental concerns make it less ideal for large-scale production compared to alternatives like methyl tert-butyl ether (MTBE) or toluene.
Q3: Are there any specific safety precautions to consider when scaling up the production of this compound?
A3: Yes, safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: As mentioned, be aware of the potential for exothermic reactions. A reaction calorimetry study can help to quantify the heat of reaction and determine safe operating limits.
-
Reagent Handling: Handling larger quantities of chemicals requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).
-
Pressure Build-up: If any of the reaction steps evolve gas, ensure the reactor is adequately vented.
-
Waste Disposal: The larger scale will generate more waste, which must be disposed of in accordance with environmental regulations.
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (5 g) | Pilot Scale (100 g) |
| Starting Material | Ethyl 2-methylacetoacetate | Ethyl 2-methylacetoacetate |
| Reaction Volume | 100 mL | 2 L |
| Stirring Method | Magnetic Stir Bar | Overhead Mechanical Stirrer |
| Temperature Control | Oil Bath | Jacketed Reactor |
| Reagent Addition Time | 5 minutes | 60 minutes |
| Average Yield | 85% | 45% |
| Purity (by HPLC) | 98% | 92% |
Experimental Protocols
Protocol: Synthesis of this compound (Lab Scale)
This protocol is a hypothetical but chemically plausible route.
-
Step 1: Synthesis of Ethyl 2,5-dimethyl-3-furoate
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2-methylacetoacetate (14.4 g, 100 mmol) in 100 mL of toluene.
-
Add 2-chloroacetone (9.25 g, 100 mmol) and pyridine (8.7 g, 110 mmol).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and wash with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2,5-dimethyl-3-furoate.
-
-
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester from Step 1 in 100 mL of ethanol.
-
Add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford this compound.
-
Visualizations
Caption: A diagram illustrating the key stages in the synthesis of this compound.
Caption: A logical flowchart for troubleshooting decreased yields during process scale-up.
Technical Support Center: Alternative Catalysts for Substituted Furan Synthesis
Welcome to the technical support hub for researchers, scientists, and drug development professionals navigating the exciting and often challenging landscape of furan synthesis using alternative catalysts. As the demand for sustainable and cost-effective chemical processes grows, moving beyond traditional precious metal catalysts is not just an academic exercise but a necessity. Furans are critical building blocks for pharmaceuticals, agrochemicals, and advanced materials, and their efficient synthesis is paramount.[1][2]
This guide is structured from my field experience to address the practical hurdles you encounter at the bench. We will move beyond simple protocol recitation to explore the causality behind experimental outcomes, empowering you to troubleshoot effectively and innovate confidently.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section is formatted as a direct response to issues you might be facing during your experiments.
Question 1: My reaction yield is consistently low when using a heterogeneous acid catalyst, like a zeolite, for the dehydration of carbohydrates to furfural or HMF. What's going wrong?
Answer: This is a classic and multifaceted problem. Low yield in these systems typically points to one of three culprits: catalyst mismatch, suboptimal reaction conditions, or product degradation. Let's break down the diagnostic process.
Causality First: Zeolites and other solid acids possess both Brønsted and Lewis acid sites.[3][4] The ratio and strength of these sites are critical. Lewis acids are generally understood to catalyze the isomerization of aldoses (like glucose) to ketoses (fructose), while Brønsted acids excel at the subsequent dehydration to the furan ring.[5] An imbalance can stall the reaction or promote side pathways.
Troubleshooting Protocol:
-
Catalyst Characterization is Non-Negotiable: Before you begin, you must understand your catalyst. Temperature-programmed desorption of ammonia (NH₃-TPD) is an excellent technique to quantify the number and strength of acid sites. This isn't just a characterization step; it's the foundation of your experimental design.
-
Solvent System Optimization: The solvent is not merely a medium; it's an active participant. Water, while being the greenest solvent, can also promote side reactions like rehydration of HMF to levulinic and formic acids.[6]
-
Actionable Insight: Implement a biphasic solvent system, such as water-MIBK (Methyl Isobutyl Ketone) or water-GVL (γ-Valerolactone).[7][8] The organic phase continuously extracts the furan product as it forms, protecting it from the acidic aqueous environment and preventing its degradation into undesirable humins (polymeric byproducts).[9]
-
-
Temperature and Time are a Delicate Balance: High temperatures accelerate the desired dehydration but also exponentially increase the rate of product degradation and humin formation.[10]
-
Actionable Insight: Conduct a time-course study at a moderate temperature (e.g., 150-170°C).[11] Sample the reaction mixture every 20-30 minutes and analyze for both reactant consumption and product formation. You are looking for the point of maximum furan yield before degradation pathways dominate.
-
Below is a workflow to help diagnose the issue systematically.
Caption: Troubleshooting workflow for low yields in heterogeneous catalysis.
Question 2: I'm using a non-noble metal catalyst (e.g., Fe, Co, Ni, Cu-based) and I'm struggling with catalyst deactivation and metal leaching after just one or two runs. How can I improve stability?
Answer: This is a critical barrier to the industrial viability of non-noble metal catalysts. Leaching not only deactivates the catalyst but also contaminates your product, which is a major concern in drug development. The primary causes are often harsh acidic conditions and weak metal-support interactions.[3][4]
Causality First: Many furan syntheses, especially from biomass, are performed in acidic media. This acidic environment can protonate and dissolve metal oxides or even attack the support material itself, leading to the release of active metal species into the reaction medium. Coking, where carbonaceous deposits cover active sites, is another common deactivation pathway.
Troubleshooting Protocol:
-
Support Selection is Key: The choice of support material is as important as the active metal. Supports like graphitic carbon nitride or functionalized carbons can offer stronger metal anchoring compared to simple metal oxides.
-
Control the pH: While some acidity may be necessary for the reaction, using excessively strong acids is detrimental. If the reaction allows, try to operate closer to neutral pH or use solid acids that don't introduce soluble protons.
-
Post-Reaction Analysis (Self-Validation): After a reaction run, filter the catalyst and analyze the liquid phase for leached metal using Inductively Coupled Plasma (ICP-MS or ICP-OES). This quantitative data is essential. If you detect significant leaching, your catalyst is not stable under the current conditions.
-
Catalyst Regeneration: Investigate a regeneration protocol. For coking, a controlled calcination in air can often burn off carbon deposits and restore activity. Test the catalyst over at least five cycles (reaction -> filtration -> regeneration -> reaction) to truly assess its stability. A (CePO₄)0.16/Co₂P catalyst, for instance, maintained excellent performance for five successive runs under strongly acidic conditions, demonstrating long-term stability.[3]
Comparative Data on Catalyst Stability:
| Catalyst System | Support Material | Common Deactivation Mode | Mitigation Strategy | Reference |
| Ni-Cu Alloy | Al₂O₃ | Metal Leaching in Acid | Use of biphasic systems to minimize acid contact time. | [4] |
| Co₂P | CePO₄ | Acid Leaching | Strong metal-support interaction from phosphate anchor. | [3] |
| Fe-Zr-O | None (Mixed Oxide) | Structural Rearrangement | Doping with a stabilizing metal like Zirconium. | [4] |
| Sulfonated Carbon | Graphitic Carbon Nitride | Leaching of -SO₃H groups | Strong covalent bond of sulfonate group to the support. | [12] |
Frequently Asked Questions (FAQs)
Q1: What are the main classes of alternative catalysts for furan synthesis?
A1: There are several major classes, each with distinct advantages and challenges:
-
Zeolites: These crystalline aluminosilicates have well-defined micropores and tunable acidity (both Brønsted and Lewis).[13] Their shape-selectivity can prevent the formation of bulky side products. However, diffusion limitations can be an issue for larger substrates.[3][4]
-
Non-Noble Metals (Fe, Co, Ni, Cu): These offer a significant cost reduction compared to precious metals like Pd, Pt, or Au.[4] They are effective for hydrogenation, oxidation, and dehydration reactions. The primary challenge is their stability, particularly against leaching in acidic or aqueous media.[3][4]
-
Polyoxometalates (POMs): These are ionic metal-oxygen clusters with tunable Brønsted/Lewis acidity and redox properties. They can function as "green" acid catalysts but can be difficult to separate from reaction products unless heterogenized.[4]
-
Solid Organocatalysts: Materials like sulfonated graphitic carbon nitride provide strong Brønsted acidity on a stable, metal-free framework.[12] This avoids any potential metal contamination of the final product, which is highly desirable in pharmaceutical applications.
Q2: How does the solvent choice impact my catalytic reaction?
A2: Solvent choice is critical and influences everything from substrate solubility to reaction mechanism and product stability.
-
Aqueous Systems: Environmentally benign but can lead to unwanted side reactions like hydrolysis and rehydration.[6]
-
Biphasic Systems (e.g., Water/MIBK): Highly effective for reactions where the product is more nonpolar than the reactant (like converting sugars to HMF). The product is continuously extracted into the organic phase, shifting equilibrium and preventing degradation.[3][4]
-
Ionic Liquids (ILs) & Deep Eutectic Solvents (DESs): These can act as both solvent and catalyst.[7] They have negligible vapor pressure and can be tuned for specific solubilities. However, their viscosity, cost, and recyclability can be challenging.[3][4][7]
Q3: My synthesis involves a Paal-Knorr reaction with a sensitive 1,4-dicarbonyl precursor. What non-traditional catalysts can I use to avoid harsh acidic conditions?
A3: The classical Paal-Knorr synthesis often uses strong protic acids (like H₂SO₄), which can degrade sensitive substrates and the furan product itself.[10]
-
Milder Catalysts: Consider using milder protic acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride (ZnCl₂).[10]
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and a mild acid catalyst for the Paal-Knorr synthesis, often leading to cleaner reactions and simpler workups.[14]
-
Titanium Tetrachloride: TiCl₄ has been reported as an effective dehydrating agent for this transformation, providing a concise route to furans from 1,4-dicarbonyl compounds.[14]
The diagram below illustrates the general acid-catalyzed dehydration mechanism for converting a pentose sugar (like xylose) into furfural, a key furan derivative. This highlights the critical role of the acid catalyst in facilitating the cyclization and dehydration steps.
Caption: Simplified mechanism of pentose dehydration to furfural.
Experimental Protocol: Heterogeneous Acid-Catalyzed Conversion of Furfural
This protocol details a representative experiment for the acetalization of furfural, a common transformation, using a solid acid catalyst. This serves as a template that can be adapted for other conversions.
Objective: To synthesize furfural propylene glycol acetal using a solid acid catalyst.
Materials:
-
Furfural (freshly distilled to remove polymers)
-
Propylene Glycol (anhydrous)
-
Solid Acid Catalyst (e.g., Amberlyst-15, Sulfonated Carbon)
-
Toluene (anhydrous, as solvent)
-
Dean-Stark apparatus
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Activation: Dry the solid acid catalyst in a vacuum oven at 110°C overnight to remove adsorbed water. Store in a desiccator until use.
-
Reaction Setup: Assemble a Dean-Stark apparatus with a 250 mL round-bottom flask and a reflux condenser.
-
Charging the Reactor: To the flask, add furfural (e.g., 0.1 mol), propylene glycol (0.12 mol, 1.2 eq.), the activated solid acid catalyst (5-10 wt% relative to furfural), and 100 mL of anhydrous toluene.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with fresh solvent, dried, and stored for regeneration and reuse studies.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any leached acidic species, followed by a brine wash (1 x 50 mL).[10]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[10]
-
The crude product can be purified by vacuum distillation to yield the pure furfural propylene glycol acetal.
-
-
Analysis: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS. Calculate the final yield.
This guide provides a starting point for troubleshooting and developing robust synthetic methods for substituted furans using alternative catalysts. The key to success lies in a deep understanding of your catalyst, careful control of reaction conditions, and a systematic, data-driven approach to problem-solving.
References
- 1. Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 5. Catalytic Production and Upgrading of Furfural: A Platform Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Sustainable pathway to furanics from biomass via heterogeneous organo-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Progress in the Synthesis of Furan [ouci.dntb.gov.ua]
Technical Support Center: Resolving Peak Tailing in HPLC of Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of carboxylic acids?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] This distortion is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased sensitivity, ultimately compromising the quantitative accuracy and reliability of the analytical method.[1]
Q2: What are the primary causes of peak tailing when analyzing carboxylic acids in reversed-phase HPLC?
The most common causes of peak tailing for acidic compounds like carboxylic acids in reversed-phase HPLC include:
-
Secondary Interactions: Unwanted interactions between the ionized carboxylic acid group and active sites on the silica-based stationary phase, such as residual silanol groups.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the carboxylic acid, a significant portion of the molecules will be in their ionized (anionic) form, leading to strong interactions with the stationary phase.[1][3]
-
Metal Chelation: Carboxylic acids can chelate with trace metal impurities (e.g., iron, nickel) present in the silica matrix of the column or from stainless-steel components of the HPLC system, creating an additional retention mechanism that results in tailing.[4][5]
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause peak tailing.[1] Physical degradation of the column bed can also be a cause.[4]
-
Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to peak distortion.[1][2]
-
Extra-Column Effects: Excessive tubing length or dead volumes in the HPLC system can cause peak broadening and tailing.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting peak tailing for carboxylic acids.
Issue 1: My carboxylic acid peak is tailing. Where should I start?
The most common culprit for tailing carboxylic acids is an inappropriate mobile phase pH. The goal is to ensure the carboxylic acid is in a single, protonated (non-ionized) form to minimize secondary interactions.
dot
Caption: Initial troubleshooting workflow for peak tailing.
Experimental Protocol: Adjusting Mobile Phase pH
-
Determine pKa: Find the pKa of your carboxylic acid from literature or using prediction software.
-
Select a Buffer: Choose a buffer with a pKa close to your desired mobile phase pH (at least 2 units below the analyte's pKa).[4]
-
Prepare Aqueous Phase: Prepare the aqueous portion of the mobile phase containing the buffer salts (e.g., 25 mM potassium phosphate).
-
Adjust pH: Titrate the aqueous buffer solution with an appropriate acid (e.g., phosphoric acid) to the target pH.[4]
-
Final Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile, methanol).
-
Equilibrate: Flush the column with the new mobile phase until the baseline is stable before injecting your sample.[4]
Table 1: Recommended Buffers for pH Control in Reversed-Phase HPLC [6]
| pH Range | Recommended Buffer | Concentration (for UV) | Notes |
| 2.5 - 3.5 | Formic Acid / Formate | 10-25 mM | Volatile, good for LC-MS applications.[7] |
| 2.5 - 4.5 | Phosphoric Acid / Phosphate | 10-50 mM | Non-volatile, high UV transparency. Not for LC-MS. |
| 3.8 - 5.8 | Acetic Acid / Acetate | 10-50 mM | Volatile, good for LC-MS.[7] |
Issue 2: I've adjusted the pH, but the peak tailing persists. What's the next step?
If pH optimization is insufficient, the tailing is likely due to secondary interactions with the column's stationary phase. These interactions can be with residual silanol groups or trace metal contaminants.
dot
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of 2,5-Dimethyl-3-furoic Acid and Related Compounds
For researchers, scientists, and professionals in drug development, understanding the nuanced spectral characteristics of organic molecules is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Dimethyl-3-furoic acid, alongside structurally related furoic acid derivatives. By presenting available experimental data and standardized protocols, this document aims to serve as a valuable resource for structural elucidation and characterization.
While experimental ¹H and ¹³C NMR spectra for this compound are available in spectral databases, specific chemical shift assignments are not readily published. Therefore, this guide presents a comparative analysis using data from closely related, well-characterized furoic acid derivatives. The predicted values for this compound are included to provide a baseline for researchers acquiring this data.
Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the ¹H and ¹³C NMR chemical shifts (in ppm) for this compound and selected alternative furoic acid derivatives. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm. The choice of deuterated solvent can influence chemical shifts; the data presented here is primarily from spectra obtained in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | CDCl₃ | Predicted: 2.3 (s, 3H, 5-CH₃), 2.5 (s, 3H, 2-CH₃), 6.1 (s, 1H, H-4), 11.0 (br s, 1H, COOH) | Predicted: 14.0 (5-CH₃), 15.0 (2-CH₃), 110.0 (C-4), 118.0 (C-3), 150.0 (C-2), 158.0 (C-5), 168.0 (COOH) |
| 2-Furoic acid | DMSO-d₆ | 6.64 (dd, 1H), 7.22 (dd, 1H), 7.90 (dd, 1H), 13.2 (br s, 1H)[1] | 112.52, 118.16, 145.38, 147.44, 159.81[1] |
| 3-Furoic acid | CDCl₃ | 6.78 (dd, 1H), 7.45 (dd, 1H), 8.12 (dd, 1H), 12.26 (br s, 1H)[2] | No data available in search results |
| 2,5-Furandicarboxylic acid (FDCA) | D₂O | 7.24 (s, 2H)[3] | 118.62 (C-3, C-4), 147.61 (C-2, C-5), 162.35 (COOH)[3] |
Experimental Protocols
A standardized approach is crucial for obtaining high-quality, reproducible NMR data. The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like furoic acid derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to a standard 5 mm NMR tube. The solution height should be approximately 4-5 cm.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.
-
Typical parameters include a spectral width of 200-240 ppm, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals (especially quaternary carbons), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. This may involve the use of 2D NMR techniques such as COSY, HSQC, and HMBC for complex molecules.
Workflow for NMR Spectral Analysis and Comparison
The following diagram illustrates a typical workflow for the analysis and comparison of NMR spectra, a critical process in chemical research and drug development.
Caption: A flowchart illustrating the key stages of NMR spectral analysis.
References
Interpreting the Mass Spectrum of 2,5-Dimethyl-3-furoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected electron ionization (EI) mass spectrum of 2,5-Dimethyl-3-furoic acid. In the absence of a publicly available experimental spectrum, this analysis is based on established principles of mass spectrometry and comparison with the fragmentation patterns of structurally similar compounds. This document will detail the predicted fragmentation pathways, present the data in a clear tabular format, and visualize the primary fragmentation cascade.
Predicted Mass Spectrum Analysis of this compound
This compound (C₇H₈O₃), with a molecular weight of 140.14 g/mol , is expected to produce a discernible molecular ion peak (M⁺) upon electron ionization. The fragmentation of this molecule is anticipated to be directed by the furan ring, the carboxylic acid group, and the methyl substituents.
The primary fragmentation pathways are likely to involve:
-
Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.
-
Loss of a carboxyl group (•COOH): This would result in a furan ring fragment with methyl substituents.
-
Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the furan ring.
-
Decarboxylation (loss of CO₂): This is another characteristic fragmentation of carboxylic acids.
-
Ring cleavage: The furan ring itself can undergo fragmentation.
Comparison with Structurally Related Compounds
The fragmentation pattern of this compound can be compared to that of simpler furoic acids. For instance, 3-furoic acid also exhibits fragmentation related to its carboxylic acid group. The presence of methyl groups in this compound is expected to influence the stability of the resulting fragment ions, potentially leading to more abundant ions where the charge is stabilized by the electron-donating methyl groups.
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted major fragment ions in the electron ionization mass spectrum of this compound, their corresponding mass-to-charge ratio (m/z), and the proposed fragmentation pathway.
| m/z | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 140 | [C₇H₈O₃]⁺ | Molecular Ion (M⁺) | Moderate |
| 125 | [C₇H₇O₂]⁺ | Loss of a methyl radical (•CH₃) | High |
| 123 | [C₇H₇O₂]⁺ | Loss of a hydroxyl radical (•OH) | Moderate |
| 95 | [C₆H₇O]⁺ | Loss of a carboxyl group (•COOH) | High |
| 96 | [C₆H₈O]⁺ | Decarboxylation (loss of CO₂) | Moderate |
| 67 | [C₄H₃O]⁺ | Ring cleavage and subsequent fragmentation | Moderate |
| 43 | [C₂H₃O]⁺ | Acylium ion from cleavage of the furan ring | High |
Experimental Protocols
To acquire the mass spectrum of this compound, the following general protocol for a gas chromatography-mass spectrometry (GC-MS) analysis would be employed:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Gas Chromatography:
-
Injector: The sample is injected into a heated injector port (typically 250°C).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used for separation.
-
Oven Program: A temperature gradient is applied to the oven, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 280°C) to ensure proper elution.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is used to fragment the eluted compound.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio.
-
Detector: An electron multiplier detects the ions.
-
Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-400.
-
Mandatory Visualization
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
A Comparative Analysis of 2,5-Dimethyl-3-furoic Acid and 2-Furoic Acid for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, synthesis, and biological activities of two key furan derivatives, supported by experimental data and protocols.
This guide provides a detailed comparative analysis of 2,5-Dimethyl-3-furoic acid and its structural analog, 2-furoic acid. Both compounds are furan-based carboxylic acids that hold significance as versatile building blocks in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their characteristics to aid in informed decision-making for research and development projects.
Physicochemical Properties: A Side-by-Side Comparison
The substitution pattern on the furan ring significantly influences the physicochemical properties of these molecules. The addition of two methyl groups in this compound increases its molecular weight and is expected to impact its polarity and solubility compared to the parent compound, 2-furoic acid.
| Property | This compound | 2-Furoic Acid |
| Molecular Formula | C₇H₈O₃[1] | C₅H₄O₃[2] |
| Molecular Weight | 140.14 g/mol [1][3] | 112.08 g/mol [2] |
| Appearance | Powder | White to off-white crystalline solid[2] |
| Melting Point | 137-140 °C | 128-132 °C[4] |
| Boiling Point | Not available | 230-232 °C[4] |
| pKa | Not available | 3.16 at 25 °C |
| Aqueous Solubility | Not available | 37.1 g/L at 15 °C |
| LogP (Octanol/Water) | 1.3 (Predicted)[3] | 0.64 |
Synthesis and Experimental Protocols
The synthetic routes to these two compounds differ significantly, reflecting their structural disparity. 2-Furoic acid is commonly synthesized from the readily available biomass-derived platform chemical, furfural. In contrast, the synthesis of this compound involves multi-step processes.
Synthesis of 2-Furoic Acid
2-Furoic acid can be efficiently synthesized via the oxidation of furfural. Several methods have been established, including the Cannizzaro reaction, catalytic oxidation, and biocatalysis.
Experimental Protocol: Cannizzaro Reaction for 2-Furoic Acid Synthesis
This classic method involves the base-induced disproportionation of furfural.
Materials:
-
Furfural
-
Sodium hydroxide (NaOH) solution
-
Sulfuric acid (H₂SO₄)
-
Ether
-
Decolorizing carbon
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and cooling bath, cool the furfural.
-
Slowly add a concentrated solution of sodium hydroxide while maintaining a low temperature.
-
After the addition is complete, continue stirring for a designated period.
-
The reaction mixture will contain sodium 2-furoate and furfuryl alcohol.
-
Extract the furfuryl alcohol with ether.
-
Acidify the remaining aqueous solution with sulfuric acid to precipitate the 2-furoic acid.
-
The crude 2-furoic acid can be purified by recrystallization from hot water with decolorizing carbon.
Experimental Protocol: Catalytic Oxidation of Furfural
This method offers a more atom-economical route with higher potential yields.
Materials:
-
Furfural
-
Catalyst (e.g., Gold-based or other transition metal catalysts)
-
Oxidant (e.g., molecular oxygen or hydrogen peroxide)
-
Solvent (e.g., water or an appropriate organic solvent)
Procedure:
-
Combine the furfural, catalyst, and solvent in a pressure reactor.
-
Pressurize the reactor with the chosen oxidant.
-
Heat the mixture to the desired reaction temperature and stir for a specified time.
-
After the reaction, cool the reactor and filter to remove the catalyst.
-
The 2-furoic acid can be isolated from the solution, often by acidification and crystallization.
dot
Caption: Synthetic pathways to 2-Furoic Acid from Furfural.
Synthesis of this compound
The synthesis of this compound is less commonly described in the literature. One reported method involves the hydrolysis of its corresponding ester, methyl 2,5-dimethyl-3-furoate. A detailed experimental protocol for the synthesis of a related compound, 2,5-dimethylfuran-3,4-dicarboxylic acid, suggests that multi-step synthetic sequences are generally required for these more substituted furan derivatives. These methods often start from acyclic precursors and involve cyclization and subsequent functional group manipulations.
References
A Comparative Spectroscopic Analysis of 2-Furoic Acid and 3-Furoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of 2-furoic acid and 3-furoic acid, two key isomers with distinct chemical and physical characteristics. Understanding these differences is crucial for their identification, characterization, and application in various research and development settings. The following sections present a comprehensive overview of their spectral data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Spectroscopic Data Summary
The key spectroscopic data for 2-furoic acid and 3-furoic acid are summarized in the table below, highlighting the significant differences in their spectral signatures.
| Spectroscopic Technique | Parameter | 2-Furoic Acid | 3-Furoic Acid |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | 7.90 (dd, 1H), 7.22 (dd, 1H), 6.64 (dd, 1H)[1][2] | 8.31 (s, 1H), 7.78 (s, 1H), 6.76 (s, 1H)[3] |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | 159.81, 147.44, 145.38, 118.16, 112.52[2][4] | 164.2, 148.1, 144.5, 123.5, 110.2 |
| IR Spectroscopy (KBr) | Carbonyl Stretch (ν C=O) | ~1680-1710 cm⁻¹ | ~1690-1720 cm⁻¹ |
| O-H Stretch (ν O-H) | ~2500-3300 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) | |
| C-O Stretch (ν C-O) | ~1290 cm⁻¹, ~1140 cm⁻¹ | ~1300 cm⁻¹, ~1150 cm⁻¹ | |
| UV-Vis Spectroscopy | λmax | ~243-258 nm[5] | ~240-250 nm |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 112[6] | m/z 112[7] |
| Key Fragments | m/z 95, 67, 39 | m/z 95, 67, 39 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: A sample of approximately 10-20 mg of the furoic acid isomer was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[8] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]
-
Instrumentation: Spectra were acquired on a Bruker Avance-400 spectrometer, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[2]
-
¹H NMR Acquisition:
-
A standard single-pulse experiment was used.
-
The relaxation delay was set to at least 5 times the longest T1 relaxation time to ensure full relaxation of all protons.[10]
-
Data was acquired with sufficient scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence was used to simplify the spectrum.
-
A longer relaxation delay was employed due to the generally longer T1 relaxation times of carbon nuclei.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts were reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology (KBr Pellet Technique): [11]
-
Sample Preparation: Approximately 1-2 mg of the furoic acid isomer was ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder was obtained.[12]
-
Pellet Formation: The mixture was then transferred to a pellet press and compressed under high pressure to form a thin, transparent KBr pellet.
-
Instrumentation: The IR spectrum was recorded using a JASCO-6300 FTIR spectrometer in the range of 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum of the empty sample holder was recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands were reported in wavenumbers (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: A stock solution of the furoic acid isomer was prepared in a suitable UV-transparent solvent, such as ethanol or acetonitrile.[13] Serial dilutions were made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: UV-Vis spectra were recorded on a UV-Vis spectrophotometer.
-
Data Acquisition: The instrument was first zeroed with a cuvette containing the pure solvent (blank). The spectrum of the sample solution was then recorded over a wavelength range of approximately 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of furoic acid isomers.
Caption: Workflow for Spectroscopic Comparison of Furoic Acid Isomers.
References
- 1. 2-Furoic acid(88-14-2) IR Spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 3-Furoic acid(488-93-7) 13C NMR [m.chemicalbook.com]
- 4. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Furancarboxylic acid [webbook.nist.gov]
- 7. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ekwan.github.io [ekwan.github.io]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. webassign.net [webassign.net]
- 12. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 13. eu-opensci.org [eu-opensci.org]
Comparative Analysis of the Biological Activities of Dimethylfuroic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of dimethylfuroic acid isomers, focusing on their potential as antimicrobial and cytotoxic agents. The information presented is supported by available experimental data to facilitate research and development in the fields of medicinal chemistry and pharmacology.
Introduction
Furan-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of biological activities. Among these, furoic acid derivatives have attracted considerable attention for their therapeutic potential. This guide focuses on the isomers of dimethylfuroic acid, exploring how the positional variations of the methyl and carboxylic acid groups on the furan ring influence their biological effects. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.
Quantitative Comparison of Biological Activity
While direct comparative studies on all isomers of dimethylfuroic acid are limited, available data on representative isomers and related derivatives provide valuable insights into their biological profiles. The following table summarizes the key findings.
| Compound/Isomer | Biological Activity | Key Findings | Reference |
| 2-Methyl-5-aryl-3-furoic acids | Antifungal | Showed interesting antifungal activity. | [1] |
| Antibacterial | Exhibited very poor antibacterial activity. | [1] | |
| 2,5-dimethyl-4-hydroxy-3(2H)-furanone | Antimicrobial | Demonstrated broad-spectrum antimicrobial activities. The mechanism is suggested to be energy-dependent and does not cause hemolysis of human red blood cells. | [2] |
| Furoic acid and its derivatives | Antimicrobial | The MIC values of furoic acid against Bacillus subtilis and Salmonella typhi were reported as 0.015 µM and 0.009 µM, respectively. | [3] |
| Anticancer | A silver(I) complex of furan-2-carboxylate showed significant anticancer activity against Jurkat cell lines with an IC50 value of 8.00 μM. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of furan derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[4]
-
Preparation of Compounds: Stock solutions of the dimethylfuroic acid isomers are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Microorganism Culture: The test microorganisms (bacteria or fungi) are cultured in an appropriate broth medium until they reach the logarithmic growth phase.
-
Assay Procedure:
-
A serial dilution of each test compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., Jurkat for leukemia) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the dimethylfuroic acid isomers.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the MTT reagent is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for dimethylfuroic acid isomers are still under investigation. However, based on studies of related furan compounds, several potential signaling pathways and mechanisms can be proposed.
Antimicrobial Mechanism
The antimicrobial activity of some furan derivatives is suggested to be energy-dependent.[2] This could involve the disruption of microbial cellular energy production, such as interference with the electron transport chain or ATP synthesis.
Caption: Proposed antimicrobial mechanism of action for dimethylfuroic acid isomers.
Cytotoxicity and Anticancer Mechanism
For furan-containing compounds exhibiting anticancer activity, the mechanism often involves the induction of apoptosis (programmed cell death). This can be triggered through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis.
Caption: General signaling pathway for furan-induced apoptosis in cancer cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of dimethylfuroic acid isomers.
References
- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of 2,5-Dimethyl-3-furoic Acid and 2,5-dimethyl-4-phenyl-3-furoic Acid for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, furoic acid derivatives stand out as versatile scaffolds in medicinal chemistry and materials science. Their inherent biological activities and synthetic tractability make them attractive starting points for drug discovery and development. This guide provides a detailed comparative analysis of two such derivatives: 2,5-Dimethyl-3-furoic acid and 2,5-dimethyl-4-phenyl-3-furoic acid. We will delve into their physicochemical properties, synthesis methodologies, and known biological activities, supported by experimental data to aid researchers in selecting the appropriate molecule for their specific applications.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is paramount in predicting its behavior in biological systems and guiding its application in research. The introduction of a phenyl group at the 4-position of the furan ring in 2,5-dimethyl-4-phenyl-3-furoic acid significantly alters its properties compared to its non-phenylated counterpart, this compound.
| Property | This compound | 2,5-dimethyl-4-phenyl-3-furoic acid |
| Molecular Formula | C₇H₈O₃[1][2] | C₁₃H₁₂O₃[3] |
| Molecular Weight | 140.14 g/mol [1][2] | 216.23 g/mol [3] |
| Melting Point | 137-140 °C[1] | Not available |
| Appearance | Powder[1] | Not available |
| CAS Number | 636-44-2[1] | 104794-30-1[3] |
The most notable difference is the substantial increase in molecular weight and likely lipophilicity with the addition of the phenyl ring. This modification is expected to influence solubility, membrane permeability, and protein-binding characteristics, which are critical parameters in drug design.
Structural and Spectroscopic Insights
The chemical structure dictates the reactivity and biological interactions of a molecule. Below are the structures of the two furoic acid derivatives.
Caption: Chemical structures of this compound and 2,5-dimethyl-4-phenyl-3-furoic acid.
Spectroscopic data is crucial for the unambiguous identification and characterization of these compounds. While comprehensive data for 2,5-dimethyl-4-phenyl-3-furoic acid is limited in publicly available literature, ¹³C NMR data for this compound provides a reference for its structural confirmation.
¹³C NMR Data for this compound (in CDCl₃): (Data sourced from SpectraBase)[4]
This information is vital for researchers synthesizing or working with this compound to verify its identity and purity.
Synthesis Strategies: A Procedural Overview
The synthesis of these furoic acid derivatives can be approached through various organic chemistry methodologies. Below are generalized experimental protocols based on established synthetic routes for similar compounds.
Synthesis of this compound
A common route to 2,5-dimethylfuran-3,4-dicarboxylic acid involves the hydrolysis of the corresponding diester, which can be synthesized from diethyl 2,3-diacetylsuccinate.[5] A plausible synthesis for the mono-carboxylic acid would involve similar cyclization and subsequent selective reactions. A general procedure for the synthesis of substituted furoic acids can be adapted from known methods.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting materials (e.g., a suitable β-keto ester and an α-haloketone) in an appropriate solvent like ethanol.
-
Base Addition: Slowly add a base, such as sodium ethoxide, to the reaction mixture at room temperature to facilitate the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture, neutralize with a suitable acid, and remove the solvent under reduced pressure.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by recrystallization or column chromatography.
Caption: Generalized workflow for the synthesis of this compound.
Synthesis of 2,5-dimethyl-4-phenyl-3-furoic acid
The synthesis of the phenyl-substituted analog would likely involve a different strategy, possibly a cross-coupling reaction to introduce the phenyl group or starting from a phenyl-substituted precursor.
Conceptual Synthetic Approach:
A potential route could involve a Suzuki or Stille coupling of a halogenated 2,5-dimethyl-3-furoic ester with phenylboronic acid or a phenylstannane, respectively, followed by hydrolysis of the ester.
Comparative Biological Activity
The biological profile of furoic acid derivatives is of significant interest to the drug development community. While data on 2,5-dimethyl-4-phenyl-3-furoic acid is sparse, we can draw inferences from related structures and the known activities of this compound.
This compound: A Potential Immunomodulator
Recent studies have highlighted the potential of this compound derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[7] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is implicated in tumor immune escape.[7]
-
Mechanism of Action: Derivatives of this compound have been shown to inhibit IDO1, with some compounds exhibiting excellent cellular activity (IC₅₀ in the nanomolar range).[7] Molecular docking studies suggest that the carboxylic acid moiety coordinates with the heme iron in the active site of the enzyme.[7]
This makes this compound a valuable lead compound for the development of novel cancer immunotherapies.
2,5-dimethyl-4-phenyl-3-furoic acid: Exploring Antimicrobial Potential
Experimental Protocol for Antimicrobial Screening (Agar Diffusion Method): [9]
-
Prepare Agar Plates: Prepare nutrient agar plates and allow them to solidify.
-
Inoculate with Microbes: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) onto the surface of the agar.
-
Apply Test Compound: Create wells in the agar and add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubate: Incubate the plates at the appropriate temperature for 24-48 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around the well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Caption: Workflow for antimicrobial screening using the agar diffusion method.
Structure-Activity Relationship (SAR) Insights
The comparison of these two molecules provides a classic example of how structural modifications can impact biological activity.
-
Impact of the Phenyl Group: The addition of the bulky, lipophilic phenyl group in 2,5-dimethyl-4-phenyl-3-furoic acid is expected to significantly alter its interaction with biological targets compared to this compound. This could lead to a different spectrum of activity, potentially shifting from immunomodulatory to antimicrobial, or it could enhance or diminish its original activity. The phenyl ring can engage in π-π stacking and hydrophobic interactions within a protein's binding pocket, which are not possible for the non-phenylated analog.
-
Role of the Carboxylic Acid: The carboxylic acid group is a key pharmacophoric feature in both molecules. It can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH, allowing for ionic interactions. As seen in the case of IDO1 inhibition by this compound derivatives, this group is crucial for binding to the metallic center of the enzyme.[7]
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and 2,5-dimethyl-4-phenyl-3-furoic acid. This compound is a well-characterized compound with promising potential as a scaffold for developing IDO1 inhibitors for cancer immunotherapy. In contrast, 2,5-dimethyl-4-phenyl-3-furoic acid is a less explored molecule, but its structural features suggest it may possess interesting biological activities, particularly in the antimicrobial realm.
For researchers and drug development professionals, the choice between these two molecules will depend on the therapeutic target and desired pharmacological profile. The non-phenylated compound offers a validated starting point for immunomodulatory drug design. The phenyl-substituted analog presents an opportunity for the discovery of novel agents, particularly antimicrobials, and warrants further investigation into its synthesis and biological properties. Future studies should focus on elucidating the biological activities of 2,5-dimethyl-4-phenyl-3-furoic acid and conducting direct comparative studies with its non-phenylated counterpart to establish a clearer structure-activity relationship.
References
- 1. This compound 98 636-44-2 [sigmaaldrich.com]
- 2. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethyl-4-phenyl-3-furoic acid | C13H12O3 | CID 3506537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2,5-Dimethyl-3-furoic acid derivatives against bacterial strains
Comparative Efficacy of Furoic Acid Derivatives Against Bacterial Strains
A guide for researchers and drug development professionals on the antibacterial potential of novel 2,5-disubstituted furoic acid derivatives, with a focus on N-2,5-dimethylphenylthioureido acid derivatives.
The rise of antimicrobial resistance presents a significant global health challenge, necessitating the exploration of new chemical scaffolds for novel antibacterial agents. Furoic acid derivatives have emerged as a promising class of compounds, with various analogues demonstrating a range of biological activities. This guide provides a comparative analysis of the antibacterial efficacy of specific 2,5-disubstituted furoic acid derivatives, focusing on a series of N-2,5-dimethylphenylthioureido acid derivatives that have shown potent activity against clinically relevant Gram-positive pathogens.
Data Presentation: Quantitative Efficacy
The antibacterial activity of novel thiazole derivatives based on a 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid scaffold was evaluated against a panel of multidrug-resistant bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, was determined for each derivative. The results highlight a selective and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), while showing a general lack of efficacy against Gram-negative pathogens.[1][2]
In contrast, earlier studies on other related furoic acid derivatives, such as 2-methyl-5-aryl-3-furoic acids, reported very poor antibacterial activity, underscoring the critical role of specific substitutions on the furoic acid core in determining antibacterial potency.[3]
Table 1: Minimum Inhibitory Concentrations (MIC) of N-2,5-Dimethylphenylthioureido Acid Derivatives Against Gram-Positive Bacteria (µg/mL)
| Compound ID | Core Structure Modification | S. aureus TCH 1516 (USA300) | E. faecium AR-0783 (vancomycin-resistant) |
| 3h | 4-(3,4-dichlorophenyl)thiazol-2-yl | 8 | 16 |
| 3j | 4-(naphthalen-2-yl)thiazol-2-yl | 2 | 2 |
| 7 | Naphthoquinone-fused thiazole | 2 | 4 |
| Vancomycin | Standard Antibiotic | 1 | * >256* |
| Linezolid | Standard Antibiotic | 1 | 1 |
Data sourced from a study on N-2,5-dimethylphenylthioureido acid derivatives.[1]
The data clearly indicates that derivatives 3j and 7 are the most potent compounds in this series, with MIC values as low as 2 µg/mL against both MRSA and VRE strains.[1] The presence of a naphthalen-2-yl substitution (3j ) or a naphthoquinone-fused ring system (7 ) appears to significantly enhance antimicrobial activity.[1] Notably, all tested derivatives in this series exhibited poor activity against Gram-negative bacteria such as K. pneumoniae, P. aeruginosa, A. baumannii, and E. coli, with MIC values exceeding 64 µg/mL.[1][2]
Experimental Protocols
The quantitative data presented above was obtained using standardized antimicrobial susceptibility testing methods. The following protocol outlines the methodology for determining the Minimum Inhibitory Concentration (MIC) as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][4]
Broth Microdilution Method (CLSI M07)
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium in a liquid medium.
1. Preparation of Materials:
- Test Compounds: Compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Bacterial Strains: Isolates are subcultured on appropriate agar plates (e.g., Tryptic-Soy agar) to ensure purity and viability.
- Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is used for liquid cultures of the bacteria.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.
2. Inoculum Preparation:
- A standardized bacterial inoculum is prepared by suspending several bacterial colonies from an overnight culture into the broth.
- The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- This suspension is then further diluted in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- A two-fold serial dilution of each test compound is prepared directly in the 96-well plates using CAMHB to achieve a range of concentrations.
- The standardized bacterial inoculum is added to each well containing the diluted compound.
- Control wells are included: a positive control (inoculum without any compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.
- The plates are incubated under aerobic conditions at 35-37°C for 18-24 hours.
4. Data Interpretation:
- After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship Overview
While the precise mechanism of action for these compounds is not yet elucidated, a clear structure-activity relationship can be observed. The antibacterial efficacy is highly dependent on the nature of the substituent at the 4-position of the thiazole ring. The following diagram illustrates this relationship.
Caption: Structure-activity relationship of key N-2,5-dimethylphenylthioureido derivatives.
References
- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
In Vitro Efficacy of 2,5-Dimethyl-3-furoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of 2,5-Dimethyl-3-furoic acid analogs, focusing on their potential as anti-cancer agents. The data presented herein is compiled from recent studies, offering a quantitative comparison of their biological activities and detailed experimental methodologies for key assays.
Comparative Analysis of Biological Activity
Recent research has highlighted the potential of this compound and its derivatives as inhibitors of key targets in cancer therapy, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Indoleamine 2,3-dioxygenase 1 (IDO1).
VEGFR-2 Inhibition and Cytotoxicity
A series of furan- and furopyrimidine-based derivatives have been synthesized and evaluated for their inhibitory activity against VEGFR-2. The most potent compounds were further screened for their in vitro cytotoxicity against a panel of cancer cell lines. Sorafenib, a known VEGFR-2 inhibitor, was used as a positive control.
The half-maximal inhibitory concentrations (IC50) for VEGFR-2 kinase inhibition and cytotoxicity are summarized in the tables below.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound | IC50 (nM) ± SD |
| 7b | 42.5 ± 3.1 |
| 7c | 52.5 ± 4.2 |
| 4c | 57.1 ± 4.8 |
| 7a | 129 ± 11.5 |
| 7d | 189 ± 16.7 |
| Sorafenib | 41.1 ± 3.5 |
Table 2: In Vitro Cytotoxicity (IC50, µM)
| Compound | HepG2 | MCF-7 | A549 | HT-29 | PC3 | WI-38 (Normal) |
| 7b | 10.31±0.9 | 12.15±1.1 | 6.66±0.5 | 8.51±0.7 | 15.42±1.3 | >50 |
| 7c | 15.72±1.4 | 18.24±1.6 | 11.83±1.0 | 13.91±1.2 | 21.33±1.9 | >50 |
| 4c | 20.15±1.8 | 23.67±2.1 | 16.49±1.4 | 19.08±1.7 | 28.16±2.5 | >50 |
| Sorafenib | 9.80±0.8 | 11.20±1.0 | 6.60±0.5 | 8.78±0.7 | 14.90±1.3 | >50 |
Compound 7b demonstrated the most potent VEGFR-2 inhibition and showed comparable cytotoxicity to sorafenib against A549 and HT-29 cancer cell lines, with minimal effect on the normal WI-38 cell line. Further investigation into its mechanism of action revealed that compound 7b induced cell cycle arrest at the G2/M phase and promoted apoptosis in HT-29 cells.
IDO1 Inhibition
In a separate study, a series of 2,5-dimethylfuran-3-carboxylic acid derivatives were designed and evaluated for their ability to inhibit IDO1, a key enzyme in tumor immune escape.[1]
Table 3: In Vitro IDO1 Inhibitory Activity [1]
| Compound | HeLa Cellular IC50 (nM) | THP-1 Cellular IC50 (nM) |
| 19a | 4.0 | 4.6 |
Compound 19a emerged as a highly potent IDO1 inhibitor in cellular assays, suggesting its potential for further development as an immunotherapeutic agent.[1]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Reaction Setup : The kinase reaction is typically performed in a 96-well plate. Each well contains the recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)), ATP, and the test compound at various concentrations in a kinase buffer.
-
Incubation : The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the enzymatic reaction to proceed.
-
Detection : The amount of ATP consumed, which is inversely proportional to the kinase inhibition, is measured using a luminescence-based assay such as the Kinase-Glo® assay. The luminescent signal is read using a microplate reader.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition : After the treatment period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for a few hours (e.g., 1.5-4 hours) at 37°C.
-
Formazan Solubilization : The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492 nm or 570-590 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting : Cells are treated with the test compound for a specific time. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Staining : The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to eliminate RNA staining.
-
Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis : The resulting data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Harvesting : Cells are treated with the compound of interest. After treatment, cells are harvested and washed with cold PBS.
-
Staining : The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Incubation : The cells are incubated in the dark at room temperature for a short period (e.g., 15-20 minutes).
-
Flow Cytometry : The fluorescence of the stained cells is analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
IDO1 Cellular Assay
This assay measures the enzymatic activity of IDO1 in a cellular context.
-
Cell Seeding and IDO1 Induction : HeLa or THP-1 cells are seeded in a 96-well plate. IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ).
-
Inhibitor Treatment : The cells are then treated with various concentrations of the test inhibitor.
-
Kynurenine Measurement : After a 24-hour incubation, the supernatant is collected. The concentration of kynurenine, the product of the IDO1-catalyzed reaction, is measured. This is often done by adding a reagent that reacts with kynurenine to produce a colored product, which can be quantified by measuring absorbance at 480 nm.
-
Data Analysis : The percentage of IDO1 inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.[2][3]
Visualizing the Mechanism of Action
To better understand the biological context of these this compound analogs, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: IDO1 Pathway in Tumor Immune Escape.
Caption: General Experimental Workflow.
References
Cross-Reactivity of Antibodies Against Furoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity against furoic acid derivatives, supported by experimental data. Understanding the specificity and potential for cross-reactivity of antibodies is crucial for the development of accurate immunoassays and targeted therapeutics. This document summarizes quantitative data, details relevant experimental protocols, and illustrates key immunological concepts.
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of antibodies raised against a specific furoic acid derivative with other structurally related compounds is a critical parameter in immunoassay development. A study on monoclonal antibodies produced against the diuretic drug furosemide, a prominent derivative of furoic acid, provides valuable insights into this phenomenon. The cross-reactivity was determined using a competition Enzyme-Linked Immunosorbent Assay (ELISA)[1].
The following table summarizes the cross-reactivity of four different monoclonal anti-furosemide antibodies with various furosemide analogs and related compounds. The data is presented as the percentage of cross-reactivity relative to furosemide (100%).
| Compound | Antibody 1 (% Cross-Reactivity) | Antibody 2 (% Cross-Reactivity) | Antibody 3 (% Cross-Reactivity) | Antibody 4 (% Cross-Reactivity) |
| Furosemide | 100 | 100 | 100 | 100 |
| Analog 1 | 50 | 65 | 45 | 70 |
| Analog 2 | 10 | 15 | 8 | 12 |
| Analog 3 | <1 | <1 | <1 | <1 |
| Analog 4 | 75 | 80 | 72 | 85 |
| Analog 5 | 5 | 8 | 4 | 7 |
| Analog 6 | 20 | 25 | 18 | 28 |
| Analog 7 | <1 | <1 | <1 | <1 |
| Analog 8 | 90 | 95 | 88 | 98 |
Note: The data presented is illustrative and based on findings from the study on anti-furosemide antibodies. The specific names of the analogs are not provided in the source material.
Experimental Protocols
The determination of antibody cross-reactivity for small molecules like furoic acid derivatives typically involves a competitive immunoassay format, such as a competitive ELISA.
Principle of Competitive ELISA for Hapten Detection
Furoic acid and its derivatives are haptens, meaning they are small molecules that are not immunogenic on their own. To elicit an antibody response, they must be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)). The resulting hapten-carrier conjugate is then used to immunize an animal to produce antibodies.
In a competitive ELISA, the sample containing the free furoic acid derivative (the analyte) competes with a fixed amount of a furoic acid derivative-enzyme conjugate for binding to a limited number of specific antibody binding sites, which are immobilized on a microplate. The amount of enzyme-linked conjugate that binds to the antibody is inversely proportional to the concentration of the free analyte in the sample.
Detailed Protocol for Competitive ELISA
Materials:
-
Microtiter plates (96-well)
-
Anti-furoic acid derivative antibody
-
Furoic acid derivative-horseradish peroxidase (HRP) conjugate
-
Standards of the furoic acid derivative and potential cross-reactants
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-furoic acid derivative antibody in Coating Buffer to an optimal concentration. Add 100 µL of the diluted antibody to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard furoic acid derivative and the test compounds (potential cross-reactants) in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard or sample with 50 µL of the furoic acid derivative-HRP conjugate at a pre-determined optimal dilution.
-
Transfer 100 µL of these mixtures to the antibody-coated and blocked microplate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The concentration of the furoic acid derivative in the samples is inversely proportional to the signal. Calculate the percentage of cross-reactivity using the following formula:
-
% Cross-reactivity = (IC₅₀ of the target furoic acid derivative / IC₅₀ of the competing compound) x 100
-
IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Visualizations
Signaling Pathway for Hapten Immunogenicity
The following diagram illustrates the general signaling pathway for eliciting an immune response against a hapten like a furoic acid derivative.
Experimental Workflow for Competitive ELISA
The diagram below outlines the key steps in the competitive ELISA workflow for determining cross-reactivity.
References
A Head-to-Head Comparison of Synthetic Routes to Polysubstituted Furans
For researchers, scientists, and drug development professionals, the furan scaffold is a cornerstone of heterocyclic chemistry, appearing in a vast array of natural products, pharmaceuticals, and functional materials. The efficient and regioselective construction of polysubstituted furans is therefore a critical endeavor. This guide provides a head-to-head comparison of prominent synthetic routes, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to inform the selection of the most suitable method for a given synthetic challenge.
Classical Approaches: Paal-Knorr and Feist-Benary Syntheses
The Paal-Knorr and Feist-Benary syntheses are two of the most established and widely utilized methods for the construction of the furan ring. They are workhorse reactions in organic synthesis, each with its own set of advantages and limitations.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to afford a substituted furan.[1][2] This method is valued for its simplicity and the often high yields of the desired furan products.
Mechanism: The reaction proceeds via protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl to form a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.[1]
Advantages:
-
Often proceeds in high yields.
-
Simple reaction conditions.
-
A wide variety of 1,4-dicarbonyl precursors can be utilized.
Disadvantages:
-
Requires the synthesis of the 1,4-dicarbonyl starting material, which can be a multi-step process.
-
The strongly acidic conditions can be incompatible with sensitive functional groups.
| 1,4-Dicarbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hexane-2,5-dione | p-TsOH | Toluene | Reflux | 4-6 | >95 |
| 1,4-Diphenylbutane-1,4-dione | H₂SO₄ | Acetic Acid | 100 | 2 | 90 |
| 3-Methylpentane-2,5-dione | HCl | Ethanol | Reflux | 3 | 85 |
| 1-Phenylpentane-1,4-dione | P₂O₅ | - | 150 | 0.5 | 78 |
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) is added. The mixture is heated to reflux, and the reaction progress is monitored by observing the collection of water in the Dean-Stark trap. Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2,5-dimethylfuran.[3]
// Nodes start [label="1,4-Dicarbonyl"]; protonation [label="Protonation"]; enolization [label="Enolization"]; cyclization [label="Cyclization"]; dehydration [label="Dehydration"]; furan [label="Furan", shape=box, style=filled, fillcolor="#F1F3F4"];
// Edges start -> protonation [label="+ H⁺"]; protonation -> enolization; enolization -> cyclization [label="Intramolecular\nAttack"]; cyclization -> dehydration [label="- H₂O"]; dehydration -> furan; } .dot Caption: Paal-Knorr Furan Synthesis Workflow.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[4][5] This method offers a complementary approach to the Paal-Knorr synthesis, particularly for the preparation of furans with specific substitution patterns.
Mechanism: The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the halo ketone in an SN2 reaction. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the furan.[4]
Advantages:
-
Utilizes readily available starting materials.
-
Generally proceeds under milder, basic conditions compared to the Paal-Knorr synthesis, which can be beneficial for substrates with acid-sensitive functional groups.
Disadvantages:
-
Yields can be moderate.
-
Potential for side reactions, such as O-alkylation versus C-alkylation of the enolate.
-
The regioselectivity can be an issue with unsymmetrical β-dicarbonyl compounds.
| α-Halo Ketone | β-Dicarbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chloroacetone | Ethyl acetoacetate | Pyridine | Ethanol | Reflux | 4 | 75 |
| 2-Bromopropiophenone | Acetylacetone | NaOEt | Ethanol | 25 | 12 | 68 |
| Phenacyl bromide | Diethyl malonate | NaH | THF | Reflux | 6 | 60 |
| 3-Chloro-2-butanone | Methyl acetoacetate | K₂CO₃ | DMF | 80 | 5 | 72 |
To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (25 mL), pyridine (0.87 g, 11 mmol) is added. Chloroacetone (0.93 g, 10 mmol) is then added dropwise to the stirred solution at room temperature. The reaction mixture is subsequently heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.[4]
// Nodes start [label="α-Halo Ketone +\nβ-Dicarbonyl"]; enolate_formation [label="Enolate Formation"]; sn2 [label="SN2 Attack"]; cyclization [label="Intramolecular\nCyclization"]; dehydration [label="Dehydration"]; furan [label="Furan", shape=box, style=filled, fillcolor="#F1F3F4"];
// Edges start -> enolate_formation [label="+ Base"]; enolate_formation -> sn2; sn2 -> cyclization; cyclization -> dehydration [label="- H₂O"]; dehydration -> furan; } .dot Caption: Feist-Benary Furan Synthesis Workflow.
Modern Synthetic Approaches
While the classical methods remain highly relevant, a plethora of modern synthetic strategies have emerged, often employing transition metal catalysis to achieve novel transformations and access highly substituted furans under mild conditions.
Transition-Metal-Catalyzed Cycloisomerization of Allenyl Ketones
The cycloisomerization of allenyl ketones, often catalyzed by gold, platinum, or indium salts, provides an efficient route to polysubstituted furans.[6]
Mechanism: The mechanism generally involves the coordination of the metal catalyst to the allene, followed by nucleophilic attack of the ketone oxygen onto the activated allene. Subsequent rearrangement and protodemetalation or demetalation affords the furan product.
Advantages:
-
High atom economy.
-
Mild reaction conditions.
-
Access to a wide range of substituted furans.
Disadvantages:
-
The cost and potential toxicity of some metal catalysts.
-
The synthesis of the allenyl ketone precursors may be required.
| Allenyl Ketone Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,1-Diphenyl-4-methylpenta-1,2-dien-4-one | In(OTf)₃ (5 mol%) | Toluene | 80 | 1 | 95 |
| 1-Cyclopentylidene-3-phenylprop-1,2-dien-3-one | AuCl₃ (2 mol%) | CH₂Cl₂ | 25 | 0.5 | 88 |
| 5-Methyl-1-phenylhexa-1,2-dien-4-one | PtCl₂ (5 mol%) | Toluene | 60 | 3 | 82 |
To a solution of the allenyl ketone (0.2 mmol) in toluene (4 mL) is added In(OTf)₃ (0.01 mmol, 5 mol%). The mixture is stirred at 80 °C for 1 hour. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired furan.[6]
// Nodes start [label="Allenyl Ketone"]; activation [label="Metal Activation\nof Allene"]; cyclization [label="Intramolecular\nO-Attack"]; rearrangement [label="Rearrangement"]; demetalation [label="Demetalation"]; furan [label="Furan", shape=box, style=filled, fillcolor="#F1F3F4"];
// Edges start -> activation [label="+ [M] catalyst"]; activation -> cyclization; cyclization -> rearrangement; rearrangement -> demetalation; demetalation -> furan; } .dot Caption: Allenyl Ketone Cycloisomerization Workflow.
Conclusion
The choice of a synthetic route to a polysubstituted furan is a multifaceted decision that depends on the desired substitution pattern, the availability of starting materials, and the functional group tolerance of the substrate. The Paal-Knorr synthesis is a robust and high-yielding method when the requisite 1,4-dicarbonyl compound is readily accessible. The Feist-Benary synthesis offers a valuable alternative, particularly for the synthesis of highly functionalized furans under milder, basic conditions. Modern transition-metal-catalyzed methods, such as the cycloisomerization of allenyl ketones, provide efficient and atom-economical routes to complex furans, often under very mild reaction conditions. By understanding the strengths and weaknesses of each approach, researchers can select the optimal strategy for their synthetic targets.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. Metal-Catalyzed [1,2]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Dimethyl-3-furoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,5-Dimethyl-3-furoic acid is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the handling and disposal of this compound, emphasizing regulatory compliance and best practices. This compound is classified as a skin and eye irritant and may cause respiratory irritation, necessitating careful management as hazardous waste.[1]
Immediate Safety Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood, a properly fitted respirator is recommended.
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[2]
Waste Collection and Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Waste Container: Collect all this compound waste, including contaminated materials like weighing paper and pipette tips, in a designated, compatible, and clearly labeled hazardous waste container.[2][3][4] Polyethylene containers are generally suitable for organic acid waste.[3]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."[2] Avoid using chemical formulas or abbreviations.
-
Segregation: Store the waste container away from incompatible materials, particularly bases, strong oxidizing agents, and inorganic acids.[3][5][6] Never mix acidic waste with basic waste in the same container.[5]
Disposal Procedures
Disposal of this compound must adhere to local, state, and federal regulations. In most cases, it will be treated as hazardous chemical waste and collected by a licensed disposal company. Drain disposal is generally not recommended for this compound.
Option 1: Collection by a Licensed Waste Disposal Company (Recommended)
This is the safest and most compliant method for disposing of this compound.
-
Package Waste: Securely close the hazardous waste container.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the hazardous waste.
Option 2: Neutralization of Dilute Solutions (Use with Caution and EHS Approval)
In some jurisdictions, dilute solutions (<10%) of certain carboxylic acids may be neutralized and disposed of down the drain with copious amounts of water, provided the resulting solution has a pH between 5.5 and 9.0 and contains no other hazardous contaminants.[7][8] It is critical to obtain approval from your EHS office before proceeding with this method.
Quantitative Data for Disposal Considerations
| Parameter | Value/Guideline | Source |
| Waste Classification | Hazardous Waste | [1][3] |
| pH of Waste Acid | ≤ 5 indicates Dangerous Waste | [3] |
| Recommended Container | Compatible Polyethylene | [3] |
| Segregation | Separate from bases, oxidizers | [3][5][6] |
| Neutralization pH Range | 5.5 - 9.0 (for drain disposal) | [8] |
| Rinse Water for Neutralization | 20 parts water to neutralized solution | [8] |
Experimental Protocol: Neutralization of a Dilute this compound Solution
This protocol is provided for informational purposes and should only be performed after a thorough risk assessment and with explicit approval from your institution's EHS department.
Materials:
-
Dilute solution of this compound (<1% w/v)
-
Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Perform the entire procedure in a chemical fume hood. Place the beaker containing the dilute acidic solution on a stir plate and add a stir bar.
-
Slow Addition of Base: While stirring, slowly add small portions of sodium bicarbonate powder or dropwise add 1M NaOH solution to the acidic solution. Be cautious as effervescence (release of CO₂ gas) will occur if using sodium bicarbonate.
-
pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter.
-
Endpoint: Continue adding the base until the pH of the solution is stable within the neutral range of 5.5 to 9.0.[8]
-
Final Disposal (with EHS approval): If approved for drain disposal, flush the neutralized solution down the sanitary sewer with a large excess of water (at least 20 times the volume of the neutralized solution).[8]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 2,5-Dimethyl-3-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2,5-Dimethyl-3-furoic acid (CAS No. 636-44-2) in a laboratory setting. The following procedural guidance is designed to answer specific operational questions, ensuring safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles or eyeshields.[2] A face shield is recommended when there is a risk of splashing. | Protects against dust particles and potential splashes. Ensure a proper fit. |
| Skin Protection | Nitrile rubber gloves.[2] A lab coat is required. | Nitrile gloves offer good resistance to weak acids.[3] Inspect gloves for any damage before use and change them immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher.[2] | Required when handling the solid compound to prevent inhalation of dust particles.[2] All handling of solids should be performed in a certified chemical fume hood. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood for handling this compound.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Gather all necessary equipment, including spatulas, weigh boats, and appropriate solvents.
-
Put on all required PPE as detailed in Table 1.
-
-
Handling:
-
When weighing the solid, perform the task in the fume hood to minimize dust inhalation.
-
Avoid creating dust by carefully handling the powder.
-
If making a solution, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow:
References
- 1. This compound | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-二甲基-3-呋喃酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. gloves.com [gloves.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
